2-(furan-2-yl)-1,3-thiazolidine
Description
Properties
IUPAC Name |
2-(furan-2-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQNTXBXKKMEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966184 | |
| Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51859-60-0 | |
| Record name | Thiazolidine, 2-(2-furyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-2-yl)-1,3-thiazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(furan-2-yl)-1,3-thiazolidine
Foreword: The Thiazolidine Scaffold in Modern Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with an estimated 85% of biologically active molecules containing at least one such ring system.[1] Among these, the five-membered thiazolidine ring, a saturated heterocycle containing sulfur and nitrogen atoms, has emerged as a "privileged scaffold."[2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-diabetic, antimicrobial, anti-inflammatory, and anti-cancer properties.[4][5] This guide focuses on a specific, elegant variant: 2-(furan-2-yl)-1,3-thiazolidine. By wedding the furan ring, another cornerstone of medicinal chemistry, to the thiazolidine core, a molecule of unique chemical character and significant potential is created. This document provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role as a pro-drug for cysteine delivery, tailored for researchers and drug development professionals.
Molecular Structure and Physicochemical Profile
The foundational characteristics of this compound dictate its behavior in both chemical and biological systems. Its structure is a condensation of a furan-2-carbaldehyde (furfural) molecule and an aminothiol. The most common parent aminothiol is cysteamine, which yields the title compound, or the amino acid L-cysteine, which yields the biologically crucial 2-(furan-2-yl)thiazolidine-4-carboxylic acid.
The thiazolidine ring itself is a non-aromatic, five-membered structure.[3] X-ray crystallography studies on related substituted compounds, such as 3-benzyl-2-(furan-2-yl)thiazolidin-4-one, reveal that the thiazolidine ring is approximately planar.[6] The dihedral angles between the thiazolidine and furan rings are significant, indicating a non-coplanar orientation which can influence receptor binding and molecular interactions.[6]
Physicochemical Data Summary
Quantitative data for the parent compound provides a baseline for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₉NOS | [7] |
| Molecular Weight | 155.22 g/mol | [7] |
| Boiling Point | 277-278 °C (estimated at 760 mmHg) | [7] |
| Vapor Pressure | 0.004 mmHg @ 25 °C (estimated) | [7] |
| Flash Point | 121.9 °C (estimated) | [7] |
| logP (o/w) | 1.051 (estimated) | [7] |
| Water Solubility | 1.503 x 10⁵ mg/L @ 25 °C (estimated) | [7] |
Note: Some of the data are estimated values and should be used as a guideline for experimental design.
Spectroscopic Characterization
While detailed spectra for the unsubstituted parent compound are sparse in the literature, the characteristic signals can be predicted based on analysis of its derivatives.[8]
-
¹H-NMR: Protons on the furan ring would appear as distinct multiplets in the aromatic region (~6.4-7.6 ppm). The proton at the C2 position of the thiazolidine ring, being adjacent to three heteroatoms (O, N, S), would be a key singlet or triplet further downfield. The methylene protons at C4 and C5 of the thiazolidine ring would appear as multiplets in the aliphatic region (~3.0-4.5 ppm). The N-H proton would present as a broad singlet.
-
FT-IR: Key absorption bands would confirm the structure. These include N-H stretching (~3100-3300 cm⁻¹), C-H stretching (both aromatic from furan and aliphatic from thiazolidine), C-O-C stretching from the furan ring, and C-N and C-S stretching vibrations at lower wavenumbers.[8][9]
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight. Fragmentation patterns would likely involve cleavage of the thiazolidine ring and loss of the furan moiety.
Synthesis and Chemical Reactivity
The utility of this compound stems from its straightforward synthesis and, more importantly, its unique reactivity profile, which is dominated by a crucial ring-chain equilibrium.
Core Synthesis: Condensation Chemistry
The formation of the 2-substituted thiazolidine ring is a classic example of condensation chemistry. The reaction proceeds via the nucleophilic attack of the amino group of an aminothiol (like cysteamine or cysteine) on the carbonyl carbon of an aldehyde (furfural), forming a Schiff base (imine) intermediate. This is followed by a rapid, intramolecular cyclization where the thiol group attacks the imine carbon, yielding the stable five-membered thiazolidine ring.[3]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidine - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]
- 6. 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2-furyl) thiazolidine, 51859-60-0 [thegoodscentscompany.com]
- 8. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to 2-(furan-2-yl)-1,3-thiazolidine (CAS 51859-60-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(furan-2-yl)-1,3-thiazolidine, a heterocyclic compound featuring a furan ring fused with a thiazolidine moiety. This document delves into the compound's synthesis, physicochemical properties, and potential biological activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery. While specific biological data for this exact compound is limited in publicly available literature, this guide synthesizes information on structurally related compounds to infer its potential applications and guide future research.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique structural motifs of this compound, which combines the aromatic furan ring with the saturated thiazolidine ring, suggests a rich potential for diverse biological activities. The furan moiety is a common pharmacophore found in numerous approved drugs, while the thiazolidine ring is known for its wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1] This guide aims to consolidate the current knowledge and provide a scientific foundation for the exploration of this intriguing molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 51859-60-0 | [2] |
| Molecular Formula | C₇H₉NOS | |
| Molecular Weight | 155.22 g/mol | |
| Melting Point | 54-55 °C | |
| Boiling Point (estimated) | 277.9 ± 35.0 °C | |
| Density (predicted) | 1.183 ± 0.06 g/cm³ | |
| logP (estimated) | 1.051 | [3] |
| Water Solubility (estimated) | 1.503e+005 mg/L @ 25 °C | [3] |
Synthesis and Characterization
The synthesis of this compound is anticipated to proceed via a condensation reaction between furfural and cysteamine. This reaction is a well-established method for the formation of 2-substituted thiazolidines.[4]
Proposed Synthesis Workflow
The following outlines a probable synthetic protocol based on established chemical principles for thiazolidine formation.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothesized)
-
Reaction Setup: To a round-bottom flask, add equimolar amounts of furfural and cysteamine in a suitable solvent such as ethanol or toluene.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Analytical Characterization
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include characteristic peaks for the furan ring protons, as well as signals for the methylene and methine protons of the thiazolidine ring. The chemical shifts for the furan ring protons in similar structures are typically observed as broad singlets in the range of δ 7.53–8.07 ppm.[5]
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of both the furan and thiazolidine rings.
-
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (155.22 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H, C-H, C-N, and C-S bonds. For related thiazolidinone structures, characteristic signals for the carbonyl moiety appear at 1694–1743 cm⁻¹.[5]
Potential Biological Activity and Applications
While specific biological data for this compound is not extensively reported, the known activities of its constituent moieties provide a strong basis for predicting its potential pharmacological profile.
Inferred Biological Activities
Caption: Potential biological activities of this compound.
-
Antimicrobial Activity: Thiazolidine derivatives are well-documented for their broad-spectrum antimicrobial properties.[1] The furan nucleus is also present in several antimicrobial agents. Therefore, this compound is a promising candidate for screening against various bacterial and fungal strains.
-
Anticancer Activity: Numerous thiazolidine-containing compounds have demonstrated significant anticancer activity against various cancer cell lines.[1] The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the furan ring may further enhance these properties.
-
Antioxidant Activity: Both thiazolidine and furan derivatives have been reported to possess antioxidant properties.[2] This suggests that this compound could act as a free radical scavenger, a property valuable in the context of various diseases associated with oxidative stress.
-
Anti-inflammatory Activity: The thiazolidine scaffold is a key component of several anti-inflammatory drugs.[1] This suggests that this compound may exhibit anti-inflammatory effects, warranting further investigation.
Suggested Screening Protocols
To validate the inferred biological activities, the following experimental workflows are recommended:
-
Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.
-
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Safety and Toxicology
Preliminary toxicological data for this compound is limited. A reported intraperitoneal LD₅₀ in mice is 800 mg/kg.[3]
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[6]
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501.[6]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Directions
This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Its hybrid structure, combining the pharmacologically rich furan and thiazolidine moieties, suggests a high potential for diverse biological activities. While direct experimental data for this specific compound is scarce, this guide provides a solid foundation for future research by synthesizing information from related structures.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol.
-
Performing comprehensive biological screening to identify and quantify its antimicrobial, anticancer, and antioxidant activities.
-
Elucidating the mechanism of action for any confirmed biological activities.
-
Conducting detailed toxicological studies to establish a comprehensive safety profile.
The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
-
Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). PMC. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]
-
Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC. [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.). Systematic Reviews in Pharmacy. [Link]
-
Synthesis and biological study of some new thiazolidinone derivatives containing naphthofuran moiety. (2017). ResearchGate. [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PMC. [Link]
-
2-(2-furyl) thiazolidine, 51859-60-0. (n.d.). The Good Scents Company. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). National Institutes of Health. [Link]
-
HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2025). ResearchGate. [Link]
-
In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. (2018). PubMed. [Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022). Weizmann Institute of Science. [Link]
-
Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. (2024). RSC Publishing. [Link]
-
1H NMR spectrum of 5-(furan-2-ylmethylene). (n.d.). ResearchGate. [Link]
-
New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, and Evaluation. (n.d.). OUCI. [Link]
-
Antimicrobial Activity of New 2,4-Disubstituted Thiazolidinone Derivatives. (2025). ResearchGate. [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PLOS One. [Link]
-
2-(Furan-2-yl)thiazolidine-4-carboxylic acid Safety Data Sheet. (n.d.). Angene Chemical. [Link]
-
Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. (n.d.). MDPI. [Link]
-
RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024). Impactfactor. [Link]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). NIH. [Link]
-
Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkaline Water as the Formal Oxidant. (2022). ResearchGate. [Link]
-
How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. (2018). PubMed. [Link]
-
5-Furan-2yl[1][5]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][5] triazole-3-thiol and Their Thiol-Thione Tautomerism. (n.d.). MDPI. [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). PMC. [Link]
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (n.d.). MDPI. [Link]
-
Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. (n.d.). JOCPR. [Link]
-
The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps.... (n.d.). ResearchGate. [Link]
-
1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... (n.d.). ResearchGate. [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. [Link]
-
Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (n.d.). Scholars Middle East Publishers. [Link]
-
3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. (n.d.). PMC. [Link]
-
4-Thiazolidinone-based derivatives do not affect differentiation of mouse embryo fibroblasts (3T3-L1 cell line. (2021). Sci-Hub. [Link]
-
Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal.... (n.d.). ResearchGate. [Link]
-
Thiazolidine. (n.d.). Wikipedia. [Link]
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-(2-furyl) thiazolidine, 51859-60-0 [thegoodscentscompany.com]
- 4. Thiazolidine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furfural-cysteine model reaction in food grade nonionic oil/water microemulsions for selective flavor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(furan-2-yl)-1,3-thiazolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(furan-2-yl)-1,3-thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazolidine derivatives are known to exhibit a wide range of pharmacological activities, and the incorporation of a furan moiety can significantly influence their biological profile.[1][2] This document, intended for researchers and scientists, offers a detailed, practical approach to the preparation and analysis of this specific compound, grounded in established chemical principles and supported by relevant literature.
Strategic Approach to the Synthesis of this compound
The most direct and efficient method for the synthesis of 2-substituted-1,3-thiazolidines is the condensation reaction between an aldehyde and a primary amine bearing a thiol group. In the case of this compound, this involves the reaction of furfural with cysteamine (2-aminoethanethiol).
Reaction Mechanism
The reaction proceeds through a two-step mechanism. Initially, the amine group of cysteamine undergoes a nucleophilic attack on the carbonyl carbon of furfural, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form a Schiff base (imine). Subsequently, the thiol group of the same molecule carries out an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the five-membered thiazolidine ring.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of thiazolidine derivatives from aldehydes and aminothiols.
Materials:
-
Furfural (freshly distilled)
-
Cysteamine hydrochloride
-
Triethylamine
-
Methanol
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (1.0 eq) in methanol.
-
To this solution, add triethylamine (1.1 eq) dropwise at 0 °C to liberate the free base of cysteamine.
-
Add freshly distilled furfural (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure compound.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.
Caption: A typical workflow for the characterization of synthesized compounds.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | 277.00 to 278.00 °C at 760.00 mm Hg (est.)[3] |
Spectroscopic Data
The following spectroscopic data are predicted based on the structure of this compound and data from analogous compounds.[2]
2.2.1. ¹H NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm):
-
Furan protons: Three distinct signals in the aromatic region (6.0-7.5 ppm). The proton at C5' of the furan ring will be the most downfield.
-
CH-S-N proton (C2): A singlet or a multiplet around 5.5-6.0 ppm.
-
CH₂-S protons (C5): A multiplet around 3.0-3.5 ppm.
-
CH₂-N protons (C4): A multiplet around 3.5-4.0 ppm.
-
NH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
2.2.2. ¹³C NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm):
-
Furan carbons: Signals in the range of 105-155 ppm.
-
CH-S-N carbon (C2): A signal around 60-70 ppm.
-
CH₂-S carbon (C5): A signal around 30-40 ppm.
-
CH₂-N carbon (C4): A signal around 50-60 ppm.
-
2.2.3. Infrared (IR) Spectroscopy
-
Expected Absorption Bands (cm⁻¹):
-
N-H stretch: A broad band around 3300-3400 cm⁻¹.
-
C-H stretch (furan): Bands around 3100-3150 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
C=C stretch (furan): Bands around 1500-1600 cm⁻¹.
-
C-O-C stretch (furan): A strong band around 1000-1100 cm⁻¹.
-
C-N stretch: A band in the region of 1250-1350 cm⁻¹.
-
C-S stretch: A weak band around 600-700 cm⁻¹.
-
2.2.4. Mass Spectrometry
-
Expected Molecular Ion Peak (M⁺): m/z = 155.
-
Expected Fragmentation Pattern: Fragmentation is likely to involve the loss of the furan ring or cleavage of the thiazolidine ring.
Elemental Analysis
| Element | Expected % |
| Carbon (C) | 54.17 |
| Hydrogen (H) | 5.84 |
| Nitrogen (N) | 9.02 |
| Oxygen (O) | 10.31 |
| Sulfur (S) | 20.66 |
Conclusion
This guide outlines a robust and reproducible approach to the synthesis and characterization of this compound. The provided protocols and expected analytical data serve as a valuable resource for researchers in the field of medicinal chemistry, facilitating the exploration of this and related compounds for potential therapeutic applications. Adherence to the described methodologies will ensure the reliable preparation and unambiguous identification of the target molecule, forming a solid foundation for further biological evaluation.
References
- Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 750-754.
- Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). Darunavir, 19(1), 1-15.
-
1 H NMR spectrum of 5-(furan-2-ylmethylene) - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-(2-furyl) thiazolidine, 51859-60-0 - The Good Scents Company. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
The Furan Moiety in Thiazolidine Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolidinone core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. The incorporation of a furan ring into this versatile heterocyclic system has emerged as a compelling strategy for the development of novel therapeutic agents with enhanced potency and selectivity. This in-depth technical guide provides a comprehensive overview of the biological activities of furan-containing thiazolidines, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antidiabetic potential. We will delve into the mechanistic underpinnings of these activities, supported by quantitative data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights to accelerate the discovery and optimization of furan-containing thiazolidine-based therapeutics.
Introduction: The Strategic Fusion of Furan and Thiazolidine
The thiazolidinone ring system, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules.[1][2] Its structural features allow for facile modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.[1] Among the myriad of heterocyclic moieties that have been appended to the thiazolidinone core, the furan ring stands out for its unique electronic and steric attributes. Furan, a five-membered aromatic heterocycle containing an oxygen atom, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets.[3] The amalgamation of these two privileged scaffolds has led to the discovery of a plethora of furan-containing thiazolidine derivatives with significant therapeutic potential.[4][5]
This guide will explore the diverse biological landscape of these hybrid molecules, providing a rationale for their design and a detailed examination of their activities.
Anticancer Activity: A Dominant Therapeutic Avenue
The most extensively investigated biological activity of furan-containing thiazolidines is their potent and often selective anticancer effects.[1][4][6] These compounds have demonstrated efficacy against a wide range of cancer cell lines, including those of the breast, colon, liver, and leukemia.[2][6]
Mechanistic Insights: Induction of Apoptosis
A primary mechanism by which furan-containing thiazolidines exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][7] This is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.
Several studies have elucidated the pro-apoptotic effects of these compounds, demonstrating their ability to trigger the intrinsic (mitochondrial) pathway of apoptosis.[1][6] This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic factors like cytochrome c.[1][6]
A notable example is the activity of 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones, which have been shown to significantly decrease the mitochondrial membrane potential in breast cancer cells.[1] This disruption of mitochondrial function is a critical event that commits the cell to apoptosis.
dot
Caption: Intrinsic apoptosis pathway induced by furan-thiazolidines.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of furan-containing thiazolidines are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDA-MB-231 (Breast) | 1.9 | [2] |
| HepG2 (Liver) | 5.4 | [2] | |
| HT-29 (Colon) | 6.5 | [2] | |
| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | Human Leukemia Cell Lines | Moderate to Strong | [6] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the furan-containing thiazolidine derivatives and incubate for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10][11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[10][11]
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[13][14][15][16]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Preparation: Harvest and wash the cells with cold PBS.[15][16]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[15][16]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[13][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][15]
-
Analysis: Analyze the stained cells by flow cytometry.
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.[17][18][19][20]
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Step-by-Step Methodology:
-
Cell Preparation: Prepare a single-cell suspension.[18]
-
JC-1 Staining: Resuspend the cells in a medium containing the JC-1 dye and incubate at 37°C for 20 minutes.
-
Washing: Wash the cells to remove the excess dye.
-
Analysis: Analyze the cells by flow cytometry, measuring the fluorescence in both the red and green channels.
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Furan-containing thiazolidinones have demonstrated promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[21][22][23]
Spectrum of Activity
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[21][22] For instance, certain furan-based pyrimidine-thiazolidinone hybrids have exhibited activity against E. coli and A. niger.
Mechanistic Considerations
The precise mechanisms of antimicrobial action are still under investigation, but it is believed that these compounds may interfere with essential cellular processes in microorganisms. For some thiazolidinone derivatives, inhibition of enzymes like MurB, which is involved in bacterial cell wall synthesis, has been proposed.[21]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key contributor to various diseases, including arthritis, inflammatory bowel disease, and certain cancers. Furan-containing thiazolidinones have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[3][24]
Mechanisms of Action
The anti-inflammatory effects of these compounds are thought to be mediated through the modulation of key inflammatory pathways. This can include the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[24] Some furan derivatives have been shown to exert their anti-inflammatory effects by regulating signaling pathways such as MAPK and PPAR-γ.[3]
Antidiabetic Activity: Addressing Metabolic Disorders
Thiazolidinediones, as a class of compounds, are well-known for their antidiabetic properties, with some derivatives being used clinically to treat type 2 diabetes.[25][26][27][28] The incorporation of a furan moiety has been explored to develop new antidiabetic agents with improved efficacy and safety profiles.
Molecular Targets
The primary molecular target for the antidiabetic action of thiazolidinediones is the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[26][27] Activation of PPAR-γ by these compounds leads to improved insulin sensitivity.[26] Molecular docking studies have shown that furan-bearing thiazolidine-2,4-diones can exhibit significant binding affinity to the PPAR-γ receptor.[26]
dot
Caption: General experimental workflow for evaluating furan-thiazolidines.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of furan-containing thiazolidines and their biological activity is crucial for the rational design of more potent and selective compounds.
Preliminary SAR studies have indicated that the presence of the furan moiety is often essential for the observed biological effects.[1] For instance, in a series of 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones, the 5-(5-nitrofuran-2-yl)allylidene group was found to be a necessary requirement for their anticancer activity.[1] Furthermore, substitutions on other parts of the molecule, such as the C-terminal of the thiazolidinone ring, can significantly influence the potency.[6] For example, the presence of electron-donating groups at the 4th position of a substituted aryl ring on the thiazolidinone moiety was shown to be important for anticancer activity in human leukemia cells.[6]
Conclusion and Future Perspectives
Furan-containing thiazolidines represent a promising class of compounds with a diverse range of biological activities. Their potent anticancer effects, coupled with their antimicrobial, anti-inflammatory, and antidiabetic potential, underscore their significance in medicinal chemistry. The mechanistic insights and experimental protocols detailed in this guide provide a solid foundation for further research and development in this area.
Future efforts should focus on expanding the structure-activity relationship studies to enable the design of more potent and target-specific derivatives. Additionally, in vivo studies are warranted to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective treatments for a variety of human diseases.
References
-
Finiuk, N., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6539. [Link]
-
Gomha, S. M., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(15), 4884. [Link]
-
Lesyk, R., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules, 27(21), 7433. [Link]
-
Chandrappa, S., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 17(6), 2576-2584. [Link]
-
Lesyk, R. B., & Zimenkovsky, B. S. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 564-601. [Link]
-
Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (117), 54683. [Link]
-
Stankova, I., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(11), 3322. [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
-
Hassan, S. S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1334-1343. [Link]
-
Kumar, R., et al. (2022). A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships. Archiv der Pharmazie, 355(11), e2200271. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
dos Santos, G. G., et al. (2022). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. Request PDF on ResearchGate. [Link]
-
Rao, A. L., et al. (2021). Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine. Indian Journal of Pharmaceutical Education and Research, 55(1), 269-278. [Link]
-
Patel, D., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B(8), 827-835. [Link]
-
Chandrappa, S., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Request PDF on ResearchGate. [Link]
-
Kamal, A., et al. (2015). A novel thiazolidine compound induces caspase-9 dependent apoptosis in cancer cells. Bioorganic & Medicinal Chemistry Letters, 25(16), 3185-3189. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate. [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Patel, D., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B(8), 827-835. [Link]
-
Kumar, A., et al. (2022). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Future Medicinal Chemistry, 14(10), 735-755. [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Szałaj, N., et al. (2023). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Molecules, 28(17), 6296. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Chandrappa, S., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-2-(5-((5-(4-chlorophenyl)furan-2-yl)m-Chandrappa-Kavitha/d9a8c0e7b8c3d7e7c8e9c8e8c8e8c8e8c8e8c8e8]([Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). MitoPT® JC-1 Assay Kit. Retrieved from [Link]
-
Pardeshi, D., et al. (2021). Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues. Semantic Scholar. [Link]
-
Sivandzade, F., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (143), e58686. [Link]
-
ResearchGate. (n.d.). JC-1 Mitochondrial Membrane Potential. Retrieved from [Link]
-
Horishny, V., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195-200. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. nanobioletters.com [nanobioletters.com]
- 24. researchgate.net [researchgate.net]
- 25. A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijper.org [ijper.org]
- 27. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
therapeutic potential of 2-(furan-2-yl)-1,3-thiazolidine derivatives
An In-Depth Technical Guide to the Therapeutic Potential of 2-(Furan-2-yl)-1,3-Thiazolidine Derivatives
Executive Summary
The intersection of privileged scaffolds in medicinal chemistry often yields molecules with significant therapeutic promise. This guide delves into the burgeoning potential of hybrid molecules combining the furan and 1,3-thiazolidine cores. The 1,3-thiazolidine ring is a versatile five-membered heterocycle renowned for its presence in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Similarly, the furan moiety is a key pharmacophore found in numerous natural and synthetic bioactive compounds. The strategic fusion of these two entities into this compound derivatives has created a new class of compounds with enhanced and diverse biological activities. This document serves as a technical resource for researchers and drug development professionals, offering a structured exploration of the synthesis, mechanisms of action, and therapeutic applications of these promising derivatives, supported by quantitative data and validated experimental protocols.
Part 1: The Core Scaffold: Synthesis and Chemical Rationale
The therapeutic efficacy of a drug candidate is fundamentally linked to its molecular architecture. The this compound scaffold is a testament to this principle, where the combination of a furan ring at the 2-position of a thiazolidine nucleus establishes a unique electronic and steric profile conducive to biological interactions.
General Synthetic Strategies
The construction of the this compound core is typically achieved through a cyclocondensation reaction. A cornerstone of this synthesis is the reaction between an amine, a thiol-containing acid (like thioglycolic acid), and an aldehyde—in this case, furfural (furan-2-carbaldehyde).
The most common approach is a one-pot, three-component reaction, which is highly efficient and aligns with the principles of green chemistry.[2] This method involves the in-situ formation of a Schiff base (imine) from the reaction of an amine and furfural, which is then attacked by the thiol group of thioglycolic acid, followed by intramolecular cyclization to yield the 2-(furan-2-yl)-1,3-thiazolidin-4-one ring system. The choice of amine allows for extensive diversification at the N-3 position of the thiazolidine ring, which is critical for tuning the molecule's pharmacological profile.
Caption: General workflow for the synthesis of 2-(furan-2-yl)-1,3-thiazolidin-4-one derivatives.
Part 2: Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The application of thiazolidine derivatives in oncology is a rapidly advancing field.[4] The incorporation of a furan ring has been shown to potentiate this activity, leading to compounds with significant cytotoxicity against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer effect of these derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that certain this compound derivatives, particularly those with a 5-nitrofuran substituent, can trigger apoptosis and modulate the cell cycle in cancer cells.[5] This process is often initiated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes (e.g., caspase-3 and caspase-9), which are the executioners of apoptosis.
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Quantitative Data: In Vitro Cytotoxicity
The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Thiazolidin-4-one with 5-nitrofuran-2-yl substituent | MDA-MB-231 | Breast Cancer | 1.9 | [5] |
| HepG2 | Liver Cancer | 5.4 | [5] | |
| HT-29 | Colon Cancer | 6.5 | [5] | |
| 2,3-diaryl-4-thiazolidinone derivatives | A549 | Lung Cancer | Sub-micromolar | [4] |
| MDA-MB-231 | Breast Cancer | Sub-micromolar | [4] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a standardized method for assessing the cytotoxic effects of test compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 3: Antimicrobial Activity: A New Front Against Resistance
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have emerged as potent agents, particularly against Gram-positive bacteria and challenging microbes like Helicobacter pylori.[6]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
A promising target for antibacterial action is the bacterial cell wall, which is absent in eukaryotes. Thiazolidin-4-ones are known inhibitors of MurB, an essential enzyme in the bacterial peptidoglycan synthesis pathway.[6] MurB catalyzes the reduction of UDP-N-acetylglucosamine enolpyruvate to UDP-N-acetylmuramic acid, a critical precursor for the cell wall.[6] By inhibiting MurB, these compounds disrupt cell wall integrity, leading to bacterial cell death. The furan moiety often enhances the binding affinity of the molecule to the enzyme's active site.
Caption: Inhibition of the MurB enzyme in the bacterial cell wall synthesis pathway.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Gram-positive bacteria | Potent activity, often superior to ampicillin | [6] |
| Helicobacter pylori (resistant strains) | Strong activity (inhibition zone > 30mm at 100 µ g/disc ) | [6] | |
| Furan-based pyrimidine-thiazolidinones | P. aeruginosa | 50 | |
| S. aureus | Potent activity |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of an antimicrobial agent.
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Part 4: Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. This compound derivatives have demonstrated dual efficacy in combating both of these pathological processes.[5]
Mechanism of Action: Radical Scavenging and Enzyme Inhibition
The antioxidant properties of these compounds are often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus breaking the oxidative chain reaction. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test are used to quantify this ability.[5]
Their anti-inflammatory effects can stem from the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or monoamine oxidases (MAO).[5] For instance, certain thiazolidinone derivatives have shown potent activity in the carrageenan-induced paw edema model, a classic test for acute inflammation.[5]
Quantitative Data: Antioxidant and Anti-inflammatory Potency
| Activity | Compound Class | Metric | Result | Reference |
| Antioxidant | Thiazolidinone with (furan-2-ylmethyl)imino substituent | IC₅₀ (DPPH Assay) | 9.18 µg/mL (vs. 40 µg/mL for Ascorbic Acid) | [5] |
| Anti-inflammatory | 2-aryl-3-(naphtha-2-yl)thiazolidin-4-ones | Carrageenan-induced paw edema | Potent inhibition | [5] |
| Enzyme Inhibition | 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one | MAO-B Inhibition | Selective inhibition at ≥200 µM | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a simple and widely used method to assess the antioxidant capacity of chemical compounds.
-
Reagent Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound solution to the wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. The final volume should be 200 µL. A control well should contain 100 µL of methanol/DMSO and 100 µL of DPPH solution. A blank well should contain 100 µL of the compound solution and 100 µL of methanol.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The purple DPPH radical becomes colorless or yellowish upon reduction.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The synergistic combination of the furan and thiazolidine rings gives rise to molecules with potent and diverse pharmacological activities, spanning oncology, infectious diseases, and inflammatory conditions. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should focus on elucidating more precise mechanisms of action through target deconvolution studies, expanding in vivo testing to validate the promising in vitro results, and exploring advanced drug delivery strategies to improve bioavailability. The continued exploration of this chemical space is poised to yield next-generation drug candidates to address significant unmet medical needs.
References
-
Stefańska, J., Bielenica, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]
-
Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. Available at: [Link]
-
Gholizadeh, M., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Chemistry Central Journal. Available at: [Link]
-
Kaur, R., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]
-
Patil, S. B., & Grampurohit, N. D. (2012). Synthesis and biological study of some new thiazolidinone derivatives containing naphthofuran moiety. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]
-
Fun, H.-K., et al. (2011). 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Kumar, R., et al. (2023). Anticancer potential of compounds bearing thiazolidin-4-one scaffold: Comprehensive review. Pharmacophore. Available at: [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(2), 434-440. Available at: [Link]
-
Desai, N. C., et al. (2022). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, Sec B. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The thiazolidin-4-one core is a privileged scaffold known to exhibit a wide array of biological activities. This document details a validated synthetic protocol, in-depth crystallographic analysis, and thorough spectroscopic characterization. Furthermore, it explores the potential therapeutic applications of this class of compounds, offering valuable insights for researchers in drug discovery and development.
Introduction: The Significance of the Thiazolidin-4-one Scaffold
Heterocyclic compounds are cornerstones in the development of new therapeutic agents. Among these, the thiazolidin-4-one ring system has garnered substantial attention due to its versatile biological profile.[1][2] This five-membered heterocycle, with its susceptibility to modification at positions 2, 3, and 5, allows for the creation of large libraries of compounds with diverse pharmacological properties.[3] Derivatives of thiazolidin-4-one have been reported to possess a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][4]
The subject of this guide, 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, incorporates three key pharmacophoric features: the versatile thiazolidin-4-one core, a benzyl group at the N3 position, and a furan ring at the C2 position. This unique combination of moieties suggests a rich potential for biological activity, making a thorough understanding of its molecular structure and properties essential for future drug design and development efforts.
Synthesis and Purification
A reliable and high-yield synthesis of 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one has been established via a one-pot, multi-component reaction.[5] This approach offers efficiency and good yields, making it suitable for laboratory-scale synthesis and potential scale-up.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol is adapted from a validated crystallographic study.[5]
Materials:
-
Triphenylphosphine
-
Furfuraldehyde
-
Benzylazide
-
Mercaptoacetic acid
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
-
Microwave vial (10 ml) with magnetic stirring bar
-
Focused monomode microwave reactor
Procedure:
-
To a 10 ml microwave vial equipped with a magnetic stirring bar, add a well-ground, intimate mixture of triphenylphosphine (1.1 mmol) and furfuraldehyde (1.0 mmol).
-
Add benzylazide (1.0 mmol, 0.2 g) dropwise to the mixture with continuous stirring.
-
Continue stirring at room temperature until the liberation of nitrogen gas ceases.
-
Add mercaptoacetic acid (1.1 mmol) to the reaction mixture and seal the vial with a septum.
-
Place the reaction vessel into the cavity of a focused monomode microwave reactor.
-
Irradiate the mixture at 150°C (temperature monitored by a built-in IR sensor) with a power of 80W for 10 minutes. The reaction temperature should be maintained by modulating the power level of the reactor.
-
Allow the reaction mixture to cool to room temperature.
-
Purify the resulting residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (94:6 v/v) as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to afford 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one as a solid.
Yield and Melting Point:
Synthesis Workflow Diagram
Caption: Microwave-assisted synthesis of the title compound.
Molecular Structure Elucidation
The definitive molecular structure of 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one has been determined by single-crystal X-ray diffraction.[5] This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystalline state.
Crystallographic Data
The compound crystallizes in a monoclinic system with the space group P2₁/c.[5] Key crystallographic parameters are summarized in the table below.
| Parameter | Value[5] |
| Chemical Formula | C₁₄H₁₃NO₂S |
| Molecular Weight | 259.31 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.2901 (2) |
| b (Å) | 9.6360 (1) |
| c (Å) | 9.9152 (1) |
| β (°) | 102.855 (1) |
| Volume (ų) | 1237.95 (3) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg m⁻³) | 1.391 |
Molecular Conformation
The X-ray structure reveals that the central thiazolidine ring is approximately planar, with a maximum deviation of 0.112 (1) Å for the sulfur atom.[5] The furan ring was found to be disordered over two orientations. The dihedral angle between the thiazolidine ring and the benzyl ring is 85.43 (8)°.[5] In the crystal, molecules are linked by weak intermolecular C—H⋯O hydrogen bonds, forming supramolecular chains.[5]
Molecular Structure Diagram
Caption: 2D structure of 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of a synthesized compound. While a specific publication detailing the full spectral data for 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one was not identified, the expected spectral characteristics can be predicted based on the known structure and data from closely related analogs.[1][6][7][8]
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl, furan, and thiazolidinone moieties.
-
Aromatic Protons (Benzyl & Furan): Multiple signals are expected in the range of δ 6.5-8.0 ppm. The five protons of the benzyl ring will likely appear as a multiplet, while the three protons of the furan ring will show characteristic coupling patterns.
-
Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) for the two protons of the benzylic methylene group is anticipated around δ 4.0-5.0 ppm.
-
Thiazolidinone CH (C2-H): A singlet for the proton at the C2 position of the thiazolidinone ring is expected to appear in the range of δ 5.7-6.8 ppm.[1]
-
Thiazolidinone CH₂ (C5-H₂): The two protons on the C5 carbon of the thiazolidinone ring will likely appear as a singlet or as an AB quartet in the region of δ 3.6-4.0 ppm.[1]
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C4): The carbonyl carbon of the thiazolidinone ring is expected to resonate significantly downfield, typically in the range of δ 170-175 ppm.[1]
-
Aromatic and Furan Carbons: Multiple signals for the aromatic carbons of the benzyl and furan rings are expected between δ 110-145 ppm.
-
Thiazolidinone C2 and C5: The C2 and C5 carbons of the thiazolidinone ring are predicted to appear in the ranges of δ 56-63 ppm and δ 30-40 ppm, respectively.[1]
-
Benzyl CH₂: The benzylic carbon signal is expected around δ 40-50 ppm.
Predicted Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is useful for identifying the key functional groups present in the molecule.
-
C=O Stretch (Amide): A strong absorption band corresponding to the carbonyl group of the lactam in the thiazolidinone ring is expected in the region of 1690-1730 cm⁻¹.[1]
-
C-N Stretch: A medium to strong absorption for the C-N bond is anticipated around 1350-1450 cm⁻¹.
-
Aromatic C-H Stretch: Absorptions for the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions for the C-H stretching of the methylene groups will appear just below 3000 cm⁻¹.
-
C-S Stretch: A weaker absorption for the C-S bond is expected in the fingerprint region, typically around 600-800 cm⁻¹.
Potential Therapeutic Applications
The thiazolidin-4-one scaffold is a well-established pharmacophore with a broad range of documented biological activities. While specific biological data for 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one is not yet widely published, its structural features suggest potential for various therapeutic applications based on studies of analogous compounds.
Diagram of Potential Biological Activities
Caption: Diverse biological activities of the thiazolidin-4-one scaffold.
-
Antimicrobial Activity: Many thiazolidin-4-one derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[2]
-
Anticancer Activity: The thiazolidin-4-one nucleus is present in several compounds that have been investigated for their cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory Activity: Some analogs have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[4]
-
Antidiabetic Activity: The thiazolidinedione class of drugs (e.g., pioglitazone) are well-known for their use in treating type 2 diabetes, highlighting the potential of this scaffold in metabolic diseases.[3]
The presence of the furan and benzyl moieties in 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one provides opportunities for further functionalization to optimize its biological activity and pharmacokinetic properties.
Conclusion
This technical guide has provided a detailed examination of 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, a molecule with significant potential in the field of medicinal chemistry. The efficient, microwave-assisted synthesis and comprehensive structural elucidation by X-ray crystallography offer a solid foundation for further investigation. While specific spectroscopic and biological data for this particular compound are still emerging, the known activities of the thiazolidin-4-one class suggest that it is a promising candidate for drug discovery programs. This guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related heterocyclic compounds.
References
-
MDPI. (2021). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Retrieved from [Link]
-
MDPI. (2018). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. Retrieved from [Link]
-
ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Retrieved from [Link]
-
ResearchGate. (2014). 2,3-Diphenyl-1,3-thiazolidin-4-one. Retrieved from [Link]
-
MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nanobioletters.com [nanobioletters.com]
The Versatile Scaffold: A Technical Guide to 2-(Furan-2-yl)-1,3-thiazolidine as a Precursor for Bioactive Molecules
Introduction: Unveiling the Potential of a Unique Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is perpetual. The 2-(furan-2-yl)-1,3-thiazolidine core has emerged as a privileged structure, demonstrating significant potential as a versatile precursor for a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of this unique heterocyclic system, from its synthesis and chemical properties to its role in the generation of compounds with significant antimicrobial and anticancer activities. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, offering both foundational knowledge and practical insights into the exploitation of the this compound scaffold in modern drug discovery.
The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the design of numerous pharmaceuticals.[1] The incorporation of a furan moiety at the 2-position introduces unique electronic and steric properties, creating a scaffold that is ripe for chemical modification and diversification. This guide will illuminate the synthetic pathways to access this core structure and its derivatives, delve into the mechanisms by which these molecules exert their biological effects, and provide practical protocols for their preparation and evaluation.
Core Synthesis and Physicochemical Properties
The primary and most direct route to this compound is the condensation reaction between furfural and cysteamine. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes intramolecular cyclization to yield the stable thiazolidine ring.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the core precursor, this compound, from commercially available starting materials.
Materials:
-
Furfural
-
Cysteamine hydrochloride
-
Triethylamine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve cysteamine hydrochloride (1 equivalent) in ethanol.
-
To this solution, add triethylamine (1.1 equivalents) dropwise at room temperature to liberate the free base.
-
Slowly add furfural (1 equivalent) to the reaction mixture with stirring.
-
The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification of the crude product can be achieved by column chromatography on silica gel to afford pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Physicochemical Properties of this compound | |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Appearance | Typically a viscous oil or low-melting solid |
| Solubility | Soluble in most organic solvents |
Synthetic Derivatization: A Gateway to Bioactivity
The true potential of this compound lies in its amenability to a wide range of chemical modifications. The secondary amine within the thiazolidine ring serves as a nucleophilic handle for the introduction of various substituents, leading to the generation of diverse chemical libraries for biological screening. Key derivatization strategies include N-acylation and N-alkylation.
N-Acylation
The reaction of this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) readily yields N-acyl derivatives. This modification allows for the introduction of a variety of functional groups that can modulate the compound's physicochemical properties and biological activity.
N-Alkylation
N-alkylation with alkyl halides or other electrophiles provides another avenue for structural diversification. This can be used to introduce lipophilic chains or other pharmacophoric groups to the thiazolidine nitrogen.
Furthermore, multi-component reactions involving furfural, an amine, and a thiol-containing compound (such as thioglycolic acid) offer a one-pot approach to synthesize highly substituted and functionally diverse 2-(furan-2-yl)-1,3-thiazolidin-4-ones.[1]
Experimental Protocol: Synthesis of 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one
This protocol, adapted from published literature, demonstrates a multi-component approach to a bioactive derivative.[2]
Objective: To synthesize a representative bioactive thiazolidinone derivative.
Materials:
-
Furfural
-
Benzylamine
-
Thioglycolic acid
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, a mixture of furfural (1 equivalent), benzylamine (1 equivalent), and thioglycolic acid (1.1 equivalents) in toluene is refluxed.
-
The reaction is continued until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation and cyclization steps.
-
The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield the desired 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one.
Causality behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water generated during the imine formation and cyclization steps. Toluene is an excellent solvent for this purpose as it forms an azeotrope with water.
Bioactive Molecules Derived from this compound
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being particularly prominent.
Antimicrobial Activity
The thiazolidine ring is a known pharmacophore in several antimicrobial agents. When combined with the furan moiety, the resulting derivatives exhibit potent activity against a range of bacterial and fungal pathogens.
One of the key mechanisms of action for the antibacterial effects of these compounds is the inhibition of MurB, an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[1] By inhibiting MurB, these molecules disrupt the formation of the bacterial cell wall, leading to cell lysis and death. This targeted approach offers a promising strategy to combat bacterial infections, including those caused by resistant strains.
Caption: Inhibition of MurB by this compound derivatives disrupts bacterial cell wall synthesis.
| Antimicrobial Activity of Selected Furan-Thiazolidine Derivatives | |||
| Compound Structure | Target Organism | Activity (e.g., MIC) | Reference |
| 2-(Furan-2-yl)-3-aryl-thiazolidin-4-one | Staphylococcus aureus | MIC: 10-50 µg/mL | [1] |
| 5-Arylidene-2-(furan-2-yl)-thiazolidin-4-one | Escherichia coli | MIC: 25-100 µg/mL | [1] |
| N-Acyl-2-(furan-2-yl)-thiazolidine | Candida albicans | MIC: 15-60 µg/mL | [3] |
Anticancer Activity
The this compound scaffold has also proven to be a valuable template for the design of novel anticancer agents. Derivatives have shown cytotoxicity against various cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Targeting the PI3K/Akt/mTOR Pathway: Several studies have indicated that furan-containing thiazolidine derivatives can exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4] This pathway is frequently hyperactivated in many types of cancer and plays a crucial role in promoting tumor growth and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Furan-thiazolidine derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cancer cell growth.
Targeting the EGFR Signaling Pathway: Another important target for furan-thiazolidine derivatives is the epidermal growth factor receptor (EGFR). Overexpression or mutation of EGFR is common in many cancers and leads to uncontrolled cell proliferation.[5] By inhibiting EGFR signaling, these compounds can effectively block downstream pathways that drive tumor progression.
| Anticancer Activity of Selected Furan-Thiazolidine Derivatives | |||
| Compound Structure | Cancer Cell Line | Activity (e.g., IC₅₀) | Reference |
| 3-Aryl-2-(furan-2-yl)-thiazolidin-4-one | Breast Cancer (MCF-7) | IC₅₀: 5-20 µM | [6] |
| 5-Arylidene-2-(furan-2-yl)-thiazolidin-4-one | Lung Cancer (A549) | IC₅₀: 10-30 µM | [6] |
| N-Aroyl-2-(furan-2-yl)-thiazolidine | Colon Cancer (HCT116) | IC₅₀: 8-25 µM | [7] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising and versatile platform for the development of novel bioactive molecules. Its straightforward synthesis and the ease of derivatization at the thiazolidine nitrogen make it an attractive starting point for generating diverse chemical libraries. The demonstrated antimicrobial and anticancer activities of its derivatives, coupled with insights into their mechanisms of action, underscore the significant therapeutic potential of this heterocyclic system.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the furan and thiazolidine rings, as well as the substituents on the nitrogen atom, will be crucial for optimizing potency and selectivity.
-
Mechanism of Action Elucidation: Further in-depth studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their progression towards clinical development.
References
-
(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). Retrieved January 23, 2026, from [Link]
-
3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2807. [Link]
- Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). Journal of Global Pharma Technology, 12(2), 543-549.
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2021). Molecules, 26(15), 4458. [Link]
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2021). Molecules, 26(16), 4995. [Link]
-
(PDF) Thiazolidines: Synthesis and Anticancer Activity. (n.d.). Retrieved January 23, 2026, from [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). International Journal of Molecular Sciences, 23(21), 13381. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
-
Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. (2024). RSC Medicinal Chemistry, 15(1), 147-157. [Link]
-
Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). Chemistry Central Journal, 16(1), 1-13. [Link]
- Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies, 6(12), 997-1006.
- Synthesis and biological study of some new thiazolidinone derivatives containing naphthofuran moiety. (2017). Journal of Chemical and Pharmaceutical Research, 9(10), 127-133.
-
Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences, 556, 01052. [Link]
-
Furfural-cysteine model reaction in food grade nonionic oil/water microemulsions for selective flavor formation. (2004). Journal of Agricultural and Food Chemistry, 52(12), 3918-3924. [Link]
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2015). Journal of Heterocyclic Chemistry, 52(5), 1363-1371.
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). European Journal of Medicinal Chemistry, 213, 113163. [Link]
- Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. (2014). Medicinal Chemistry Research, 23(3), 1349-1358.
-
4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. (2022). Molecules, 27(21), 7401. [Link]
Sources
- 1. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Introduction: Bridging Computational Chemistry and Medicinal Innovation
An In-Depth Technical Guide to the In Silico Analysis of 2-(Furan-2-yl)-1,3-thiazolidine Interactions
The thiazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antidiabetic, antimicrobial, and anticancer properties.[1][2] Specifically, the introduction of a furan moiety, as in this compound, presents a unique chemical architecture with significant therapeutic potential.[3][4] The traditional drug discovery pipeline, however, is a resource-intensive and time-consuming endeavor.[5] In silico methodologies, or computer-aided drug design (CADD), have emerged as an indispensable accelerator, enabling researchers to predict, model, and analyze molecular interactions in a virtual environment, thereby streamlining the path from hit identification to lead optimization.[5][6][7]
This technical guide provides a comprehensive walkthrough of the core in silico workflows for investigating the interactions of this compound. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice. This document is structured to empower researchers, scientists, and drug development professionals to design and execute robust computational studies, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Chapter 1: Foundational Asset Preparation: Ligand and Target
The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any in silico study is fundamentally dependent on the quality of the initial structures of the small molecule (the ligand) and its biological target (the macromolecule).
Ligand Preparation: Defining the Small Molecule
The first step is to obtain an accurate three-dimensional representation of our lead compound, this compound.
Protocol 1: Ligand Structure Acquisition and Preparation
-
Structure Retrieval: Obtain the 2D structure of this compound. The PubChem database is an authoritative source for this, where the compound can be identified by its CID: 593153.[8][9] Download the structure in a 3D SDF format.
-
Conversion and Protonation: Import the structure into a molecular modeling program (e.g., Avogadro, ChemDraw). Assign the correct protonation states for a physiological pH of 7.4. This step is critical as the charge distribution directly influences electrostatic interactions, which are key drivers of binding.
-
Energy Minimization: Perform a geometry optimization using a suitable force field, such as the Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF).
Target Identification and Preparation
Thiazolidine derivatives are known to interact with various biological targets. For this guide, we will use Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) as our example target, a well-established receptor for thiazolidinedione-class drugs.[11]
Protocol 2: Target Protein Acquisition and Refinement
-
Structure Acquisition: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[12][13][14] A suitable entry for PPAR-γ, co-crystallized with a ligand, is PDB ID: 2PRG.[15] The presence of a co-crystallized ligand helps validate the identified binding site.
-
Structure Cleanup: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, or Discovery Studio Visualizer).
-
Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.
-
Rationale: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in the binding interaction (i.e., forming a stable bridge). Removing the original ligand clears the binding site for our new compound.
-
-
Protonation and Chain Repair: Add polar hydrogen atoms to the protein structure. Check for and repair any missing residues or breaks in the protein backbone using tools like Swiss-PdbViewer or the structure preparation modules in Schrödinger or MOE.
-
Causality: Crystal structures often lack explicit hydrogen atoms. Adding them is essential for accurately defining hydrogen bond donors and acceptors, which are fundamental to protein-ligand recognition.[16]
-
-
Energy Minimization: Perform a constrained energy minimization on the protein structure. The backbone atoms are typically fixed to preserve the experimentally determined conformation, while the side chains are allowed to relax. This removes any steric clashes introduced during the cleanup and protonation steps.
Chapter 2: Predicting Interactions via Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity score.[7]
The Molecular Docking Workflow
The process involves preparing the ligand and receptor files for a specific docking program, defining the search space, and running the simulation. We will use the widely-cited AutoDock Vina as our example software.
Protocol 3: Molecular Docking of this compound with PPAR-γ
-
File Preparation: Convert the prepared ligand (ligand.pdb) and receptor (receptor.pdb) files into the PDBQT format required by AutoDock tools. This format includes atomic charges and atom type definitions.
-
Grid Box Definition: Define the search space for the docking simulation. This is a three-dimensional box centered on the active site of the receptor.
-
Expert Insight: The most reliable way to define the grid box is to center it on the position of the co-crystallized ligand from the original PDB file. This ensures the search is focused on a biologically validated binding pocket. A box size of 60x60x60 Å is typically sufficient to encompass the active site and allow for rotational and translational freedom of the ligand.
-
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Analysis of Results: The output file will contain several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding. Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues.
Caption: Workflow for a typical molecular docking experiment.
Interpreting Docking Data
| Parameter | Hypothetical Result for this compound | Interpretation |
| Binding Affinity | -8.5 kcal/mol | A strong predicted binding affinity, suggesting a stable interaction. |
| Hydrogen Bonds | Ser289, His449 | The ligand acts as a hydrogen bond acceptor/donor with key polar residues in the active site. |
| Hydrophobic Interactions | Cys285, Ile326, Met364 | The furan and thiazolidine rings are nestled in a hydrophobic pocket, contributing to binding stability. |
Chapter 3: Assessing Complex Stability with Molecular Dynamics
While molecular docking provides a static snapshot of the binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[11]
The Molecular Dynamics Workflow
MD simulations are computationally intensive and involve three main phases: preparation, production, and analysis.
Protocol 4: MD Simulation of the PPAR-γ-Ligand Complex
-
System Preparation: Use the best-ranked docked pose from the previous step. Place the complex in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
Causality: Simulating in a solvent environment is crucial for modeling the true behavior of a biological system. The periodic boundary conditions prevent edge effects, creating a pseudo-infinite system.
-
-
Minimization: Perform a series of energy minimization steps, first on the water and ions, then on the protein side chains, and finally on the entire system, to relax any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure. This is done in two phases (NVT and NPT ensembles) to ensure the system reaches a stable temperature and density before the production run.
-
Production MD: Run the simulation for a significant period, typically 100 nanoseconds (ns) or more, saving the coordinates (trajectory) at regular intervals.[11][17]
-
Trajectory Analysis: Analyze the saved trajectory to calculate key metrics of stability.
Caption: General workflow for a molecular dynamics simulation.
Key Metrics for Stability Analysis
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position over time. A stable RMSD plot that plateaus suggests the complex has reached equilibrium and is stable. An acceptable RMSD value is typically below 3-4 Å for small globular proteins.[11]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High peaks in the RMSF plot can indicate flexible regions of the protein, such as loops.
-
Hydrogen Bond Analysis: Tracks the number and occupancy of hydrogen bonds between the ligand and protein throughout the simulation. The persistence of key hydrogen bonds identified during docking is a strong indicator of a stable interaction.
Chapter 4: Predicting Drug-Likeness with In Silico ADMET
A potent compound is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out candidates with poor pharmacokinetic profiles early on.[11][18]
ADMET Prediction Workflow
Numerous online tools and software packages, such as SwissADME and pkCSM, can predict a wide range of pharmacokinetic properties based on a molecule's structure.[10][18]
Protocol 5: ADMET Profiling
-
Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Server Submission: Submit the SMILES string to a web-based ADMET prediction server (e.g., SwissADME).
-
Analysis of Properties: Analyze the output, paying close attention to key parameters like Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential toxicity alerts.
Interpreting ADMET Data
The results provide a holistic view of the compound's potential behavior in vivo.
| Property | Predicted Value | Interpretation and Causality |
| Lipinski's Rule of Five | 0 Violations | The compound adheres to the empirical rules for oral bioavailability (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). This is a primary filter for "drug-likeness". |
| GI Absorption | High | The compound is likely to be well-absorbed from the gut into the bloodstream, a prerequisite for an orally administered drug.[18] |
| BBB Permeant | No | The compound is not predicted to cross the blood-brain barrier, which is desirable for drugs targeting peripheral systems to avoid central nervous system side effects.[18] |
| CYP Inhibition | Inhibitor of CYP2C9 | The compound may inhibit Cytochrome P450 enzymes, which could lead to drug-drug interactions. This is a potential flag for further investigation.[18] |
| AMES Toxicity | Non-toxic | The compound is not predicted to be mutagenic, passing a key safety checkpoint.[11] |
| Carcinogenicity | Non-carcinogen | The compound is predicted to be non-carcinogenic, another crucial safety parameter.[11] |
Conclusion: A Synergistic Approach to Drug Discovery
This guide has outlined a multi-faceted in silico strategy for evaluating the therapeutic potential of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, researchers can build a comprehensive profile of a compound's behavior at the molecular and systemic levels. This approach does not replace experimental validation but serves as a powerful, data-driven hypothesis-generating engine. It allows for the rational prioritization of candidates, saving invaluable time and resources, and ultimately accelerating the journey of a promising molecule from computer screen to clinical success.
References
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). National Institutes of Health (NIH). [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). National Center for Biotechnology Information. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]
-
Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2023). ResearchGate. [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). National Center for Biotechnology Information. [Link]
-
3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. (n.d.). National Center for Biotechnology Information. [Link]
-
Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link]
-
Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (2022). ResearchGate. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Thiazolidine, 2-(2-furyl)-. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
RCSB PDB. (n.d.). Homepage. [Link]
-
A Guide to In Silico Drug Design. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, Molecular Docking and Molecular Dynamics Studies of Novel Triazolothiadiazine Derivatives Containing Furan or Thiophene Rings as Anticancer Agents. (2022). ResearchGate. [Link]
-
Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. (2024). Impact Factor. [Link]
-
2-(2-furyl) thiazolidine. (n.d.). The Good Scents Company. [Link]
-
Design, synthesis, molecular docking and molecular dynamics studies of novel triazolothiadiazine derivatives containing furan or thiophene rings as anticancer agents. (2022). PubMed. [Link]
-
Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine-2,4-dione Derivatives. (2021). ResearchGate. [Link]
-
In Silico Drug Discovery. (n.d.). Pharmidex. [Link]
-
Protein Data Bank. (n.d.). Wikipedia. [Link]
-
Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. (2024). ACS Omega. [Link]
-
Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. [Link]
-
Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4‑Thiazolidinone Derivatives. (2023). Semantic Scholar. [Link]
-
Protein Data Bank in Europe. (n.d.). Homepage. [Link]
-
In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services. [Link]
-
Original Research Article. (n.d.). AWS. [Link]
-
How Do In Silico Trials Work? A Brief Guide. (2024). The Clinical Trial Vanguard. [Link]
-
Protein Data Bank: the single global archive for 3D macromolecular structure data. (2018). Nucleic Acids Research. [Link]
-
What is in silico drug discovery?. (2024). Patsnap Synapse. [Link]
-
Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as. (2022). RSC Publishing. [Link]
-
UniProt. (n.d.). [Link]
-
1,3-Thiazol-2-ylmethanol. (n.d.). PubChem. [Link]
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 7. What is in silico drug discovery? [synapse.patsnap.com]
- 8. SID 135142449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(2-furyl) thiazolidine, 51859-60-0 [thegoodscentscompany.com]
- 10. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. ijper.org [ijper.org]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 17. Design, synthesis, molecular docking and molecular dynamics studies of novel triazolothiadiazine derivatives containing furan or thiophene rings as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Investigating the Anti-inflammatory Effects of Thiazolidinones: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of the thiazolidinone scaffold. This document moves beyond a simple recitation of protocols to offer a synthesized narrative grounded in mechanistic understanding and field-proven insights, empowering you to design, execute, and interpret robust experimental workflows.
Section 1: The Thiazolidinone Scaffold in Inflammation: A Mechanistic Overview
The thiazolidinone core, a five-membered heterocyclic ring containing both sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including potent anti-inflammatory effects.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles.[2] Understanding the molecular targets and signaling pathways modulated by thiazolidinones is fundamental to the rational design and investigation of novel anti-inflammatory agents.
Key Molecular Targets
Thiazolidinones exert their anti-inflammatory effects through modulation of several key enzymatic and signaling pathways implicated in the inflammatory cascade.
-
Cyclooxygenases (COX-1 and COX-2): Many thiazolidinone derivatives have been identified as inhibitors of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3] Some derivatives exhibit selective inhibition of COX-2, the inducible isoform highly expressed at sites of inflammation, which is a desirable attribute for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5] The bulky nature of some substituents on the thiazolidinone ring can favor binding to the larger active site of COX-2.[6]
-
5-Lipoxygenase (5-LOX): In addition to COX inhibition, certain thiazolidinones act as dual inhibitors of both COX and 5-LOX.[6][7] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators. Dual inhibition offers a broader-spectrum anti-inflammatory effect.
-
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): A significant class of thiazolidinones, particularly the thiazolidine-2,4-diones (TZDs), are potent agonists of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation.[8][9] Activation of PPAR-γ can suppress the expression of pro-inflammatory genes.[10]
Core Signaling Pathways
The anti-inflammatory activity of thiazolidinones is intricately linked to their ability to interfere with pro-inflammatory signaling cascades, most notably the NF-κB pathway.
-
Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] Several studies have demonstrated that thiazolidinone derivatives can inhibit the activation of the NF-κB pathway.[12][13] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm.
-
Crosstalk between PPAR-γ and NF-κB: A crucial aspect of the anti-inflammatory mechanism of PPAR-γ agonists is their ability to negatively regulate the NF-κB pathway.[14] Activated PPAR-γ can physically interact with NF-κB proteins, preventing their binding to DNA and subsequent transcriptional activation of pro-inflammatory genes. This crosstalk provides a powerful mechanism for resolving inflammation.
The following diagram illustrates the key signaling pathways involved in inflammation and the points of intervention for thiazolidinone derivatives.
Section 2: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are indispensable for the initial screening and mechanistic elucidation of thiazolidinone derivatives. The use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line, provides a robust and reproducible model of inflammation.[15]
Experimental Workflow: LPS-Stimulated Macrophage Assay
This workflow outlines the key steps for assessing the anti-inflammatory potential of thiazolidinone compounds in vitro.
Detailed Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay
Objective: To determine the effect of thiazolidinone derivatives on the production of pro-inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Thiazolidinone derivatives dissolved in DMSO
-
Griess Reagent System
-
ELISA kits for mouse TNF-α and IL-6
-
Reagents and equipment for RT-qPCR and Western blotting
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates (for NO and cytotoxicity assays) or 24-well plates (for cytokine, gene, and protein expression analysis) at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.[16]
-
-
Compound Treatment and LPS Stimulation:
-
Prepare serial dilutions of the thiazolidinone derivatives in serum-free DMEM. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with the compounds for 1-2 hours.
-
Stimulate the cells with LPS (final concentration of 1 µg/mL) for 24 hours.[16] Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
-
Nitric Oxide (NO) Assay:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
-
Calculate the percentage of cytokine inhibition for each compound concentration.
-
-
Gene and Protein Expression Analysis:
-
For gene expression analysis, lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of iNOS and COX-2.
-
For protein expression analysis, prepare cell lysates and perform Western blotting to determine the protein levels of NF-κB (p65 subunit in nuclear extracts), IκBα (in cytoplasmic extracts), and COX-2.
-
Data Presentation and Interpretation
Summarize the quantitative data in a clear and concise table to facilitate comparison between different thiazolidinone derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Thiazolidinone Derivatives
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) |
| Derivative A | 15.2 ± 1.8 | 10.5 ± 1.2 | 12.8 ± 1.5 |
| Derivative B | 8.7 ± 0.9 | 5.4 ± 0.6 | 7.1 ± 0.8 |
| Derivative C | > 50 | 45.3 ± 4.1 | > 50 |
| Dexamethasone | 0.5 ± 0.06 | 0.2 ± 0.03 | 0.3 ± 0.04 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: A lower IC₅₀ value indicates greater potency. In the example above, Derivative B is the most potent inhibitor of NO, TNF-α, and IL-6 production. Structure-activity relationship (SAR) studies can then be conducted to correlate specific chemical modifications with the observed biological activity.[6]
Section 3: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are crucial for assessing the efficacy, pharmacokinetics, and safety of thiazolidinone derivatives in a whole-organism context. The carrageenan-induced paw edema model in rats is a widely used and well-validated acute inflammation model.[17]
Experimental Workflow: Carrageenan-Induced Paw Edema Model
This workflow details the key stages of the in vivo anti-inflammatory assessment.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of thiazolidinone derivatives by measuring their ability to inhibit carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, type IV)
-
Thiazolidinone derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Step-by-Step Methodology:
-
Animal Preparation:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Experimental Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the thiazolidinone derivatives or the vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. A standard drug like indomethacin (10 mg/kg) should be used as a positive control.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[18]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]
-
-
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.
-
Calculate the percentage of edema inhibition using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean paw edema volume in the control group and Vt is the mean paw edema volume in the treated group.
-
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Data Presentation and Interpretation
Present the results in a table that clearly shows the time course of edema inhibition.
Table 2: In Vivo Anti-inflammatory Activity of Thiazolidinone Derivatives in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | 1h | 2h | 3h | 4h | 5h |
| % Inhibition of Paw Edema | |||||
| Vehicle | 0 | 0 | 0 | 0 | 0 |
| Derivative A (20 mg/kg) | 15.4 ± 2.1 | 25.8 ± 3.5 | 35.1 ± 4.2 | 28.6 ± 3.9 | 20.3 ± 2.8 |
| Derivative B (20 mg/kg) | 22.1 ± 2.9 | 38.6 ± 4.1 | 52.4 ± 5.8 | 45.3 ± 5.1 | 36.7 ± 4.5 |
| Indomethacin (10 mg/kg) | 28.5 ± 3.2** | 45.2 ± 4.8 | 60.1 ± 6.3 | 54.7 ± 5.9 | 48.2 ± 5.3 |
*Data are presented as mean ± SEM (n=6). *p < 0.05, **p < 0.01, **p < 0.001 compared to the vehicle control group.
Interpretation: The results indicate that both Derivative A and B exhibit significant anti-inflammatory activity, with Derivative B being more potent. The time-course data provides insights into the onset and duration of action of the compounds.
Section 4: Conclusion and Future Directions
This technical guide provides a robust framework for the systematic investigation of the anti-inflammatory effects of thiazolidinone derivatives. By integrating mechanistic studies with well-validated in vitro and in vivo models, researchers can effectively identify and characterize novel anti-inflammatory drug candidates.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) and Optimization: Elucidating the precise structural requirements for potent and selective inhibition of inflammatory targets.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds.
-
Exploration of Novel Mechanisms: Investigating other potential anti-inflammatory mechanisms of thiazolidinones beyond the classical pathways.
-
Development of Dual-Action Compounds: Designing single molecules that can modulate multiple inflammatory pathways to achieve synergistic therapeutic effects.
The thiazolidinone scaffold continues to be a rich source of inspiration for the development of novel anti-inflammatory therapies. A thorough and mechanistically driven approach, as outlined in this guide, will be instrumental in translating the promise of these compounds into clinical reality.
References
- Ghafoori, H., Rezaei, M., & Mohammadi, A. (2017). Anti-inflammatory effects of novel thiazolidinone derivatives as bioactive heterocycles on RAW264.7 cells. Iranian Journal of Allergy, Asthma and Immunology, 16(1), 28–38.
- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4).
- Wójcik, M., et al. (2023). Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. Molecules, 28(14), 5484.
- International Journal of Life Science and Pharma Research. (2023). The Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. International Journal of Life Science and Pharma Research, 13(5).
- Li, J., et al. (2013). Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 64, 31-39.
- Dubuquoy, L., et al. (2006). Significance of anti-inflammatory effects of PPARγ agonists?. Gut, 55(4), 458-463.
- Di Paola, R., et al. (2005). Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway. The FASEB Journal, 19(9), 1153-1155.
- Sabbah, A., et al. (2010). Crosstalk between PPARγ Ligands and Inflammatory-Related Pathways in Natural T-Regulatory Cells from Type 1 Diabetes Mouse Model. Journal of Immunology, 185(11), 6667-6677.
- Kumar, A., et al. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of Biomolecular Structure and Dynamics, 40(19), 8753-8770.
- Menegazzi, M., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
- Tliba, O., & Amrani, Y. (2008). Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology, 38(4), 421–429.
- Liaras, K., Fesatidou, M., & Geronikaki, A. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 685.
- Woods, J. R., et al. (2002). 4-Substituted Thiazole Analogues of Indomethacin as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 45(18), 3983-3991.
- Li, J., et al. (2013). Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 64, 31-39.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
- Dalmarco, E. M., et al. (2024). Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis. Inflammopharmacology, 32(2), 643-655.
- Liaras, K., Fesatidou, M., & Geronikaki, A. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 685.
- Hess, J. R., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 185(1), 147-153.
- Brideau, C., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 297(1), 112–121.
- International Journal of Life Science and Pharma Research. (2023). The Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. International Journal of Life Science and Pharma Research, 13(5).
- Bruno, O., et al. (2025).
- Singh, A., et al. (2022). Exploring the role of 4-thiazolidinone derivatives as potential COX-2 inhibitors and free radical scavenging agents. Journal of Molecular Structure, 1264, 133261.
- Consensus. (n.d.).
- Perron, G., et al. (2021). Crosstalk Between Peroxisome Proliferator-Activated Receptor Gamma and the Canonical WNT/β-Catenin Pathway in Chronic Inflammation and Oxidative Stress During Carcinogenesis. Frontiers in Oncology, 11, 658831.
- Wójcik, M., et al. (2022). New 4-thiazolidinone-based molecules Les-2769 and Les-3266 as possible PPARγ modulators. Bioorganic Chemistry, 127, 106000.
- Al-Ghorbani, M., et al. (2015). Synthesis and Evaluation of 4-Thiazolidinone Derivatives of Naproxen as Potential Improvement of it is Anti-Inflammatory Effect. Journal of Chemical and Pharmaceutical Research, 7(12), 120-128.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Ghafoori, H., et al. (2021). B Expression in LPS-Induced RAW264. 7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2CH3). Cell Journal (Yakhteh), 23(4), 450-457.
- Perron, G., et al. (2025). (PDF) Crosstalk Between Peroxisome Proliferator-Activated Receptor Gamma and the Canonical WNT/β-Catenin Pathway in Chronic Inflammation and Oxidative Stress During Carcinogenesis.
- Cariou, B., Charbonnel, B., & Staels, B. (2012). Thiazolidinediones and PPARγ agonists: time for a reassessment. Trends in endocrinology and metabolism: TEM, 23(5), 205–215.
- International Journal of Science and Research Archive. (2024). Review on Thiazolidinone possessing heterocyclic analogues, their potential binding sites with Cyclooxygenase and Lipoxygenase. International Journal of Science and Research Archive, 11(2), 879-892.
- Singh, A., & Sharma, P. K. (2015). Synthesis and evaluation of novel thiazolidinedione for anti-inflammatory activity.
- Derosa, G., & Maffioli, P. (2012). Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives.
- Lee, D. G., et al. (2019). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway.
- Wójcik, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6448.
- Gîrd, C. E., et al. (2022). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 27(19), 6296.
- Mitchell, S., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 22(15), 8281.
- El-Gamal, M. I., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281262.
- ResearchGate. (2024). LPS dose for RAW 264.7 NF-kB macrophage?.
- Kim, H. J., et al. (2006). Amelioration of age-related inflammation and oxidative stress by PPARgamma activator: suppression of NF-kappaB by 2,4-thiazolidinedione. Experimental gerontology, 41(7), 684–693.
- Do, D. N., et al. (2020). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 25(20), 4799.
- Wójcik, M., et al. (2022). New 4-thiazolidinone-based molecules Les-2769 and Les-3266 as possible PPARγ modulators. Bioorganic chemistry, 127, 106000.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Kim, H. J., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 42(1), 1-10.
- Bove, S. E., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE, (29), 1288.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcat.com [ijpcat.com]
- 5. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]
- 7. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijlpr.com [ijlpr.com]
- 10. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. library.dmed.org.ua [library.dmed.org.ua]
- 14. Frontiers | Crosstalk Between Peroxisome Proliferator-Activated Receptor Gamma and the Canonical WNT/β-Catenin Pathway in Chronic Inflammation and Oxidative Stress During Carcinogenesis [frontiersin.org]
- 15. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 16. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Targeting a Key Regulator in Immunity and Disease
An In-depth Technical Guide to the Discovery of Novel Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibitors
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that serve as critical nodes in intracellular signaling pathways, governing fundamental cellular processes such as cell growth, proliferation, survival, and motility.[1][2][3] Among the different classes of PI3Ks, the Class I isoforms (α, β, γ, δ) are the most studied due to their frequent dysregulation in human diseases, particularly cancer and inflammatory disorders.[1][4] This guide focuses specifically on PI3K gamma (PI3Kγ), a Class IB isoform, which has emerged as a high-value therapeutic target.
Primarily expressed in leukocytes, PI3Kγ is a key regulator of the immune response.[5] Its activation is crucial for the migration and function of various immune cells, making it a pivotal player in inflammation, autoimmunity, and the tumor microenvironment.[4][6][7] Consequently, the development of potent and selective PI3Kγ inhibitors represents a promising therapeutic strategy for a range of conditions, from rheumatoid arthritis and respiratory diseases to hematologic malignancies and solid tumors.[1][6]
This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a comprehensive overview of the strategic and methodological considerations involved in the discovery and preclinical development of novel PI3Kγ inhibitors. It details the journey from target validation to the identification of a preclinical candidate, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
Chapter 1: The PI3Kγ Signaling Pathway: A Core Therapeutic Target
Understanding the molecular context of PI3Kγ is the bedrock of any inhibitor discovery program. PI3Kγ is a heterodimer, consisting of a p110γ catalytic subunit and a p101 or p87 regulatory subunit. Unlike Class IA PI3Ks, which are activated by receptor tyrosine kinases (RTKs), PI3Kγ is primarily activated downstream of G protein-coupled receptors (GPCRs).
Upon GPCR activation, the Gβγ subunits dissociate and directly bind to the p110γ/p101 complex, recruiting it to the plasma membrane. There, the p110γ catalytic subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][8] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). This recruitment leads to the activation of AKT, which in turn phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival, proliferation, and migration.[2]
Caption: The PI3Kγ signaling cascade, initiated by GPCR activation.
Chapter 2: The Drug Discovery Workflow: A Phased Approach
The path to a novel PI3Kγ inhibitor is a structured, multi-stage funnel designed to progressively filter and refine candidate molecules. Each phase has distinct objectives and employs a specialized set of experimental and computational tools. This workflow ensures that resources are focused on compounds with the highest probability of becoming safe and effective medicines.
Caption: High-level workflow for PI3Kγ inhibitor discovery.
Chapter 3: Stage 1: Target Validation and Assay Development
Justifying the Target
Before committing to a large-scale screening campaign, it is imperative to validate that inhibiting PI3Kγ will produce the desired therapeutic effect in the disease context of interest. This step de-risks the project by providing strong biological rationale. Key methodologies include:
-
Genetic Models: Utilizing PI3Kγ knockout (KO) mice or "kinase-dead" (KD) knock-in mice, which express a catalytically inactive form of the enzyme, provides the highest level of validation.[9] These models are invaluable for studying the role of PI3Kγ in complex diseases like arthritis or cancer.
-
Cellular Models: In relevant cell types (e.g., macrophages, neutrophils, or cancer cell lines), techniques like RNA interference (siRNA) can be used to specifically knockdown PI3Kγ expression and observe the functional consequences, such as impaired migration or survival.
Building the Screening Platform: Assay Development
The success of any screening effort hinges on the quality of the assays used to measure inhibitor activity. These assays must be robust, reproducible, and scalable for high-throughput formats.
Biochemical (Cell-Free) Assays: These assays directly measure the enzymatic activity of purified recombinant PI3Kγ enzyme. They are the workhorses of HTS campaigns.
-
Principle: They quantify the conversion of PIP2 and ATP into PIP3 and ADP. The amount of ADP produced is directly proportional to PI3Kγ activity.
-
Common Format: ADP-Glo™ Kinase Assay: This is a widely used luminescent assay system.[3][8][10] After the primary kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the generated ADP back into ATP, which is used by a luciferase to produce a light signal. The intensity of the light is directly proportional to the PI3Kγ activity.
Cell-Based Assays: These assays measure the effect of a compound on the PI3Kγ pathway within a living cell. They are crucial for confirming that a compound can cross the cell membrane and engage its target in a more physiologically relevant environment.
-
Principle: They typically measure the phosphorylation of a downstream effector, such as AKT. A reduction in phosphorylated AKT (p-AKT) indicates inhibition of the upstream PI3K pathway.
-
Common Format: Western Blotting or High-Content Imaging: These methods use antibodies specific to the phosphorylated form of AKT to quantify pathway inhibition.
Protocol Example: PI3Kγ Biochemical Assay (ADP-Glo™ Format)
Objective: To determine the in vitro potency (IC50) of a test compound against purified human PI3Kγ.
Materials:
-
Recombinant human PI3Kγ enzyme (p110γ/p101).
-
PI3K lipid substrate (PIP2).
-
ATP solution.
-
Kinase Assay Buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Test compounds serially diluted in DMSO.
-
384-well white assay plates.
Procedure:
-
Compound Plating: Add 50 nL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix of PI3Kγ enzyme and PIP2 substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. Incubate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chapter 4: Stage 2: Hit Identification
With robust assays in hand, the search for "hits"—initial compounds that demonstrate inhibitory activity—can begin. The goal is to sample a large chemical space to find novel starting points for medicinal chemistry.
| Screening Modality | Description | Advantages | Disadvantages |
| High-Throughput Screening (HTS) | Automated screening of large (100k - 2M) compound libraries against the primary biochemical assay.[11] | Unbiased; potential for novel scaffold discovery. | Costly; high rate of false positives; hits often have poor initial properties. |
| Virtual Screening (VS) | Computational screening of digital compound libraries using the 3D structure of PI3Kγ (structure-based) or known inhibitors (ligand-based).[12][13] | Fast and inexpensive; can prioritize likely binders. | Highly dependent on the quality of the protein structure and scoring functions. |
| Fragment-Based Drug Discovery (FBDD) | Screening smaller, low-molecular-weight "fragments" that bind with low affinity but high ligand efficiency. | Explores chemical space efficiently; leads often have better physicochemical properties. | Requires sensitive biophysical techniques (e.g., SPR, X-ray); significant chemistry effort to link fragments. |
The output of this stage is a set of confirmed hits, typically with micromolar to high-nanomolar potency, which serve as the foundation for the next phase.
Chapter 5: Stage 3: Hit-to-Lead and Lead Optimization
This is the most resource-intensive phase of discovery, where medicinal chemists, biologists, and DMPK scientists work in an iterative cycle to transform a promising "hit" into a "lead" and finally into a "preclinical candidate."
The Central Challenge: Isoform Selectivity
The ATP-binding pockets of the Class I PI3K isoforms are highly conserved, making the design of isoform-selective inhibitors a significant challenge.[14] Pan-PI3K inhibition often leads to on-target toxicities, such as hyperglycemia (from PI3Kα inhibition) or gastrointestinal issues (from PI3Kδ inhibition), which can limit the therapeutic window.[15] Therefore, a primary goal of lead optimization for a PI3Kγ inhibitor is to maximize potency against PI3Kγ while minimizing activity against PI3Kα, β, and δ.
The Iterative Optimization Cycle
The process involves systematically modifying the chemical structure of a hit to improve multiple parameters simultaneously.
Caption: The iterative cycle of medicinal chemistry-driven lead optimization.
-
Structure-Activity Relationship (SAR): Chemists synthesize analogs of the hit compound to probe which parts of the molecule are essential for activity and which can be modified to improve other properties.[16]
-
Structure-Based Drug Design (SBDD): Obtaining the X-ray crystal structure of an inhibitor bound to PI3Kγ provides an atomic-level map of the key interactions.[17] This allows for the rational design of new molecules with improved binding affinity and selectivity by targeting non-conserved residues in or near the active site.
-
Selectivity Profiling: As compounds become more potent, they must be tested in a panel of assays for the other PI3K isoforms (α, β, δ). The goal is to achieve at least a 100-fold selectivity margin for PI3Kγ over other isoforms. Broader kinome screening against hundreds of other kinases is also performed to identify potential off-targets early.[18][19]
-
ADMET Profiling: The assessment of A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties is critical.[20] A compound that is highly potent in vitro is useless if it is not absorbed orally, is metabolized too quickly, or is toxic. This involves a suite of in vitro assays (e.g., metabolic stability in liver microsomes, cell permeability, plasma protein binding) and eventually, in vivo pharmacokinetic studies.
Protocol Example: Western Blot for Downstream Pathway Inhibition
Objective: To assess the ability of a test compound to inhibit PI3Kγ signaling in a cellular context by measuring the phosphorylation of AKT.
Cell Line: A relevant immune cell line, such as the human monocytic cell line THP-1.
Procedure:
-
Cell Culture & Starvation: Culture THP-1 cells to the desired density. To reduce basal signaling, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound or DMSO (vehicle) for 1-2 hours.
-
Stimulation: Stimulate the cells with a GPCR agonist relevant for PI3Kγ activation (e.g., a chemokine like MIP-1α) for 10-15 minutes to induce pathway activation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Detect the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading across lanes.
-
Densitometry Analysis: Quantify the band intensities. The p-AKT signal is normalized to the total AKT signal to determine the degree of pathway inhibition.
Chapter 6: Stage 4: Preclinical Evaluation
Once a lead optimization campaign yields a compound with a strong overall profile (high potency, excellent selectivity, favorable ADMET properties), it is declared a preclinical candidate and advanced into in vivo studies.
Pharmacokinetics/Pharmacodynamics (PK/PD):
-
PK studies determine the exposure of the drug in the body over time after dosing. This establishes the relationship between the dose, route of administration, and resulting drug concentration in the blood and target tissues.
-
PD studies link this exposure to the biological effect. For a PI3Kγ inhibitor, this could involve measuring the inhibition of p-AKT in immune cells isolated from treated animals. A successful candidate will show target engagement at doses that are well-tolerated.
In Vivo Efficacy Models: The candidate must be tested in animal models that recapitulate key aspects of the human disease being targeted. The choice of model is critical for validating the therapeutic hypothesis.
| Disease Area | Representative Preclinical Model | Endpoint Measured |
| Inflammation (Respiratory) | Lipopolysaccharide (LPS)-induced airway neutrophilia in rats/mice.[5] | Reduction in neutrophil count in bronchoalveolar lavage fluid. |
| Autoimmunity | Collagen-induced arthritis (CIA) in mice (model for rheumatoid arthritis). | Reduction in paw swelling, joint damage scores, and inflammatory markers. |
| Oncology | Syngeneic mouse tumor models or human tumor xenografts in immunodeficient mice.[16][21] | Inhibition of tumor growth, modulation of the tumor immune microenvironment. |
| Hematologic Malignancies | Disseminated models of leukemia or lymphoma in mice.[1][22] | Increased survival, reduction in tumor burden in spleen/bone marrow. |
Chapter 7: The Clinical Landscape and Future Directions
The development of PI3K inhibitors has been a dynamic field. Several inhibitors with activity against the γ-isoform, such as the dual δ/γ inhibitor duvelisib, have received regulatory approval for certain hematologic malignancies.[23][24] However, the clinical journey has also been marked by challenges, particularly regarding the toxicity profiles of first-generation agents, which has led to market withdrawals and a re-evaluation of the class by regulatory bodies like the FDA.[24][25]
These challenges underscore the critical importance of the principles outlined in this guide. Future success in this space will likely depend on:
-
Enhanced Selectivity: Developing next-generation inhibitors with even greater selectivity for PI3Kγ to widen the therapeutic index.
-
Novel Mechanisms: Exploring non-ATP competitive (allosteric) inhibitors that may offer different selectivity and pharmacological profiles.
-
Combination Therapies: Strategically combining PI3Kγ inhibitors with other agents, such as checkpoint inhibitors in oncology or standard-of-care anti-inflammatory drugs, to achieve synergistic effects.[26]
-
Patient Stratification: Identifying biomarkers to select patients who are most likely to respond to PI3Kγ inhibition, moving towards a precision medicine approach.
Conclusion
The discovery of a novel PI3Kγ inhibitor is a rigorous, data-driven endeavor that integrates biology, chemistry, pharmacology, and computational science. The journey from an initial concept to a preclinical candidate is a process of continuous refinement, guided by a deep understanding of the target's role in disease and an unwavering commitment to optimizing for potency, selectivity, and drug-like properties. While clinical challenges remain, the compelling biological rationale for inhibiting PI3Kγ continues to drive innovation. By adhering to the principles of robust assay design, iterative optimization, and thorough preclinical validation, the scientific community is well-positioned to unlock the full therapeutic potential of targeting this critical signaling node.
References
-
Zhu, J., Ke, K., Xu, L., & Jin, J. (2019). Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms. RSC Advances, 9(39), 22631-22641. Available from: [Link]
-
Chen, C. H., Chang, Y. J., Ku, C. Y., & Lo, Y. C. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(19), 6219. Available from: [Link]
-
Zhu, J., Ke, K., Xu, L., & Jin, J. (2019). Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms. RSC Advances, 9(39), 22631–22641. Available from: [Link]
-
Okkenhaug, K. (2015). PI3K inhibitors in inflammation, autoimmunity and cancer. Current Opinion in Pharmacology, 23, 82-91. Available from: [Link]
-
M, S., S, S., G, S., & P, S. (2020). Computational high-throughput screening and in vitro approaches identify CB-006-3; A novel PI3K-BRAFV600E dual targeted inhibitor against melanoma. PLoS ONE, 15(11), e0241923. Available from: [Link]
-
Zhang, M., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Scientific Reports, 8(1), 10411. Available from: [Link]
-
De Henau, O., Rausch, M., Winkler, D., Campesato, L. F., Liu, C., Cymerman, D. H., ... & Merghoub, T. (2016). Targeting PI3K in Cancer: Impact on Tumor Cells, Their Protective Stroma, Angiogenesis, and Immunotherapy. Cancer Discovery, 6(10), 1090-1105. Available from: [Link]
-
Camporeale, A. (2022). Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases. Cell Stress, 6(5), 34-41. Available from: [Link]
-
Muldoon, L. (2022). PI3K Inhibitors Face Challenges in Hematologic Malignancies. OncLive, 23(12). Available from: [Link]
-
L sugarcane, T., & M, S. (2024). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 16(11), 2058. Available from: [Link]
-
Vasan, N., Toska, E., & Scaltriti, M. (2019). Overview of the PI3K/AKT/mTOR pathway and its activation in cancer. Annals of Oncology, 30(Supplement_10), x3-x9. Available from: [Link]
-
A, A., et al. (2024). Unraveling the Impact of KRAS Accessory Proteins on Oncogenic Signaling Pathways. International Journal of Molecular Sciences, 25(13), 7111. Available from: [Link]
-
Zhu, J., et al. (2021). Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation. Computational and Structural Biotechnology Journal, 19, 219-231. Available from: [Link]
-
Yang, J., Nie, J., & Ma, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26. Available from: [Link]
-
BPS Bioscience. (n.d.). PI3Kγ (p110γ/PIK3R5) Assay Kit. Retrieved from [Link]
-
G, C., et al. (2022). PI3Kδ/γ inhibition promotes human CART cell epigenetic and metabolic reprogramming to enhance antitumor cytotoxicity. Blood, 139(4), 523-537. Available from: [Link]
-
Wikipedia. (n.d.). Mitogen-activated protein kinase. Retrieved from [Link]
-
Kawada, H., et al. (2013). Lead optimization of a dihydropyrrolopyrimidine inhibitor against phosphoinositide 3-kinase (PI3K) to improve the phenol glucuronic acid conjugation. Bioorganic & Medicinal Chemistry Letters, 23(3), 673-678. Available from: [Link]
-
H, A., et al. (2021). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Journal of Medicinal Chemistry, 64(1), 473-487. Available from: [Link]
-
K, K., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. Journal of the American Chemical Society, 141(15), 6147-6157. Available from: [Link]
-
Jean, S., & Cantley, L. C. (2012). The PI3K pathway in human disease. Journal of Clinical Investigation, 122(3), 946-951. Available from: [Link]
-
Heffron, T. P. (2011). Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. Current Topics in Medicinal Chemistry, 11(10), 1279-1300. Available from: [Link]
-
C, B., & V, T. (2024). A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. Cancers, 16(6), 1184. Available from: [Link]
-
P, A., et al. (2018). Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors. Journal of Medicinal Chemistry, 61(17), 7651-7666. Available from: [Link]
-
S, S., et al. (2024). The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations. International Journal of Molecular Sciences, 25(6), 3469. Available from: [Link]
-
Klüter, S., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. Journal of the American Chemical Society, 141(15), 6147–6157. Available from: [Link]
-
A, H., et al. (2021). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Journal of Medicinal Chemistry, 64(1), 473-487. Available from: [Link]
-
Rhodes, J. (2023). PI3K Inhibitors: A Series of Unfortunate Events. ASH Clinical News. Available from: [Link]
-
Zhang, Y., & Wang, K. (2018). Recent Discovery of Phosphoinositide 3-Kinase γ Inhibitors for the Treatment of Immune Diseases and Cancers. Molecules, 23(8), 2049. Available from: [Link]
-
Massacesi, C., et al. (2016). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 22(9), 2125-2133. Available from: [Link]
-
Hussin, A. (2016). PI3K-gamma inhibitors in clinical phase studies? ResearchGate. Available from: [Link]
-
P, D., et al. (2015). The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions. Frontiers in Immunology, 6, 224. Available from: [Link]
-
Sujobert, P., et al. (2016). Function, Regulation and Biological Roles of PI3Kγ Variants. International Journal of Molecular Sciences, 17(1), 113. Available from: [Link]
-
BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]
-
Hayakawa, M., et al. (2007). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. Journal of Biological Chemistry, 282(38), 27839-27847. Available from: [Link]
-
T, S., et al. (2024). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. Molecules, 29(22), 5034. Available from: [Link]
-
Wallroth, A., & Haucke, V. (2018). Class II Phosphoinositide 3-Kinases as Novel Drug Targets. Journal of Medicinal Chemistry, 61(17), 7818-7828. Available from: [Link]
-
W, Z., et al. (2022). Discovery of Novel Phosphoinositide-3-Kinase α Inhibitors with High Selectivity, Excellent Bioavailability, and Long-Acting Efficacy for Gastric Cancer. Journal of Medicinal Chemistry, 65(15), 10344-10363. Available from: [Link]
Sources
- 1. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]
- 7. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.es [promega.es]
- 11. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational high-throughput screening and in vitro approaches identify CB-006-3; A novel PI3K-BRAFV600E dual targeted inhibitor against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Lead optimization of a dihydropyrrolopyrimidine inhibitor against phosphoinositide 3-kinase (PI3K) to improve the phenol glucuronic acid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Discovery of a novel phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor against hematologic malignancies and theoretical studies on its PI3Kγ-specific ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02649E [pubs.rsc.org]
- 23. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. onclive.com [onclive.com]
- 26. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 2-(Furan-2-yl)-1,3-thiazolidine: A Detailed Protocol for Pharmaceutical Research
Affiliation: Advanced Synthesis Core, MedChem Innovations
Introduction: The Convergence of Furan and Thiazolidine Scaffolds in Drug Discovery
The strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Both the furan and thiazolidine ring systems are independently recognized for their broad spectrum of biological activities. Furan-containing compounds have demonstrated diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, the thiazolidine nucleus is a key pharmacophore in a variety of therapeutic agents, exhibiting activities such as antibacterial, antifungal, and anticonvulsant properties.[1] The synthesis of hybrid molecules incorporating both of these moieties, such as 2-(furan-2-yl)-1,3-thiazolidine, presents a compelling strategy for the development of novel drug candidates with potentially synergistic or unique pharmacological profiles.
This application note provides a comprehensive guide for the synthesis of this compound from the readily available starting materials, furfural and thiourea. We will delve into the plausible reaction mechanism, offer a detailed step-by-step experimental protocol, and outline the necessary characterization techniques for the synthesized compound. This guide is intended for researchers and scientists in the field of drug development and organic synthesis.
Plausible Reaction Mechanism
The synthesis of this compound from furfural and thiourea is predicated on a condensation reaction followed by intramolecular cyclization. While thiourea predominantly exists in the thione form, it can tautomerize to the thiol form (isothiourea), which is the reactive species in this synthesis. The reaction is typically acid-catalyzed.
The proposed mechanism proceeds as follows:
-
Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of furfural by an acid catalyst. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Amino Group: The amino group of the isothiourea tautomer acts as a nucleophile and attacks the activated carbonyl carbon of furfural, leading to the formation of a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate undergoes dehydration to form a protonated Schiff base (iminium ion).
-
Intramolecular Cyclization: The thiol group of the same molecule then acts as an intramolecular nucleophile, attacking the iminium carbon. This results in the formation of the five-membered thiazolidine ring.
-
Deprotonation: Finally, deprotonation of the resulting intermediate yields the stable this compound product.
Caption: Plausible reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Furfural | Reagent | Sigma-Aldrich |
| Thiourea | ACS Reagent | Fisher Scientific |
| Ethanol | Anhydrous | VWR |
| Hydrochloric Acid | Concentrated (37%) | J.T. Baker |
| Sodium Bicarbonate | ACS Reagent | EMD Millipore |
| Anhydrous Magnesium Sulfate | Reagent | Acros Organics |
| Diethyl Ether | ACS Reagent | Macron Fine Chemicals |
| Hexane | ACS Reagent | Avantor |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (7.61 g, 0.1 mol) in 50 mL of anhydrous ethanol.
-
Addition of Furfural: To the stirred solution, add freshly distilled furfural (9.61 g, 0.1 mol).
-
Acid Catalysis: Carefully add 2-3 drops of concentrated hydrochloric acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting with 9:1 and gradually increasing the polarity) to afford the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 72-75 °C at 25 torr |
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, as well as the protons on the thiazolidine ring. The chemical shifts will be influenced by the neighboring heteroatoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule, with distinct signals for the furan and thiazolidine ring carbons.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the furan ring, and C-N and C-S stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 155.
Conclusion and Future Perspectives
The synthesis of this compound represents a valuable addition to the chemical toolbox for drug discovery. The protocol detailed herein provides a straightforward and efficient method for obtaining this hybrid molecule. The convergence of the furan and thiazolidine scaffolds in a single molecular entity holds significant promise for the development of new therapeutic agents with potentially enhanced or novel biological activities. Further derivatization of this core structure could lead to the discovery of potent and selective modulators of various biological targets. Researchers are encouraged to explore the pharmacological potential of this and related compounds in their respective areas of interest.
References
-
Funari, C. S., et al. (2019). Furan-Containing Compounds with Promising Biological Activities. Molecules, 24(23), 4241. [Link]
-
Kaur, R., et al. (2018). Thiazolidine-4-ones as antimicrobial agents: A review. European Journal of Medicinal Chemistry, 157, 1214-1235. [Link]
-
The Good Scents Company. (n.d.). 2-(2-furyl) thiazolidine. Retrieved from [Link]
-
Wikipedia. (2023). Thiazolidine. Retrieved from [Link]
-
Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(10), 2639-2666. [Link]
-
Hussain, F., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4966. [Link]
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazolidinone Derivatives
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of thiazolidinone derivatives utilizing microwave-assisted organic synthesis (MAOS). This document delves into the underlying principles, offers detailed and validated protocols, and provides insights into the mechanistic advantages of this advanced synthetic technique.
Introduction: The Significance of Thiazolidinones and the Advent of Microwave Synthesis
Thiazolidinones are a prominent class of heterocyclic compounds, with the thiazolidin-4-one core being a key pharmacophore in a wide array of therapeutic agents. These derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The versatility of the thiazolidinone scaffold has made it a focal point in medicinal chemistry and drug discovery.
Traditionally, the synthesis of thiazolidinones involves multi-component reactions that often require prolonged reaction times, harsh conditions, and the use of hazardous solvents, leading to modest yields and significant energy consumption. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more sustainable and efficient alternative. Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, along with improved yields and purer products.
This guide will explore the practical application of MAOS for the synthesis of thiazolidinone derivatives, providing detailed protocols and a deeper understanding of the underlying mechanisms that contribute to the enhanced reaction rates and efficiencies observed with this technology.
The Principle of Microwave-Assisted Organic Synthesis (MAOS)
Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction vessel, microwave energy directly interacts with the molecules in the reaction mixture. This unique heating mechanism is primarily based on two principles: dipolar polarization and ionic conduction.
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in the synthesis of thiazolidinones, possess a dipole moment. When subjected to an oscillating microwave field, these molecules attempt to align themselves with the field. The rapid oscillation of the field causes these molecules to rotate and collide, generating heat uniformly throughout the reaction mixture.
-
Ionic Conduction: If ionic species are present in the reaction mixture, the oscillating electric field induces their migration. The resulting collisions and resistance to this movement lead to the generation of heat.
This direct and instantaneous heating effect of microwaves results in a significant acceleration of reaction rates, often by orders of magnitude compared to conventional heating methods.
Experimental Protocols for Microwave-Assisted Synthesis of Thiazolidinone Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of thiazolidinone derivatives using a dedicated microwave reactor. These protocols have been adapted from peer-reviewed literature and are designed to be reproducible and scalable.
General Workflow for Microwave-Assisted Synthesis
The workflow for MAOS is straightforward and can be adapted for a variety of substrates.
Figure 1: General workflow for the microwave-assisted synthesis of thiazolidinone derivatives.
Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted-1,3-Thiazolidin-4-ones
This protocol describes a highly efficient one-pot synthesis of thiazolidinone derivatives from an aldehyde, an amine, and thioglycolic acid under solvent-free conditions.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aromatic amine (e.g., aniline)
-
Thioglycolic acid
-
Microwave reactor with sealed vessels
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and thioglycolic acid (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 3-5 minutes with a maximum power of 300 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Add cold water to the reaction mixture to precipitate the solid product.
-
Collect the crude product by filtration and wash with cold water.
-
Purify the product by recrystallization from ethanol to afford the pure 2,3-disubstituted-1,3-thiazolidin-4-one.
Expected Outcome: This method typically yields pure products in the range of 85-95% within a short reaction time.
Protocol 2: Synthesis of 2-Aryl-4-thiazolidinones using a Catalyst
This protocol utilizes a catalyst to promote the reaction between a substituted benzaldehyde, thiourea, and chloroacetic acid.
Materials:
-
Substituted benzaldehyde
-
Thiourea
-
Chloroacetic acid
-
Anhydrous sodium acetate
-
Glacial acetic acid (as solvent and catalyst)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, prepare a mixture of the substituted benzaldehyde (10 mmol), thiourea (10 mmol), and chloroacetic acid (10 mmol).
-
Add anhydrous sodium acetate (20 mmol) and a minimal amount of glacial acetic acid to the mixture.
-
Seal the vessel and subject it to microwave irradiation at a constant power of 450 W for 5-10 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into crushed ice.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid.
Mechanistic Insights into Microwave-Assisted Thiazolidinone Synthesis
The formation of the thiazolidin-4-one ring via a one-pot, three-component reaction is believed to proceed through a sequential condensation mechanism. Microwave irradiation significantly accelerates the key steps of this reaction.
Figure 2: Proposed mechanism for the microwave-assisted synthesis of thiazolidinones.
The key steps in the mechanism are:
-
Imine Formation: The reaction initiates with the rapid condensation of the aldehyde and amine to form a Schiff base (imine). This step is significantly accelerated by the rapid heating provided by microwaves.
-
Nucleophilic Attack: The sulfur atom of thioglycolic acid acts as a nucleophile and attacks the electrophilic carbon of the imine.
-
Intramolecular Cyclization: The final step involves an intramolecular cyclization with the elimination of a water molecule to form the stable five-membered thiazolidinone ring. This rate-determining step is also enhanced by the high energy input from microwave irradiation.
Comparative Analysis: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis over conventional heating methods for thiazolidinone derivatives are clearly demonstrated in the comparative data below.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 2-10 minutes | 6-24 hours |
| Yield | 85-98% | 60-80% |
| Energy Consumption | Low | High |
| Solvent Usage | Often solvent-free or minimal | Requires large volumes |
| Product Purity | High (fewer byproducts) | Often requires extensive purification |
Troubleshooting and Optimization
While microwave-assisted synthesis is generally robust, some common issues may arise.
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction, improper temperature | Increase reaction time or temperature incrementally. Ensure proper sealing of the microwave vial. |
| Formation of Byproducts | Side reactions due to excessive temperature | Lower the reaction temperature or use a ramp-to-temperature setting. |
| Difficulty in Purification | Presence of unreacted starting materials | Monitor the reaction by TLC to ensure completion. Adjust the stoichiometry of reactants if necessary. |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of thiazolidinone derivatives, offering a rapid, efficient, and environmentally benign alternative to conventional methods. The protocols and insights provided in these application notes are intended to empower researchers to leverage the full potential of MAOS in their drug discovery and development endeavors.
References
-
Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone–A biologically active scaffold. European Journal of Medicinal Chemistry, 43(5), 897-905. [Link]
-
Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2012). 1, 3-Thiazole: a novel scaffold for antibacterial and antifungal agents. Mini-reviews in medicinal chemistry, 12(3), 249-266. [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron letters, 27(3), 279-282. [Link]
Application Note: Elucidating the Mass Spectrometric Fragmentation Pathways of 2-(Furan-2-yl)-1,3-thiazolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 2-(Furan-2-yl)-1,3-thiazolidine
The heterocyclic compound this compound belongs to a class of structures with significant interest in medicinal chemistry and drug development. The furan moiety is a common feature in numerous bioactive molecules, while the thiazolidine ring is a well-established pharmacophore.[1] Understanding the structural integrity and metabolic fate of such compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This application note provides a detailed guide to the anticipated mass spectrometric fragmentation patterns of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. In the absence of published spectra for this specific molecule, this guide synthesizes established fragmentation principles for furan and thiazolidine derivatives to construct a predictive framework. This approach empowers researchers to confidently identify and characterize this compound and its analogues in complex matrices.
Theoretical Fragmentation Analysis: A Predictive Approach
The fragmentation of this compound is dictated by the interplay of its two constituent heterocyclic rings. The ionization method employed will significantly influence the initial bond cleavages and subsequent fragmentation cascades.
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) subjects the molecule to high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and inducing extensive fragmentation.[2][3] The fragmentation patterns are valuable for structural confirmation and library matching.
The initial ionization is likely to occur through the removal of a non-bonding electron from the sulfur or nitrogen atom of the thiazolidine ring, or the oxygen atom of the furan ring, due to their lower ionization potentials compared to C-C or C-H bonds. The resulting molecular ion then undergoes a series of characteristic bond cleavages.
Key Predicted EI Fragmentation Pathways:
-
α-Cleavage adjacent to the Thiazolidine Nitrogen: This is a common fragmentation pathway for amines.[4] Cleavage of the C-C bond between the thiazolidine ring and the furan ring would be a primary event.
-
Ring Opening of the Thiazolidine Moiety: The thiazolidine ring can undergo retro-cycloaddition or other ring-opening fragmentations, leading to the loss of small neutral molecules like thioformaldehyde (CH₂S) or etheneimine (C₂H₅N).
-
Fragmentation of the Furan Ring: Furan derivatives are known to undergo characteristic fragmentations, including the loss of a CO molecule followed by rearrangements.[5][6]
-
Loss of the Furan Moiety: Cleavage of the bond connecting the furan ring to the thiazolidine ring can result in a furan radical or cation and a thiazolidine-containing fragment.
Workflow for Predicting EI Fragmentation
Caption: Step-by-step workflow for ESI-MS/MS analysis.
Predicted Fragmentation Data and Interpretation
The molecular weight of this compound is 169.23 g/mol . The following tables summarize the predicted key fragment ions.
Table 1: Predicted Key Fragments in EI-MS
| m/z (Predicted) | Proposed Structure/Formula | Fragmentation Pathway |
| 169 | [C₈H₉NOS]⁺• | Molecular Ion |
| 96 | [C₅H₄O]⁺• | Furan-2-ylmethyl cation radical |
| 81 | [C₄H₃O]⁺ | Furoyl cation (from cleavage and rearrangement) |
| 74 | [C₂H₄NS]⁺ | Thiazolidine-derived fragment |
| 67 | [C₄H₃O]⁺ | Furan radical cation |
Table 2: Predicted Key Fragments in ESI-MS/MS of [M+H]⁺
| m/z (Predicted) | Proposed Structure/Formula | Fragmentation Pathway |
| 170 | [C₈H₁₀NOS]⁺ | Protonated Molecule [M+H]⁺ |
| 97 | [C₅H₅O]⁺ | Protonated 2-methylfuran (after rearrangement) |
| 89 | [C₃H₇NS]⁺ | Protonated thiazolidine |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the proposed primary fragmentation routes for this compound under EI and ESI conditions.
Proposed EI Fragmentation Pathway```dot
Proposed ESI-MS/MS Fragmentation Pathway
Caption: Primary ESI-MS/MS fragmentations of the protonated molecule.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles for its constituent furan and thiazolidine rings, we have outlined the expected fragmentation patterns under both EI and ESI conditions. The detailed protocols and predicted fragment tables offer a robust starting point for researchers working on the identification and structural characterization of this and related heterocyclic compounds. The presented workflows and diagrams serve as a clear visual aid for understanding the underlying fragmentation mechanisms.
References
-
Sahiba, N., & Agarwal, S. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Journal of Heterocyclic Chemistry, 58(1), 5-30. [Link]
-
Mohamed, S. M., Unis, M., & Abd El-Hady, H. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1462. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical Science and Technology, 4(2), 58-65. [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Antol, J., et al. (2012). Ionization and fragmentation of furan molecules by electron collisions. The European Physical Journal D, 66(5), 1-7. [Link]
-
Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]
-
Barron, A. R. (2022). Electron Ionization. Chemistry LibreTexts. [Link]
-
Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link]
-
Mass Spectrometry: Ionization Methods (2020). Electron ionization and mass spectrometry. YouTube. [Link]
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. par.nsf.gov [par.nsf.gov]
using 2-(furan-2-yl)-1,3-thiazolidine in antibacterial assays against MRSA
Application Note & Protocol
Topic: High-Throughput Screening and Kinetic Analysis of 2-(furan-2-yl)-1,3-thiazolidine Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and infectious diseases.
Executive Summary: The Rationale for Investigating the Thiazolidine Scaffold
The relentless rise of antibiotic resistance, particularly exemplified by Methicillin-resistant Staphylococcus aureus (MRSA), constitutes a critical global health threat. This necessitates a departure from modifying existing antibiotic classes and venturing into novel chemical scaffolds. The thiazolidine ring, a sulfur- and nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds, including antimicrobials.[1][2] Specifically, derivatives of the thiazolidine core have demonstrated potent activity against various bacterial pathogens, including MRSA.[3][4]
This application note provides a comprehensive guide for the systematic evaluation of this compound, a representative compound of this class, against MRSA. We move beyond a simple list of steps to explain the causality behind the protocols, ensuring a robust and reproducible experimental design. The methodologies detailed herein are grounded in the performance standards for antimicrobial susceptibility testing set by the Clinical and Laboratory Standards Institute (CLSI), providing a framework for generating high-quality, reliable data for early-stage drug discovery programs.[5][6]
Scientific Background: The Thiazolidine-Furan Hybrid Approach
The antibacterial potential of thiazolidine derivatives is often linked to the specific substituents attached to the core ring. The furan moiety, another five-membered heterocycle, is a well-known pharmacophore that contributes to the biological activity of many compounds.[7][8] The hybridization of the thiazolidine and furan rings in this compound presents a compelling chemical starting point. Studies on related structures, such as 2-imino-thiazolidin-4-one derivatives incorporating a furan ring, have shown potent activity against Gram-positive bacteria, including MRSA.[7][9] The proposed mechanism for some thiazolidinone derivatives involves the inhibition of crucial bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[10]
The primary objective of the following assays is to first quantify the baseline inhibitory activity of the compound and then to characterize the nature of its antibacterial effect—whether it merely prevents growth (bacteriostatic) or actively kills the bacteria (bactericidal).
Compound Profile & Safety Precautions
-
Compound: this compound
-
Molecular Formula: C₇H₉NOS
-
Appearance: Solid (powder/crystals)
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12] Avoid inhalation of dust and direct contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Solubility: The solubility of the test compound must be determined empirically. For antimicrobial assays, it is critical to prepare a high-concentration stock solution in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), ensuring the final concentration of the solvent in the assay does not exceed levels that affect bacterial growth (usually ≤1%).[14]
Protocol I: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the foundational metric for assessing a compound's potency. We will use the broth microdilution method as specified by CLSI document M07.[6]
Causality Behind Key Choices:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the gold standard medium.[15] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized as it can significantly influence the activity of certain antimicrobial agents and affect the stability of the bacterial outer membrane.
-
Inoculum Density: A standardized inoculum of ~5 x 10⁵ CFU/mL is critical.[16] A lower density may overestimate potency, while a higher density can underestimate it due to the "inoculum effect." This is standardized using a 0.5 McFarland turbidity standard.
-
Controls: The inclusion of positive (no drug), negative (no bacteria), and solvent (vehicle) controls is non-negotiable for a self-validating experiment. An antibiotic control (e.g., Vancomycin) provides a reference for the assay's performance against a known anti-MRSA agent.
Materials & Reagents:
-
This compound
-
DMSO (spectroscopic grade)
-
MRSA strain (e.g., ATCC 43300)
-
Vancomycin hydrochloride
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Methodology:
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare a corresponding stock of Vancomycin in sterile water.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of MRSA. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension 1:150 in CAMHB to achieve the final working inoculum density of ~5-10 x 10⁵ CFU/mL.[17]
-
Plate Preparation (Serial Dilution): a. Add 100 µL of CAMHB to all wells of a 96-well plate except the first column. b. Add 200 µL of the compound stock (or control) to the first well of a row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard the final 100 µL from the 10th well. This creates a concentration gradient. d. Reserve column 11 for the positive control (inoculum only) and column 12 for the negative control (broth only).
-
Inoculation: a. Add 100 µL of the working bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL. b. Do NOT add bacteria to column 12 (sterility control).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be done by eye or with a plate reader.[18]
Protocol II: Time-Kill Kinetic Assay
This dynamic assay determines whether a compound is bactericidal (causes a ≥3-log₁₀ or 99.9% reduction in CFU/mL) or bacteriostatic (<3-log₁₀ reduction) and provides insight into the rate of killing.[16][19]
Causality Behind Key Choices:
-
Concentrations: Testing is performed at multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). This reveals if the killing effect is concentration-dependent.
-
Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kinetic curve, showing how quickly the compound acts.[20]
-
Viable Counts: Unlike MIC, which measures turbidity, this assay measures the number of living bacteria by plating and counting Colony Forming Units (CFUs). This is a direct measure of bactericidal activity.
Materials & Reagents:
-
All materials from the MIC assay
-
Sterile glass culture tubes or flasks
-
Sterile microcentrifuge tubes
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Shaking incubator
Step-by-Step Methodology:
-
Preparation: Prepare a starting MRSA inoculum in CAMHB adjusted to ~5 x 10⁵ CFU/mL as in the MIC protocol.
-
Assay Setup: a. Prepare culture tubes for each condition: Growth Control (no drug), and the test compound at 0.5x, 1x, 2x, 4x, and 8x its MIC value. b. Add the appropriate volume of compound stock to achieve the target concentrations in a final volume of 10 mL of the inoculated CAMHB.
-
Time Zero (T=0) Sample: Immediately after adding the compound, remove a 100 µL aliquot from each tube.
-
Serial Dilution & Plating: a. Perform a 10-fold serial dilution of the 100 µL aliquot in sterile saline or PBS. b. Plate 100 µL from appropriate dilutions (e.g., 10⁻², 10⁻³, 10⁻⁴) onto agar plates. c. Spread the inoculum evenly.
-
Incubation & Sampling: a. Place the culture tubes in a shaking incubator at 35°C. b. Repeat steps 3 and 4 at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours).[21]
-
Colony Counting: Incubate the agar plates at 35°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculation: Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Data Analysis: Plot the log₁₀ CFU/mL versus time (hours) for each concentration.
Data Presentation and Interpretation
MIC Data
Results should be recorded in a clear, tabular format. The MIC is recorded as the lowest concentration that completely inhibits growth.
| MRSA Strain | Test Compound | Control Antibiotic | MIC (µg/mL) |
| ATCC 43300 | This compound | Vancomycin | [Experimental Value] |
| Clinical Isolate 1 | This compound | Vancomycin | [Experimental Value] |
| Clinical Isolate 2 | This compound | Vancomycin | [Experimental Value] |
Time-Kill Curve Interpretation
-
Bacteriostatic Activity: A reduction of < 3-log₁₀ (<99.9%) in CFU/mL compared to the initial inoculum after 24 hours. The curve will typically plateau above the bactericidal threshold.[19]
-
Bactericidal Activity: A reduction of ≥ 3-log₁₀ (≥99.9%) in CFU/mL compared to the initial inoculum after 24 hours.[16]
-
Concentration-Dependence: A significant increase in the rate and extent of killing as the concentration increases from 1x to 8x MIC indicates concentration-dependent activity.
References
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). National Institutes of Health. [Link]
-
Tanveer, M., et al. (2020). Thiazolidines; The Potential Antimicrobial Agents Against Methicillin-Resistant Strains of Staphylococcus aureus. Frontiers in Chemical Sciences. [Link]
-
Tabei, Z., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. BMC Chemistry, NIH. [Link]
-
Time-kill assay against MRSA isolate on treatment with ethanolic... (n.d.). ResearchGate. [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. [Link]
-
Dhakal, R., et al. (2016). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus... PubMed Central, NIH. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (2026). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). ResearchGate. [Link]
-
Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. (n.d.). Der Pharma Chemica. [Link]
-
Minimum Inhibitory Concentration (MIC) of MRSA isolates using microbroth dilution method and MTT assay. (n.d.). ResearchGate. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
-
Safety Data Sheet. (2025). Angene Chemical. [Link]
-
A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against... (2021). National Institutes of Health. [Link]
-
2-(2-furyl) thiazolidine. (n.d.). The Good Scents Company. [Link]
-
Thiazolidines; The Potential Antimicrobial Agents Against Methicillin-Resistant Strains of Staphylococcus aureus. (2020). FRONTIERS IN CHEMICAL SCIENCES. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]
-
Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. (2024). ASM Journals. [Link]
-
Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PubMed, NIH. [Link]
-
155 GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES... (n.d.). ResearchGate. [Link]
-
Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. (2021). ASM Journals. [Link]
-
Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019. (2022). PubMed Central, NIH. [Link]
-
Time-kill study of the in vitro antimicrobial activity of tedizolid against methicillin-resistant Staphylococcus aureus. (2017). Chula Digital Collections. [Link]
-
Safety data sheet. (2019). Thor. [Link]
-
Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (n.d.). ASM Journals. [Link]
-
Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. (n.d.). EMAN RESEARCH PUBLISHING. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics... (n.d.). MDPI. [Link]
-
3.6. Time-Kill Kinetics Assay. (n.d.). Bio-protocol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives [publishing.emanresearch.org]
- 3. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 4. journals.asm.org [journals.asm.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. nih.org.pk [nih.org.pk]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. researchgate.net [researchgate.net]
- 19. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Molecular Docking Studies of Thiazolidinedione Derivatives with PPARγ
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Lab], Senior Application Scientist
Abstract
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor and a key therapeutic target for managing type 2 diabetes mellitus (T2DM).[1][2][3] Thiazolidinediones (TZDs), such as rosiglitazone and pioglitazone, are potent synthetic agonists of PPARγ that improve insulin sensitivity.[2][4][5][6] However, their clinical use has been limited by adverse side effects, necessitating the development of novel, safer, and more effective PPARγ modulators.[2][3][7] Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This guide provides a detailed, experience-driven protocol for conducting molecular docking studies of novel thiazolidinedione derivatives with the PPARγ ligand-binding domain (LBD), offering insights into the causal relationships between methodological choices and the quality of scientific outcomes.
Scientific Background & Rationale
The Role of PPARγ in Metabolic Regulation
PPARγ is a member of the nuclear hormone receptor superfamily that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][9] Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[7] Activation of PPARγ in adipose tissue enhances the storage of fatty acids, increases glucose uptake, and improves systemic insulin sensitivity.[10]
Thiazolidinediones as PPARγ Agonists
The thiazolidinedione class of drugs are high-affinity synthetic ligands for PPARγ.[2][5][8] The binding of a TZD to the large, Y-shaped ligand-binding pocket of PPARγ induces a conformational change, particularly in the C-terminal activation function-2 (AF-2) helix (Helix 12).[4][7] This structural shift stabilizes the receptor in an active conformation, promoting the recruitment of coactivator proteins and initiating the transcriptional cascade that leads to improved insulin sensitivity.[7] The acidic thiazolidinedione headgroup is crucial for this interaction, typically forming hydrogen bonds with key residues in the active site, such as Ser289, His323, His449, and Tyr473.[1]
The Imperative for In Silico Screening
Given the adverse effects associated with first-generation TZDs, including fluid retention, weight gain, and cardiovascular risks, there is a significant drive to discover new PPARγ modulators with improved safety profiles.[2][4][7] Molecular docking serves as a cost-effective and rapid primary screening method to prioritize candidate molecules for synthesis and biological evaluation.[3][8] By simulating the binding interactions of novel TZD derivatives, researchers can predict their binding affinity and mode, providing a rational basis for lead optimization.[2][11]
Experimental Design & Workflow
A robust molecular docking study is a multi-step process that requires careful preparation of both the protein receptor and the small molecule ligands. The validity of the final results is contingent upon the meticulous execution of each stage.
Caption: High-level workflow for a typical molecular docking study.
Detailed Protocols
This section outlines the step-by-step methodology using widely accepted open-source and commercial software. The principles described are broadly applicable across different software suites.
Protocol 3.1: Receptor Preparation
Rationale: The crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and often incomplete. It may lack hydrogen atoms, contain crystallographic water molecules, or have missing residues. Proper preparation is critical to ensure the protein's chemical and structural integrity for a meaningful simulation.[4][11]
-
Acquisition: Download the 3D crystal structure of the human PPARγ LBD in complex with a known agonist (e.g., Rosiglitazone, PDB ID: 2PRG or 7AWC).[4][11][12] The choice of structure is crucial; higher resolution (e.g., < 2.0 Å) is preferred.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera, Schrödinger Maestro). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands other than the reference agonist.[1][4][11]
-
Structural Correction: Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools) to:
-
Energy Minimization: Perform a restrained energy minimization of the protein structure using a force field (e.g., OPLS, AMBER).[11][13] This step relieves any steric clashes or unfavorable geometries introduced during the preparation phase, resulting in a more realistic, low-energy conformation.
-
Output: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock).
Protocol 3.2: Ligand Preparation
Rationale: Ligands must be converted into a 3D format with correct stereochemistry and a low-energy conformation. Since docking algorithms explore the conformational space of the ligand, starting from a reasonable 3D structure is computationally efficient and increases the chances of finding the correct binding pose.
-
Acquisition: Obtain the 2D structures of your thiazolidinedione derivatives from a database like PubChem or draw them using a chemical sketcher (e.g., ChemDraw, MarvinSketch).[1]
-
3D Conversion: Convert the 2D structures into 3D structures. Most molecular modeling suites have tools for this (e.g., Schrödinger's LigPrep, Open Babel).[1][4]
-
Ionization and Tautomerization: Generate possible ionization states and tautomers at a physiological pH (e.g., 7.4 ± 0.5). This is a critical step as the charge state of a molecule dramatically affects its interaction potential.
-
Energy Minimization: Minimize the energy of each ligand conformation using a suitable force field to obtain a stable 3D geometry.
-
Output: Save the prepared ligands in a multi-structure file (e.g., SDF, MOL2) or individual files in the required format (e.g., PDBQT).
Protocol 3.3: Docking and Scoring
Rationale: This is the core computational experiment. The process involves defining the search space on the receptor (the "grid box") and then allowing the docking algorithm to systematically search for the best binding poses of the ligand within that space, evaluating each pose with a scoring function.
-
Grid Generation: Define the active site. The most reliable method is to center the grid box on the co-crystallized ligand from the PDB structure.[4][11] The box size should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large as to introduce unnecessary search space. A typical size might be a 20-25 Å cube.[4][11]
-
Docking Execution: Run the docking simulation using software like AutoDock Vina or Glide.[1][11] The ligand is treated as flexible, while the receptor is typically kept rigid to reduce computational cost.[4] The software will generate a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score).
-
Protocol Validation (Self-Validation): Before docking your derivative library, perform a redocking experiment.[13] This involves docking the co-crystallized ligand (e.g., rosiglitazone) back into its own receptor's binding site. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystallographic pose, confirming that the docking parameters can reproduce the experimentally observed binding mode.[13]
Results Analysis and Interpretation
Rationale: The output of a docking simulation is not a single answer but a set of predictions that require careful scientific interpretation. The goal is to correlate computational data with known biochemical principles of PPARγ activation.
Quantitative Analysis
The primary quantitative output is the docking score, which estimates the binding free energy (ΔG), typically in kcal/mol.[1] More negative values indicate a higher predicted binding affinity.[1]
| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) |
| Rosiglitazone (Control) | -9.5 to -11.0 | SER289, HIS323, HIS449, TYR473 |
| Derivative A | -10.2 | SER289, HIS449, TYR473 |
| Derivative B | -8.1 | SER289 |
| Derivative C | -11.5 | SER289, HIS323, HIS449, TYR473, GLN286 |
Note: The values in this table are illustrative.
Qualitative and Structural Analysis
A low energy score is necessary but not sufficient. The binding pose must be chemically sensible.
-
Interaction Analysis: Visualize the top-ranked poses in a molecular graphics program. Analyze the key interactions between the ligand and the receptor.[8][11] For TZD derivatives, look for the canonical hydrogen bonds between the TZD headgroup and the key active site residues (Ser289, His323, His449, Tyr473).[1] The interaction with Tyr473 in the AF-2 helix is particularly critical for full agonist activity.[4]
-
Pharmacophore Matching: Ensure that the derivative's binding mode aligns with the established pharmacophore for PPARγ agonists. This includes the acidic headgroup, a central aromatic ring, and a second hydrophobic tail region that occupies the large pocket.[5]
-
Ranking Candidates: Prioritize candidates based on a combination of a favorable docking score and the formation of critical hydrogen and hydrophobic interactions within the binding site.[4][11]
Advanced Validation: Beyond Docking
While docking is an excellent screening tool, its scoring functions are approximate. For high-priority candidates, further computational validation is recommended before committing to chemical synthesis.
Caption: Workflow for post-docking validation using Molecular Dynamics.
Molecular Dynamics (MD) Simulations: MD simulations provide a more accurate assessment of the stability of the ligand-protein complex over time (e.g., 100 ns) in a simulated physiological environment (explicit water and ions).[4][11] This can confirm whether the key interactions predicted by docking are stable.
Binding Free Energy Calculations (MM/PBSA & MM/GBSA): These methods can be applied to the MD simulation trajectory to provide a more accurate, albeit computationally expensive, estimate of the binding free energy than the docking score alone.[4][11]
Conclusion
Molecular docking is an indispensable tool in modern drug discovery for identifying and optimizing lead compounds. By following a rigorous and self-validating protocol as outlined in these notes, researchers can confidently screen libraries of thiazolidinedione derivatives against PPARγ. This computational-first approach allows for the rational design of novel modulators, prioritizing those with the highest predicted affinity and the most favorable binding modes for chemical synthesis and subsequent in vitro and in vivo evaluation.[2]
References
-
Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
-
Rajagopal, K., et al. (2021). Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum. Bioinformation, 17(11), 928–931. [Link]
-
Kumar, A., et al. (2016). Investigations on Binding Pattern of Kinase Inhibitors with PPARγ: Molecular Docking, Molecular Dynamic Simulations, and Free Energy Calculation Studies. Journal of Computational Biology, 23(10), 826-841. [Link]
-
Molecular Docking Studies of Novel Thiazolidinedione derivatives as PPARγ Modulators. (2023). Journal of Pharmaceutical Chemistry, 9, 12-21. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). RSC Medicinal Chemistry. [Link]
-
Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties. (2017). Journal of Biomolecular Structure and Dynamics, 35(1), 1-15. [Link]
-
Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. (2018). Journal of the Serbian Chemical Society, 83(10), 1145-1156. [Link]
-
Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. (2023). Pharmaceutical Science-Pharmacy. [Link]
-
From Apo to Ligand-Bound: Unraveling PPARγ-LBD Conformational Shifts via Advanced Molecular Dynamics. (2024). ACS Omega. [Link]
-
Zhang, B., et al. (2019). Virtual Screening, Docking, Synthesis and Bioactivity Evaluation of Thiazolidinediones as Potential PPARγ Partial Agonists for Preparation of Antidiabetic Agents. Letters in Drug Design & Discovery, 16(6), 608-617. [Link]
-
Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. (2016). Scientifica. [Link]
-
Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. (2014). Bioorganic & Medicinal Chemistry Letters, 24(13), 2894-2900. [Link]
-
Molecular docking studies at PPARg protein. (a) Structure of PPARg... (2022). ResearchGate. [Link]
Sources
- 1. Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations on Binding Pattern of Kinase Inhibitors with PPARγ: Molecular Docking, Molecular Dynamic Simulations, and Free Energy Calculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: An Application Guide to the X-ray Crystallography of Furan-2-ylmethylene Thiazolidinediones
Foreword
For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. Furan-2-ylmethylene thiazolidinediones represent a class of heterocyclic compounds of significant interest, demonstrating a wide array of pharmacological activities.[1] This guide provides a comprehensive, in-depth protocol and application notes for the single-crystal X-ray diffraction analysis of these compounds, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice. Our aim is to equip you with the expertise to not only generate high-quality crystallographic data but also to critically evaluate its integrity, ensuring the trustworthiness of your structural models.
The Foundation: Synthesis and Purification for Crystallographic Success
The journey to a high-resolution crystal structure begins not on the diffractometer, but in the synthesis flask. The quality of the crystal is intrinsically linked to the purity of the compound. For furan-2-ylmethylene thiazolidinediones, a common and effective synthetic route is the Knoevenagel condensation.
Synthesis Protocol: Knoevenagel Condensation
This reaction involves the condensation of an appropriately substituted furan-2-carbaldehyde with a thiazolidine-2,4-dione. The choice of catalyst and solvent can significantly impact reaction time and yield.
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve thiazolidine-2,4-dione (1.0 equivalent) and the desired furan-2-carbaldehyde derivative (1.0 equivalent) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (typically 0.1 equivalents). The base acts to deprotonate the active methylene group of the thiazolidinedione, initiating the condensation.
-
Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by vacuum filtration. If the product remains dissolved, the solvent can be removed under reduced pressure. The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetic acid) to achieve the high purity (>99%) required for crystallization.[2]
Causality in Synthesis: Why Purity is Non-Negotiable
Impurities, even in small amounts, can act as "crystal poisons," inhibiting nucleation or disrupting the ordered lattice formation, leading to poorly diffracting crystals or amorphous solids. Structurally similar impurities are particularly problematic as they can be incorporated into the crystal lattice, causing disorder and making structure solution and refinement challenging.
The Art of Crystal Growth: From Solution to Single Crystal
Growing diffraction-quality single crystals is often the most challenging and empirical step in the crystallographic workflow. For furan-2-ylmethylene thiazolidinediones, which are typically crystalline solids at room temperature, slow evaporation and vapor diffusion are the most common and effective crystallization techniques.
Crystallization Workflow Diagram
Caption: The workflow from raw diffraction data to a final, validated crystal structure.
Structure Solution
For small molecules, direct methods are the most common approach for solving the phase problem and generating an initial electron density map. Software such as SHELXT is highly effective for this purpose.
Structure Refinement
The initial atomic model is refined against the experimental data using a least-squares minimization process. The goal is to minimize the difference between the observed and calculated structure factors. SHELXL is the gold standard program for small molecule structure refinement. [3][4] Key Refinement Considerations:
-
Anisotropic Displacement Parameters (ADPs): For non-hydrogen atoms, ADPs are refined to model their thermal motion. Unusually large or elongated ellipsoids can indicate disorder.
-
Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model (e.g., AFIX instructions in SHELXL). [5]* Disorder: If a part of the molecule, such as the furan ring, occupies more than one position in the crystal lattice, it must be modeled as disordered. This involves splitting the disordered atoms over the different positions and refining their occupancies. [1][6]* Twinning: If the crystal is twinned (composed of multiple intergrown crystalline domains), this must be accounted for during refinement to obtain an accurate structural model. [7]
Ensuring Trustworthiness: Structure Validation
A refined crystal structure is not complete until it has been rigorously validated. This is a critical step to ensure the scientific integrity of the model.
The Role of PLATON and checkCIF
The PLATON software, often accessed via the IUCr's checkCIF web service, performs a battery of geometric and crystallographic tests on the final Crystallographic Information File (CIF). [8]It generates a report with ALERTS that highlight potential issues.
Common PLATON ALERTS and Their Interpretation:
| ALERT Level | Meaning | Example | Action Required |
| A | Serious problem | Missed higher symmetry, incorrect atom assignments. | Must be resolved before publication. May require re-refinement or re-collection of data. |
| B | Potentially serious problem | Large residual electron density peaks, unusual bond lengths. | Investigate carefully and provide a justification if the feature is real. |
| C | Check and explain | Unusual torsion angles, short intramolecular contacts. | Verify the geometry and ensure it is chemically reasonable. |
| G | General information | Details about the data collection and refinement. | Review for completeness and accuracy. |
A Self-Validating System
A trustworthy protocol is one that has built-in checks and balances. Throughout the refinement process, the crystallographer should constantly be evaluating the model against the data. Key indicators of a good refinement include:
-
Low R-factors (R1 and wR2): These values represent the agreement between the observed and calculated structure factors. For small molecule structures, an R1 value below 5% is generally considered good.
-
Goodness-of-Fit (GooF): This should be close to 1.0.
-
Flat Difference Electron Density Map: The absence of significant positive or negative peaks in the final difference map indicates that the model accurately accounts for all the electron density in the crystal.
Data Presentation: A Case Study
The following table presents an example of the crystallographic data and refinement statistics for a hypothetical furan-2-ylmethylene thiazolidinedione derivative. This format is standard for publication in crystallographic journals.
| Parameter | Value |
| Empirical Formula | C12 H9 N O3 S |
| Formula Weight | 247.27 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| Unit Cell Dimensions | a = 8.572(1) Å, b = 17.555(3) Å, c = 20.427(3) Å |
| α = 90°, β = 98.5(1)°, γ = 90° | |
| Volume | 3074.2(8) ų |
| Z | 8 |
| Calculated Density | 1.276 Mg/m³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| F(000) | 1248 |
| Crystal Size | 0.20 x 0.18 x 0.16 mm |
| Theta Range for Data Collection | 2.5 to 27.6° |
| Reflections Collected / Unique | 14892 / 3552 [R(int) = 0.034] |
| Completeness to Theta = 25.242° | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 3552 / 0 / 202 |
| Goodness-of-Fit on F² | 1.02 |
| Final R indices [I > 2sigma(I)] | R1 = 0.049, wR2 = 0.153 |
| R indices (all data) | R1 = 0.062, wR2 = 0.168 |
| Largest Diff. Peak and Hole | 0.29 and -0.24 e.Å⁻³ |
Data in this table is illustrative and based on a similar published structure for instructional purposes. [2]
Conclusion: From In-Silico to In-Vitro with Confidence
The successful X-ray crystallographic analysis of furan-2-ylmethylene thiazolidinediones provides an unambiguous determination of their three-dimensional structure. This detailed structural information is invaluable for understanding their biological activity and for guiding the design of new and improved therapeutic agents. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently generate and validate high-quality crystal structures, accelerating the drug discovery and development process.
References
-
Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). Molecules, 27(15), 4936. [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2136-2157. [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Spek, A. L. (n.d.). Structure Validation in Chemical Crystallography. PLATON. Retrieved January 23, 2026, from [Link]
-
X-ray Diffraction Data Collection. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
-
4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(3), o778. [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). RSC Medicinal Chemistry, 14(7), 1279-1297. [Link]
-
Sheldrick, G. M. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 23, 2026, from [Link]
-
checkCIF/PLATON report. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]
-
4-{5-[(Z)-(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-YL}benzoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Thorn, A. (2020, June 5). Twinning | Crystallography Masterclass at Oxford University and Diamond [Video]. YouTube. [Link]
- X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility.
-
checkCIF/PLATON report. (n.d.). SciEngine. Retrieved January 23, 2026, from [Link]
-
Crystal Structure of N'(Furan 2 ylmethylene)-4- hydroxybenzohydrazide. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
-
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). Scientific Reports, 14(1), 2398. [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT. Retrieved January 23, 2026, from [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
- Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Google Sites.
-
Crystal structure refinement with SHELXL. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving. (n.d.). University of Saskatchewan. Retrieved January 23, 2026, from [Link]
-
New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (2019). Molecules, 24(17), 3156. [Link]
-
Disordered Structure Refinement. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies, 6(12), 997-1006. [Link]
Sources
- 1. ou.edu [ou.edu]
- 2. (Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PLATON CIF VALIDATION [chem.gla.ac.uk]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mit.edu [web.mit.edu]
- 7. youtube.com [youtube.com]
- 8. platonsoft.nl [platonsoft.nl]
The Versatile Scaffold: Application Notes on 2-(Furan-2-yl)-1,3-Thiazolidine in Medicinal Chemistry
The intersection of heterocyclic chemistry and drug discovery has yielded numerous pharmacologically significant molecules. Among these, the 2-(furan-2-yl)-1,3-thiazolidine scaffold and its derivatives, particularly the thiazolidin-4-ones, have emerged as a "wonder nucleus" due to their broad spectrum of biological activities.[1] This guide provides an in-depth exploration of the synthesis, characterization, and application of these compounds in medicinal chemistry, offering researchers and drug development professionals a practical framework for their investigation.
The inherent structural features of the thiazolidine ring, combined with the electronic properties of the furan moiety, create a unique chemical entity with the potential to interact with a diverse range of biological targets. This has led to the development of derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[2][3][4] This document will delve into the established protocols for synthesizing these promising compounds and evaluating their therapeutic potential.
Part 1: Synthesis of 2-(Furan-2-yl)-1,3-Thiazolidin-4-one Derivatives: A Step-by-Step Protocol
The synthesis of 2-(furan-2-yl)-1,3-thiazolidin-4-one derivatives is a well-established multi-step process. The following protocol outlines a common and effective method. The rationale behind this approach is the creation of a Schiff base intermediate, which then undergoes cyclization with a thiol-containing compound to form the desired thiazolidinone ring.
Protocol 1: Synthesis of 2-(Furan-2-yl)-3-aryl-1,3-thiazolidin-4-one
This protocol is a three-component reaction involving an aromatic amine, furfural (furan-2-carbaldehyde), and thioglycolic acid. The use of a catalyst like anhydrous ZnCl₂ facilitates the cyclization step.
Materials:
-
Substituted aromatic amine (e.g., aniline)
-
Furfural
-
Thioglycolic acid
-
Dry benzene or toluene
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel G) and developing chamber
-
Iodine vapor for visualization
Step-by-Step Methodology:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve the substituted aromatic amine (0.01 mol) and furfural (0.01 mol) in 20 mL of ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base will often precipitate out.
-
Filter the solid, wash with cold ethanol, and dry to obtain the intermediate N-(furan-2-ylmethylene)aniline.
-
-
Cyclization to Thiazolidin-4-one:
-
In a separate round-bottom flask, dissolve the synthesized Schiff base (0.01 mol) in 50 mL of dry benzene or toluene.
-
Add thioglycolic acid (0.011 mol) to the solution.
-
Add a pinch of anhydrous ZnCl₂ as a catalyst. The Lewis acidity of ZnCl₂ activates the imine carbon for nucleophilic attack by the sulfur of thioglycolic acid.
-
Reflux the mixture for 8-12 hours, using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards product formation.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture and wash it with a 5% sodium bicarbonate solution to neutralize any unreacted thioglycolic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-(furan-2-yl)-3-aryl-1,3-thiazolidin-4-one.[1]
-
Characterization:
The synthesized compounds should be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the C=O of the thiazolidinone ring (around 1700 cm⁻¹), C-N, and C-S bonds.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Diagram 1: General Synthesis Workflow A visual representation of the key steps in the synthesis of 2-(furan-2-yl)-1,3-thiazolidin-4-one derivatives.
Caption: Synthesis of 2-(furan-2-yl)-1,3-thiazolidin-4-one derivatives.
Part 2: Applications in Medicinal Chemistry & Evaluation Protocols
The diverse biological activities of this compound derivatives make them attractive candidates for drug development. This section details their primary applications and provides protocols for their biological evaluation.
Antimicrobial Activity
Thiazolidinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] A notable mechanism of action for some of these compounds is the inhibition of the bacterial enzyme MurB, which is essential for peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[4]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and reliable technique for determining MIC values.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) as positive controls
-
DMSO (for dissolving compounds)
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Dissolve the synthesized compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the compound dilution.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the absorbance can be read using a microplate reader at 600 nm to quantify bacterial growth.
-
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives, with some compounds showing potent activity against various cancer cell lines.[3][8][9] One of the key mechanisms identified is the inhibition of phosphoinositide 3-kinases (PI3Ks), particularly the γ isoform, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[10][11]
Protocol 3: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing different concentrations of the compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Diagram 2: PI3K Signaling Pathway and Inhibition A simplified diagram illustrating the PI3K signaling pathway and the point of inhibition by furan-containing thiazolidinones.
Caption: Inhibition of the PI3K signaling pathway.
Part 3: Data Summary and Interpretation
The following table summarizes the reported biological activities of representative this compound derivatives from various studies. This data provides a comparative overview of their potential efficacy.
| Compound Class | Target Organism/Cell Line | Biological Activity | Reported Value | Reference |
| 2-(Furan-2-yl)-thiazolidin-4-one derivatives | S. aureus, E. coli | Antibacterial | MIC: 0.008–0.24 mg/mL | [6] |
| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | H. pylori | Antibacterial | Inhibition zone > 30 mm (100 µ g/disc ) | [2] |
| Furan-2-ylmethylene thiazolidinediones | PI3Kγ | Enzyme Inhibition | IC₅₀ in nanomolar range | [10][11] |
| 2-(Thienothiazolylimino)-1,3-thiazolidin-4-one analogues | CDC25A | Enzyme Inhibition | IC₅₀ = 6.2 ± 1.0 µM | [11] |
| Thiazolidine-2,4-dione with (furan-2-ylmethyl)imino substituent | DPPH radical | Antioxidant | IC₅₀ = 9.18 µg/mL | [12] |
Interpretation of Results:
The data clearly indicates that the this compound scaffold is a versatile platform for the development of potent bioactive molecules. The antimicrobial activity, particularly against clinically relevant strains like H. pylori, is noteworthy. In the realm of oncology, the potent and selective inhibition of PI3Kγ by certain derivatives highlights their potential as targeted cancer therapeutics. The antioxidant activity further broadens the therapeutic scope of these compounds.
Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the aryl ring at the N-3 position and modifications at the C-5 position of the thiazolidinone ring significantly influence the biological activity.[4] For instance, the presence of electron-withdrawing groups on the aryl ring has been shown to enhance antimicrobial potency in some cases.
Conclusion
The this compound core represents a privileged scaffold in medicinal chemistry, offering a foundation for the design and synthesis of a wide array of biologically active compounds. The protocols and application notes provided in this guide offer a comprehensive starting point for researchers interested in exploring the therapeutic potential of this fascinating class of molecules. Further investigation into their mechanisms of action, optimization of their pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating their promising in vitro activities into clinically viable therapeutic agents.
References
-
Nirwan, S., Chahal, V., & Kakkar, R. (n.d.). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). Darou. Available from: [Link]
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Life Academy of Nanoscience and Bionanoscience. Available from: [Link]
-
Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Available from: [Link]
-
Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. Available from: [Link]
-
An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. (2015). ResearchGate. Available from: [Link]
-
Ruckle, T., et al. (2006). Furan-2-ylmethylene Thiazolidinediones as Novel, Potent, and Selective Inhibitors of Phosphoinositide 3-Kinase γ. Journal of Medicinal Chemistry. Available from: [Link]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). Molecules. Available from: [Link]
-
Arshad, N., et al. (2018). Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. ResearchGate. Available from: [Link]
-
Furan-2-ylmethylene Thiazolidinediones as Novel, Potent, and Selective Inhibitors of Phosphoinositide 3-Kinase γ. (n.d.). ResearchGate. Available from: [Link]
-
Al-Warhi, T., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules. Available from: [Link]
-
Desai, N. C., et al. (n.d.). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry. Available from: [Link]
-
Ruckle, T., et al. (2006). Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma. PubMed. Available from: [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Available from: [Link]
-
Ali, A. M., et al. (2022). Synthesis and characterization of thiazolidine- 4-one and thiazine-4-one derived from 2- aminoterephthalic acid by microwave met. Neliti. Available from: [Link]
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2013). Archiv der Pharmazie. Available from: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available from: [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available from: [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. atcc.org [atcc.org]
- 9. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
Application Notes & Protocols: A Guide to the Development of Thiazolidinedione-Based Hypoglycemic Agents
Introduction: Re-engineering a Powerful Therapeutic Scaffold
Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder primarily characterized by insulin resistance, a state where peripheral tissues such as the liver, skeletal muscle, and adipose tissue fail to respond effectively to insulin.[1] Thiazolidinediones (TZDs), a class of oral hypoglycemic agents, emerged as potent insulin sensitizers, directly addressing this core pathological defect.[1][2] Their primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that functions as a master regulator of glucose and lipid metabolism.[3][4]
The clinical journey of TZDs has been turbulent. Initial compounds like Troglitazone were withdrawn from the market due to severe hepatotoxicity.[5] While later-generation drugs like Pioglitazone and Rosiglitazone demonstrated significant efficacy, their use has been tempered by concerns over side effects, including weight gain, fluid retention, and an increased risk of bone fractures.[6][7] This clinical landscape underscores a critical need: the development of novel TZD derivatives that retain the profound insulin-sensitizing benefits while mitigating or eliminating the associated adverse effects.
This guide provides a comprehensive framework for researchers engaged in the discovery and preclinical development of next-generation TZD-based hypoglycemic agents. It outlines the strategic design, synthesis, and a multi-tiered screening cascade, from in silico modeling to in vivo validation, with an emphasis on the scientific rationale underpinning each protocol.
Section 1: The Molecular Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Understanding the molecular target is paramount to rational drug design. PPARγ is a ligand-activated transcription factor that, upon binding to an agonist, forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8]
Mechanism of Action: How TZDs Improve Insulin Sensitivity
Activation of PPARγ by TZD derivatives orchestrates a complex series of events that collectively enhance systemic insulin sensitivity:
-
In Adipose Tissue: PPARγ is most highly expressed here. Its activation promotes the differentiation of preadipocytes into mature fat cells, increases the storage capacity for free fatty acids, and stimulates the production of insulin-sensitizing adipokines like adiponectin.[5] This effectively sequesters lipids away from other organs like the liver and muscle, reducing lipotoxicity-induced insulin resistance.[4][5]
-
In Liver and Muscle: By reducing the circulating levels of free fatty acids, TZDs indirectly improve insulin signaling in hepatic and muscle tissues, leading to enhanced glucose uptake and reduced hepatic glucose production.[5]
The central challenge is that the full agonism of PPARγ, which drives these therapeutic effects, also appears to mediate the unwanted side effects.[7] Therefore, a key strategy in modern TZD development is the search for partial agonists or compounds that selectively modulate PPARγ activity to dissociate the beneficial metabolic actions from the adverse events.
PPARγ Signaling Pathway
Caption: The TZD ligand enters the nucleus and binds to PPARγ, which then forms a heterodimer with RXR, binds to DNA, and regulates genes involved in glucose and lipid metabolism.
Section 2: Drug Design and Synthesis of TZD Derivatives
Core Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have defined the essential pharmacophore for PPARγ agonism.[5] A candidate molecule generally requires three key components:
-
Acidic Head Group: The 2,4-thiazolidinedione ring is critical. The acidic proton at the N3 position is vital for interacting with key amino acid residues in the PPARγ ligand-binding pocket.
-
Central Aromatic Ring: A central phenyl ring (or a bioisostere) acts as a scaffold to correctly orient the other components.
-
Lipophilic Tail: A hydrophobic tail, often containing a second aromatic ring and a flexible linker, occupies a large hydrophobic pocket in the receptor.
Modifications at the C5 position of the TZD ring and the nature of the lipophilic tail are primary targets for derivatization to fine-tune potency, selectivity, and pharmacokinetic properties.
General Synthesis Protocols
The following protocols provide a general pathway for synthesizing novel TZD derivatives. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2.2.1: Synthesis of the 2,4-Thiazolidinedione Core
-
Rationale: This reaction establishes the foundational heterocyclic ring system. It proceeds via a nucleophilic attack of thiourea on chloroacetic acid, followed by acid-catalyzed cyclization and hydrolysis.[5][9]
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in water.
-
Add a solution of chloroacetic acid (1.0 eq) in water to the flask. A white precipitate may form.[9]
-
Slowly add concentrated hydrochloric acid (approx. 1 volume equivalent to the water).
-
Heat the mixture to reflux (100-110°C) and maintain for 10-15 hours, during which the solid should dissolve.[9]
-
Cool the reaction mixture to room temperature, then in an ice bath. The product will crystallize as white needles.[9]
-
Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
Confirm identity and purity using melting point, FTIR, and NMR spectroscopy.
-
Protocol 2.2.2: Knoevenagel Condensation for C5-Substitution
-
Rationale: This is a crucial step for introducing diversity. The active methylene group at the C5 position of the TZD core condenses with an aromatic aldehyde to form a benzylidene bridge, attaching the lipophilic tail.[10]
-
Procedure:
-
To a solution of the 2,4-thiazolidinedione core (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a base (e.g., piperidine or sodium acetate).
-
Reflux the mixture for 4-8 hours. For reactions in toluene, a Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture. The product often precipitates and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterize the structure by FTIR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
-
Section 3: The In Vitro Screening Cascade
A hierarchical screening approach is essential for efficiently identifying promising candidates from a library of synthesized compounds. This cascade is designed to assess binding, function, and cell-based activity before committing to more resource-intensive in vivo studies.
Caption: A multi-step in vitro workflow to screen and validate TZD derivatives, from computational prediction to cell-based functional assays.
Protocol 3.1: In Silico Screening
-
Rationale: Computational tools provide a rapid, cost-effective first pass to prioritize compounds for synthesis and testing. Molecular docking predicts how a compound will bind to PPARγ, while ADMET models predict its drug-like properties.[11][12]
-
Procedure:
-
Molecular Docking:
-
Obtain the crystal structure of the human PPARγ ligand-binding domain (LBD) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate 3D conformers of the designed TZD derivatives.
-
Use a validated docking program (e.g., Glide, AutoDock) to dock the ligands into the active site of the PPARγ LBD.[13]
-
Analyze the docking scores and binding poses. Prioritize compounds that show favorable interactions with key residues (e.g., H-bonds with the acidic TZD head).
-
-
ADMET Prediction:
-
Protocol 3.2: PPARγ Competitive Binding Assay (TR-FRET)
-
Rationale: This assay experimentally confirms that a compound physically interacts with the PPARγ protein and allows for the quantification of its binding affinity (IC50). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method.
-
Procedure:
-
Reagents: Recombinant PPARγ LBD, a fluorescently-labeled PPARγ ligand (tracer), and a terbium-labeled anti-tag antibody (e.g., anti-GST or anti-His).
-
Assay Plate Setup: In a low-volume 384-well plate, add the assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds and a known reference agonist (e.g., Rosiglitazone).
-
Protein/Tracer Addition: Add a pre-mixed solution of the PPARγ LBD, fluorescent tracer, and antibody.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.[16]
-
Protocol 3.3: PPARγ Reporter Gene Assay
-
Rationale: This functional assay measures the ability of a bound ligand to activate transcription. It is the primary method for determining if a compound is a full agonist, partial agonist, or antagonist.[17]
-
Procedure:
-
Cell Line: Use a mammalian cell line (e.g., HEK293T, HepG2) stably or transiently co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene downstream of PPREs.
-
Cell Plating: Seed the cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a reference full agonist (Rosiglitazone). Include a vehicle-only control.
-
Incubation: Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and add a luciferase substrate reagent.[17] Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a cell viability marker if necessary. Plot the normalized signal against compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values. Partial agonists will have a significantly lower Emax than full agonists.[16]
-
Protocol 3.4: Adipocyte Differentiation Assay
-
Rationale: Unwanted adipogenesis is a key driver of TZD-induced weight gain.[6] This assay assesses the potential of a compound to induce the differentiation of preadipocytes, a hallmark of strong PPARγ full agonism.
-
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a 24- or 48-well plate.
-
Initiation of Differentiation: Two days post-confluence, replace the medium with a differentiation cocktail (containing insulin, dexamethasone, and IBMX) supplemented with various concentrations of the test compound or reference agonist.
-
Maturation: After 2-3 days, replace the medium with a maintenance medium (containing insulin) and the test compound. Continue to culture for another 4-7 days, replacing the medium every 2 days.
-
Staining: After differentiation is complete, wash the cells with PBS, fix with 10% formalin, and stain for lipid accumulation using an Oil Red O solution.[18]
-
Quantification: Wash away excess stain and elute the retained dye with isopropanol. Measure the absorbance of the eluate at ~520 nm. The amount of dye retained is proportional to the degree of triglyceride accumulation.
-
Section 4: In Vivo Efficacy and Safety Assessment
Compounds that demonstrate a promising profile in vitro—ideally, partial agonism with potent glucose uptake activity but low adipogenic potential—must be validated in a living system.
Selection of Animal Models
-
Rationale: No single animal model perfectly recapitulates human T2DM.[19] The choice depends on the specific question being asked.
-
Common Models:
-
Chemically-Induced Models (e.g., Streptozotocin (STZ)-induced diabetes): STZ is toxic to pancreatic β-cells, creating an insulin-deficient model. Useful for general hypoglycemic screening, but does not model insulin resistance well.[20][21]
-
Genetic Models of Obesity and Insulin Resistance:
-
Zucker Diabetic Fatty (ZDF) Rats: These rats have a leptin receptor mutation, leading to hyperphagia, obesity, and severe insulin resistance. A robust model for T2DM.[21]
-
Goto-Kakizaki (GK) Rats: A non-obese model of T2DM characterized by hyperglycemia and impaired insulin secretion.
-
-
Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of T2DM in many humans.
-
Protocol 4.2: Oral Glucose Tolerance Test (OGTT)
-
Rationale: The OGTT is the gold-standard preclinical assay to assess how a compound improves the body's ability to handle a glucose load, a direct measure of improved insulin sensitivity.[21]
-
Procedure:
-
Acclimatization and Dosing: Acclimatize diabetic animals (e.g., DIO mice) and dose them orally with the test compound, vehicle, or a positive control (e.g., Pioglitazone) daily for a period of 1-4 weeks.
-
Fasting: Fast the animals for 6-8 hours prior to the test.
-
Baseline Glucose: Take a baseline blood sample (t=0) from the tail vein and measure blood glucose.
-
Glucose Challenge: Administer a bolus of glucose solution via oral gavage (typically 2 g/kg).
-
Time-Course Measurement: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in AUC compared to the vehicle group indicates improved glucose tolerance.
-
Chronic Efficacy and Safety Monitoring
-
Rationale: Long-term studies are required to assess sustained efficacy and monitor for characteristic TZD side effects.
-
Procedure (during a multi-week study):
-
Efficacy Parameters:
-
Fasting Blood Glucose: Measure weekly.
-
Glycated Hemoglobin (HbA1c): Measure at the beginning and end of the study to assess long-term glycemic control.[21]
-
-
Safety Parameters:
-
Body Weight: Monitor 2-3 times per week. Note any significant weight gain compared to controls.[6]
-
Fluid Retention: Observe for signs of edema. Changes in hematocrit can also be an indicator.
-
Hepatotoxicity: At the end of the study, collect blood for analysis of liver enzymes (ALT, AST).[5]
-
Bone Density: For lead candidates, advanced studies using micro-CT (µCT) on excised femurs can assess potential impacts on bone mineral density.[7]
-
-
Section 5: Data Interpretation and Lead Optimization
The goal of the development process is to identify a lead candidate with a superior therapeutic window compared to existing drugs. All quantitative data should be collated for clear comparison.
Table 1: Example Candidate Comparison Profile
| Parameter | Reference (Pioglitazone) | Candidate TZD-X | Desired Outcome |
| In Vitro | |||
| PPARγ Binding (IC50) | 500 nM | 750 nM | Potent binding |
| PPARγ Activation (EC50) | 300 nM | 600 nM | Potent activation |
| PPARγ Activation (Emax) | 100% | 45% (Partial Agonist) | Lower Emax vs. full agonist |
| Adipogenesis (at 1 µM) | +++ (High) | + (Low) | Minimal induction |
| Glucose Uptake (EC50) | 400 nM | 500 nM | Potent stimulation |
| In Vivo (ZDF Rat) | |||
| OGTT (AUC Reduction) | 40% | 35% | Significant improvement |
| Body Weight Change (4 wks) | +15% | +4% | Minimal weight gain |
| Plasma ALT/AST | Normal | Normal | No hepatotoxicity |
This integrated data allows for informed decision-making. In the example above, Candidate TZD-X, despite being slightly less potent than Pioglitazone, shows a highly desirable profile as a partial agonist with significantly less impact on body weight, marking it as a strong candidate for further preclinical development. This process is iterative; unfavorable results from any stage can and should inform the design of a new generation of derivatives, bringing researchers closer to a safer, more effective hypoglycemic agent.
References
-
ChemMedChem. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]
-
The Pharma Innovation Journal. (2017). Design synthesis and evaluation of novel thiazolidinedione derivatives as antidiabetic agents. [Link]
-
ResearchGate. (2017). Comparative Design, In Silico Dockingand Predictive ADME/ TOX Properties of Some Novel 2, 4-hydroxy Derivatives of Thiazolidine-2, 4-diones as PPARγ Modulator. [Link]
-
PubMed. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. [Link]
-
ResearchGate. (2018). thiazolidinedione derivatives as antidiabetic agents: a short review. [Link]
-
PubMed Central. (n.d.). Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives. [Link]
-
PubMed. (n.d.). Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. [Link]
-
PharmaTutor. (n.d.). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. [Link]
-
Research Journal of Pharmacy and Technology. (2023). A Review on Thiazole derivatives and their impact as hypoglycemic agents in drug developments. [Link]
-
ACS Omega. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
-
ResearchGate. (2024). Thiazolidinediones-PPAR-γ Agonists; for the treatment of Type II Diabetes Mellitus. [Link]
-
MDPI. (n.d.). Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. [Link]
-
PubMed. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. [Link]
-
Vensel Publications. (n.d.). Journal of Pharmaceutical Chemistry. [Link]
-
NCBI Bookshelf. (n.d.). Thiazolidinediones. [Link]
-
ResearchGate. (2023). In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. [Link]
-
MDPI. (n.d.). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. [Link]
-
ResearchGate. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. [Link]
-
JCI. (2018). Reversing the curse on PPARγ. [Link]
-
Indigo Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. [Link]
-
PLOS One. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. [Link]
-
Bentham Science. (n.d.). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. [Link]
-
IJNRD. (2024). Anti-Diabetic In-Vivo Animal Models: A Review. [Link]
-
Massive Bio. (2026). Ppar Gamma Pathway. [Link]
-
SciSpace. (2022). Synthesis of Thiazolidinedione Compound Library. [Link]
-
YouTube. (2021). SAR of Thiazolidinediones | Medicinal Chemistry. [Link]
-
NIH. (n.d.). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. [Link]
-
ACS Publications. (n.d.). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. [Link]
-
ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. [Link]
-
PubMed Central. (n.d.). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. [Link]
-
PubMed Central. (n.d.). Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. JCI - Reversing the curse on PPARγ [jci.org]
- 8. massivebio.com [massivebio.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. scispace.com [scispace.com]
- 11. Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds [mdpi.com]
- 12. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 13. pubs.vensel.org [pubs.vensel.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijnrd.org [ijnrd.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Furan-2-yl)-1,3-thiazolidine Synthesis
Welcome to the technical support center for the synthesis of 2-(furan-2-yl)-1,3-thiazolidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the synthesis of this important heterocyclic compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing explanations grounded in chemical principles to enhance your understanding of the reaction.
Q1: What is the fundamental reaction for synthesizing this compound?
The most direct and common method for synthesizing this compound is the condensation reaction between furan-2-carbaldehyde (furfural) and cysteamine (2-aminoethanethiol).[1] This reaction involves the formation of a five-membered thiazolidine ring.
Q2: What is the mechanism of this condensation reaction?
The reaction proceeds through a cyclocondensation mechanism. The amine group of cysteamine, being more nucleophilic than the thiol group, initially attacks the carbonyl carbon of furfural to form a hemiaminal intermediate. This is followed by dehydration to form a Schiff base (imine). Subsequently, an intramolecular cyclization occurs where the thiol group attacks the imine carbon, leading to the formation of the thiazolidine ring.
Q3: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can significantly improve the reaction rate and yield.[2] Both acid and base catalysts can be employed. Acid catalysts, such as glacial acetic acid, facilitate the dehydration of the hemiaminal intermediate.[3] Base catalysts can deprotonate the thiol group, increasing its nucleophilicity for the final ring-closing step. However, for this specific synthesis, the reaction is often carried out without a strong catalyst, relying on thermal conditions.
Q4: What are the typical solvents used for this synthesis?
A variety of solvents can be used, with the choice often depending on the reaction temperature and the desired work-up procedure. Common solvents include ethanol, methanol, toluene, and even water under certain conditions.[2][4] Protic solvents like ethanol can participate in the reaction mechanism by stabilizing intermediates. For reactions requiring removal of water, a Dean-Stark apparatus with a solvent like toluene is often employed.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[3] You can spot the reaction mixture alongside the starting materials (furfural and cysteamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Staining with an appropriate reagent, such as potassium permanganate or iodine, can help visualize the spots.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition of Starting Materials: Furfural can be sensitive to strongly acidic or oxidative conditions. Cysteamine can oxidize to form a disulfide. 3. Equilibrium Issues: The reaction is reversible, and the presence of water can drive the equilibrium back to the starting materials. | 1. Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC to determine the optimal endpoint. 2. Ensure Purity of Reagents: Use freshly distilled furfural. Ensure cysteamine is of high purity and has been stored properly. 3. Remove Water: If the reaction is performed in a solvent like toluene, use a Dean-Stark apparatus to remove the water formed during the reaction. |
| Presence of Multiple Products (Impure Sample) | 1. Side Reactions: Formation of byproducts such as 2-furfurylthiol or 2-(2-furanyl)thiazoline.[5] 2. Polymerization of Furfural: Furfural can polymerize under certain conditions, especially in the presence of strong acids. | 1. Control Reaction Temperature: Avoid excessively high temperatures which can promote side reactions. A moderate temperature is generally preferred. 2. Use a Mild Catalyst or No Catalyst: If polymerization is observed, consider running the reaction without a strong acid catalyst. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize easily. 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. | 1. Use Extraction and Chromatography: If the product is an oil, perform an aqueous work-up followed by extraction with an organic solvent. Purify the crude product using column chromatography on silica gel. 2. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) for column chromatography to achieve better separation. |
| Product Instability | 1. Hydrolysis: The thiazolidine ring can be susceptible to hydrolysis, especially in the presence of acid and water, reverting to the starting aldehyde and amino-thiol. | 1. Neutral Work-up: During the work-up, ensure that the product is not exposed to strongly acidic conditions for extended periods. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid. 2. Proper Storage: Store the purified product in a cool, dry place, preferably under an inert atmosphere if long-term storage is required. |
III. Experimental Protocols & Data
A. Synthesis of this compound
This protocol provides a general procedure for the synthesis. Optimization of temperature and reaction time may be necessary.
Materials:
-
Furan-2-carbaldehyde (furfural)
-
Cysteamine (2-aminoethanethiol)
-
Ethanol (or Toluene)
-
Magnesium sulfate (or Sodium sulfate), anhydrous
-
Round-bottom flask
-
Reflux condenser (and Dean-Stark apparatus if using toluene)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve furan-2-carbaldehyde (1.0 eq) in ethanol (or toluene).
-
Add cysteamine (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (for ethanol, approx. 78 °C; for toluene, approx. 110 °C) and maintain for 2-6 hours. If using toluene, set up a Dean-Stark apparatus to collect the water produced.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).[6]
-
Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
B. Summary of Reaction Parameters
| Parameter | Recommended Range/Value | Rationale/Justification |
| Stoichiometry (Cysteamine:Furfural) | 1.0 : 1.0 to 1.1 : 1.0 | A slight excess of cysteamine can help to drive the reaction to completion. |
| Solvent | Ethanol, Toluene | Ethanol is a common protic solvent. Toluene is used with a Dean-Stark trap for azeotropic removal of water to shift the equilibrium towards the product. |
| Temperature | 70-110 °C | The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate. |
| Reaction Time | 2 - 6 hours | The optimal reaction time should be determined by monitoring the reaction progress by TLC. |
| Catalyst | None or catalytic amount of glacial acetic acid | The reaction often proceeds without a catalyst. A mild acid can be used to accelerate the dehydration step. |
C. Characterization Data (Expected)
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
Molecular Formula: C₇H₉NOS
-
Molecular Weight: 155.22 g/mol [7]
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Furan Protons: Signals in the range of δ 6.0-7.5 ppm.[2] Thiazolidine Protons: A singlet or multiplet for the C2-H proton around δ 5.5-6.0 ppm. Multiplets for the CH₂-S and CH₂-N protons between δ 2.8-3.5 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Furan Carbons: Signals in the range of δ 105-155 ppm. Thiazolidine Carbons: Signal for the C2 carbon around δ 60-70 ppm. Signals for the C4 and C5 carbons between δ 30-55 ppm. |
| FT-IR (cm⁻¹) | N-H stretch: A broad peak around 3300 cm⁻¹. C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹. C=C stretch (furan ring): Peaks around 1500-1600 cm⁻¹. C-O-C stretch (furan ring): A strong peak around 1000-1100 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 155. |
IV. Mechanistic and Workflow Diagrams
A. Reaction Mechanism
Sources
- 1. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidine, 2-(2-furyl)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
Technical Support Center: Purification of 2-(furan-2-yl)-1,3-thiazolidine via Column Chromatography
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(furan-2-yl)-1,3-thiazolidine and facing challenges in its purification using column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental issues, ensuring scientific integrity and leveraging field-proven insights.
Introduction to the Purification Challenge
This compound is a heterocyclic compound of interest in medicinal chemistry. Its purification via silica gel column chromatography can be challenging due to the presence of both a basic nitrogen atom and a potentially acid-sensitive furan ring. The acidic nature of silica gel can lead to product degradation, poor recovery, or tailing of peaks. This guide will walk you through a systematic approach to troubleshoot and optimize the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My TLC analysis shows a complex mixture after the synthesis of this compound. What are the likely impurities?
A1: The synthesis of this compound typically involves the condensation of furfural and cysteamine. Potential impurities include:
-
Unreacted Starting Materials: Furfural and cysteamine may be present if the reaction has not gone to completion.
-
Oxidation Products: Cysteamine can oxidize to form a disulfide, which will be a significant impurity.
-
Side-Reaction Products: Self-condensation of furfural or other side reactions can lead to a variety of byproducts.
-
Polymeric Material: The furan ring can be sensitive to acidic conditions and may lead to the formation of polymeric byproducts.
A preliminary purification step, such as an aqueous workup with a mild base (e.g., sodium bicarbonate solution) followed by extraction, can help remove some of these impurities before attempting column chromatography.
Q2: I'm struggling to find a suitable solvent system for the column chromatography of this compound. Where should I start?
A2: A systematic approach to developing a solvent system using Thin Layer Chromatography (TLC) is crucial. A common starting point for nitrogen-containing heterocyclic compounds is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate.
Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System (v/v) | Expected Rf Range (Approximate) | Notes |
| Hexane:Ethyl Acetate (80:20) | 0.2 - 0.4 | A good starting point for many heterocyclic compounds. |
| Hexane:Ethyl Acetate (70:30) | 0.3 - 0.5 | Increase polarity if the compound is not moving from the baseline. |
| Dichloromethane:Methanol (98:2) | 0.2 - 0.4 | An alternative system if tailing is observed with ethyl acetate. |
| Petroleum Ether:Ethyl Acetate (94:6) | Varies | This system was successfully used for the purification of the related compound 3-benzyl-2-(furan-2-yl)thiazolidin-4-one.[1] |
Pro-Tip: Aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate to ensure good separation on the column.[2]
Q3: My compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?
A3: Streaking, or tailing, is a common issue when purifying basic compounds like thiazolidines on acidic silica gel. The basic nitrogen atom in the thiazolidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic performance.
Troubleshooting Streaking:
| Solution | Mechanism of Action | Implementation |
| Add a Basic Modifier | Neutralizes the acidic sites on the silica gel, reducing strong interactions with the basic analyte. | Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonia solution to your eluent. |
| Use Deactivated Silica Gel | Reduces the acidity of the stationary phase. | Prepare a slurry of silica gel in your eluent containing 1% triethylamine and pack the column with this mixture. |
| Switch to an Alternative Stationary Phase | Provides a less acidic or neutral surface for separation. | Consider using neutral alumina or Florisil as the stationary phase. |
Workflow for Addressing Streaking:
Caption: Troubleshooting workflow for streaking in column chromatography.
Q4: I have very low recovery of my product after column chromatography. Could my compound be decomposing on the silica gel?
A4: Yes, decomposition on silica gel is a significant possibility, especially with compounds containing acid-sensitive functional groups like the furan ring. The acidic environment of the silica gel can catalyze degradation.
How to Test for Stability on Silica Gel:
-
Spot Test: Dissolve your crude product in a suitable solvent and spot it on a TLC plate.
-
Wait: Let the spotted TLC plate sit at room temperature for 1-2 hours.
-
Develop: Run the TLC plate in your chosen solvent system.
-
Analyze: If you observe new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted plate, your compound is likely unstable on silica gel.
Solutions for Unstable Compounds:
-
Deactivate the Silica Gel: As mentioned in Q3, using a basic modifier like triethylamine can help.
-
Alternative Purification Methods: If the compound is highly unstable, consider alternatives to silica gel chromatography:
-
Preparative TLC: For small-scale purifications.
-
Crystallization: If a suitable solvent can be found.
-
Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Experimental Protocol: A General Guideline for Column Chromatography of this compound
This protocol is a general starting point and should be optimized based on your specific reaction mixture and TLC analysis.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel (60-120 mesh) using either the dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the column by passing several column volumes of the initial eluent through it.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 90:10).
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.
-
Collect fractions in an appropriate number of test tubes.
4. Analysis of Fractions:
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable staining agent (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visual Representation of the Column Chromatography Workflow:
Caption: General workflow for column chromatography purification.
References
-
Fun, H.-K., & M. (2011). 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2807. Available at: [Link]
- Snyder, L. R., & Kirkland, J. J. (1979).
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. Available at: [Link]
Sources
Technical Support Center: Crystallographic Disorder in Furan Rings of Thiazolidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering crystallographic disorder. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically tailored to resolving disorder in the furan ring of thiazolidine derivatives. Thiazolidine derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anti-diabetic, and anti-cancer properties.[1][2] Accurate crystal structure determination is crucial for understanding their structure-activity relationships.
Disorder is a common phenomenon in crystallography, affecting a significant percentage of reported structures, and can present a considerable challenge during structure refinement.[3][4] This guide is designed to provide both the "how" and the "why" behind the refinement strategies, empowering you to confidently tackle these complex structural problems.
Part 1: Troubleshooting Guide - A Question & Answer Approach
This section addresses common issues encountered during the crystallographic analysis of thiazolidine derivatives with disordered furan rings.
Q1: What are the initial signs of furan ring disorder in my electron density map?
A1: The primary indicators of disorder are observable in the Fourier difference electron density map (Fo-Fc). After an initial refinement of your structural model, you may notice:
-
Significant residual electron density peaks and holes: Large positive (green) and negative (red) peaks in the vicinity of the furan ring that cannot be attributed to missing atoms or incorrect atom types.
-
Elongated or misshapen thermal ellipsoids: The anisotropic displacement parameters (ADPs), visualized as ellipsoids, for the furan ring atoms may appear unusually large and elongated, suggesting that the atom's position is averaged over multiple locations.
-
Chemically unreasonable bond lengths and angles: The refined geometry of the furan ring may deviate significantly from expected values. For instance, you might observe unusually long or short C-C or C-O bonds.
These observations collectively suggest that a single, static model of the furan ring is insufficient to describe its electron density, indicating the presence of either static or dynamic disorder.
Q2: What are the likely causes of furan ring disorder in my thiazolidine derivative crystal?
A2: The disorder of a furan ring in the crystal structure of a thiazolidine derivative can stem from several factors related to its conformational flexibility and the crystalline environment:
-
Low Rotational Barrier: The single bond connecting the furan ring to the thiazolidine core allows for relatively free rotation. This can lead to the ring adopting multiple orientations within the crystal lattice.
-
Shallow Potential Energy Surface: The energy difference between different conformations of the furan ring might be small, allowing multiple orientations to be populated at the crystallization temperature.
-
Crystal Packing Effects: The way molecules pack in the crystal can sometimes create voids or allow for different arrangements of the furan ring without significantly disrupting the overall packing scheme. This can lead to different orientations of the molecule coexisting within the same crystal.[5]
-
Hydrogen Bonding: Inter- and intramolecular hydrogen bonds can influence the conformation of molecules in the solid state.[6] If the furan ring is involved in weak or ambiguous hydrogen bonding, it may contribute to conformational disorder.
Q3: I've identified disorder. How do I begin to model it?
A3: Modeling disorder involves representing the different orientations of the furan ring and refining their relative occupancies. Here is a general workflow:
-
Identify the Disordered Components: Carefully examine the residual electron density map to identify the locations of the atoms in the alternative conformation(s) of the furan ring.
-
Create a Multi-Part Model: In your refinement software (e.g., SHELXL, Olex2), you will need to define at least two parts for the disordered furan ring.[7][8] The atoms of the major component will be in PART 1, and the atoms of the minor component in PART 2.
-
Refine Occupancies: The occupancies of the two parts are constrained to sum to 1.0. This is typically achieved by assigning a free variable (e.g., 21) to the occupancy of the major component in PART 1 and 31 (which is equivalent to 1 - 21) to the occupancy of the minor component in PART 2.
-
Apply Geometric Restraints: To maintain a chemically reasonable geometry for both disordered components, it is crucial to apply restraints. This is because the diffraction data for disordered atoms is often weaker, leading to unstable refinements. Common restraints include:
-
DFIX/DANG: To restrain bond lengths and angles to target values.
-
SADI: To make equivalent bond lengths in the two components similar.
-
SAME: To make the entire geometry of the two disordered furan rings similar.
-
-
Refine Anisotropic Displacement Parameters (ADPs): Initially, it's often best to refine the disordered atoms isotropically. Once the model has stabilized, you can proceed to anisotropic refinement. You may need to use ADP restraints (e.g., SIMU, DELU, ISOR) to ensure the ellipsoids are well-behaved.
Q4: My refinement is unstable after modeling the disorder. What can I do?
A4: Instability during the refinement of a disordered model is a common challenge. Here are some troubleshooting steps:
-
Check Your Model: Ensure that the positions of the atoms in your disordered components are reasonable and consistent with the electron density.
-
Use Stronger Restraints: If the refinement is unstable, you may need to apply tighter geometric restraints. You can obtain target bond lengths and angles from similar, well-ordered structures in the Cambridge Structural Database (CSD).
-
Refine in Stages: Don't try to refine everything at once. Start by refining the positions and isotropic displacement parameters of the disordered atoms with fixed occupancies. Then, refine the occupancies, and finally, move to anisotropic refinement.
-
Fix Occupancies Temporarily: If the occupancies are fluctuating wildly, try fixing them at a reasonable value (e.g., 0.5 for each part) and refine the other parameters. Once the geometry is stable, you can allow the occupancies to refine.
-
Consider a Simpler Model: If a two-part disorder model is still unstable, the disorder might be more complex. However, in many cases, a well-restrained two-part model is sufficient.
Q5: How do I validate my final disordered model?
A5: A successful disorder model should satisfy several criteria:
-
Improved R-factors: The R1 and wR2 values should decrease significantly compared to the ordered model.
-
Flat Difference Map: The residual electron density map in the region of the disorder should be relatively flat, with no large positive or negative peaks.
-
Reasonable ADPs: The thermal ellipsoids of the disordered atoms should be of a reasonable size and shape.
-
Chemically Sensible Geometry: The bond lengths and angles of both disordered components should be chemically reasonable, even with the use of restraints.
-
Stable Refinement: The refinement should converge smoothly without large parameter shifts.
Part 2: Frequently Asked Questions (FAQs)
What is the difference between static and dynamic disorder?
Static disorder refers to the situation where different conformations of a molecule are randomly distributed throughout the crystal lattice. Dynamic disorder, on the other hand, involves the molecule rapidly interconverting between different conformations at a single site. From a standard X-ray diffraction experiment, it is often difficult to distinguish between the two.[9]
Can I use software to help me model the disorder?
Yes, modern crystallographic software packages like Olex2 and SHELXLE have tools that can assist in modeling disorder.[4][8] These programs provide graphical interfaces for splitting atoms into multiple parts and applying restraints. There are also tutorials and manuals available that demonstrate how to use these features.[8][10]
What if the disorder involves the entire molecule and not just the furan ring?
Whole-molecule disorder can also occur.[5] The principles of modeling are similar, but you will need to create parts for all the atoms in the molecule and apply appropriate restraints to maintain the overall molecular geometry.
Is it always necessary to model disorder?
If the disorder is minor and does not significantly affect the key structural features of interest, it may sometimes be acceptable to refine the structure with a single, averaged conformation, which will likely result in larger-than-normal thermal ellipsoids for the disordered atoms. However, for a high-quality and accurate structural determination, especially when subtle conformational details are important for biological activity, modeling the disorder is highly recommended.
Part 3: Experimental Protocols & Data Presentation
Table 1: Typical Refinement Parameters for Disordered Furan Rings
| Parameter | Typical Value/Command (SHELXL) | Rationale |
| Part Definition | PART 1, PART 2 | Separates the two disordered components. |
| Occupancy | 21 for PART 1, -21 for PART 2 | Constrains the sum of occupancies to 1.0. |
| Bond Lengths | DFIX 1.37 0.02 C1 C2 | Restrains the C-C bond length to a target value of 1.37 Å with a standard deviation of 0.02 Å. |
| Bond Angles | DANG 108.0 0.5 C1 C2 C3 | Restrains the C-C-C bond angle to a target value of 108.0° with a standard deviation of 0.5°. |
| Similar Geometry | SADI C1 C2 C1A C2A | Makes the C1-C2 bond length in PART 1 similar to the C1A-C2A bond length in PART 2. |
| ADP Restraints | SIMU 0.04 0.08 C1 > O2 | Restrains the ADPs of atoms C1 through O2 to be similar. |
| Isotropic Refinement | ISOR 0.05 C1 > O2 | Restrains the anisotropic ellipsoids of atoms C1 through O2 to be more isotropic. |
Workflow for Refining a Disordered Furan Ring
Caption: A stepwise workflow for the refinement of a disordered furan ring.
Diagram of a Disordered Furan Ring Model
Caption: A schematic representation of a two-part disorder model for a furan ring.
References
- Dutta, A. S., et al. (1990). Thiazolidine-4-carboxylic acid derivatives as inhibitors of angiotensin-converting enzyme. Journal of medicinal chemistry, 33(9), 2560-2566.
- Jadhav, K. P., & Ingle, D. B. (1978). Synthesis of some new thiazolidinones. Indian Journal of Chemistry-Section B, 16B(11), 1059-1060.
- Gursoy, A., et al. (2005). Synthesis and preliminary evaluation of new 2, 5-disubstituted-1, 3, 4-thiadiazoles and 4-thiazolidinones as antimicrobial and anticancer agents. Archiv der Pharmazie, 338(7), 315-323.
- Rawal, R. K., et al. (2007). Synthesis of 2-(substituted-phenyl)-3-(4-(N, N-dimethylamino) phenyl)-1, 3-thiazolidin-4-ones as novel anti-HIV agents. European journal of medicinal chemistry, 42(4), 549-553.
- Shrivastava, S. K., et al. (2005). Synthesis and biological evaluation of some novel 2-aryl-3-(4-fluorophenyl)-1, 3-thiazolidin-4-ones. Indian journal of pharmaceutical sciences, 67(6), 682.
-
Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences, 556, 01052. [Link]
-
Disordered Refinement. (2020). University of Florida Department of Chemistry. [Link]
-
Disorder modelling in a small organic molecule using OLEX2 software. (2021). YouTube. [Link]
-
Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019). Gexin Publications. [Link]
-
Optimizing disordered crystal structures. (2023). Acta Crystallographica Section C: Structural Chemistry, C79(3), 77-82. [Link]
-
Optimizing disordered crystal structures. (2023). ResearchGate. [Link]
-
Modelling whole molecule disorder across the crystallographic inversion center. (2022). YouTube. [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). ResearchGate. [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2024). MDPI. [Link]
-
Modelling Disorder in CRYSTALS: manual and videos. (2013). Chemical Crystallography, University of Oxford. [Link]
-
Structure refinement: some background theory and practical strategies. (n.d.). MIT OpenCourseWare. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2020). Topics in Current Chemistry, 378(1), 7. [Link]
-
The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 395-397. [Link]
-
On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. (2021). IUCrJ, 8(Pt 2), 221–233. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2020). ChemistryOpen, 9(1), 10-38. [Link]
-
Conformational changes observed in enzyme crystal structures upon substrate binding. (2005). Journal of Molecular Biology, 346(1), 21-28. [Link]
-
DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY?. (2015). Materials Structure in Chemistry, Biology, Physics and Technology, 22(1), 1-6. [Link]
-
Considerations for the refinement of low-resolution crystal structures. (2006). Acta Crystallographica Section D: Biological Crystallography, 62(Pt 1), 12-24. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Optimizing disordered crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. gexinonline.com [gexinonline.com]
- 7. ou.edu [ou.edu]
- 8. youtube.com [youtube.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Modelling Disorder in CRYSTALS: manual and videos – Chemical Crystallography [xtl.ox.ac.uk]
Technical Support Center: Degradation Pathways of Furan-Containing Compounds in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing compounds. This guide is designed to provide in-depth, field-proven insights into the stability and degradation pathways of these important heterocyclic molecules. Understanding the inherent reactivity of the furan ring is critical for designing robust synthetic routes, ensuring the stability of drug candidates, and accurately interpreting experimental results.
This document moves beyond simple protocols to explain the causality behind experimental observations and choices. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Section 1: Frequently Asked Questions & Troubleshooting Guides
This section addresses common issues and fundamental questions regarding the stability of furan-containing compounds under various experimental conditions.
Q1: My furan-containing compound seems to be degrading during my workup/storage. What is the primary mechanism of furan ring degradation in solution?
A1: The furan ring is notably unstable under acidic conditions, where it is highly susceptible to acid-catalyzed hydrolysis and subsequent ring-opening.[1] This process is a primary concern during many chemical syntheses, purifications (e.g., silica gel chromatography), and long-term storage in protic solvents.
The degradation is initiated by the protonation of the furan ring, which is the rate-limiting step in the overall process.[2][3] Protonation occurs preferentially at the α-carbon (C2 or C5, adjacent to the oxygen atom) because this leads to a more stabilized carbocation intermediate.[2][3] Following protonation, a nucleophile—most commonly water from the solvent or trace moisture—attacks the ring. This leads to the formation of furanol intermediates (e.g., 2,5-dihydro-2-furanol).[3] A final protonation of the ring oxygen facilitates the irreversible ring-opening, typically yielding 1,4-dicarbonyl compounds.[2][3]
While less common, degradation can also occur under strongly basic conditions or through oxidative and photolytic pathways, which are discussed in subsequent questions.[1][4]
Caption: Acid-Catalyzed Ring-Opening Pathway of Furan.
Q2: I am designing a new molecule with a furan core. How do different substituents on the furan ring affect its stability?
A2: Substituents have a profound impact on the electronic properties of the furan ring and, consequently, its stability.[1] The nature, position, and number of substituents dictate the molecule's susceptibility to degradation, particularly under acidic conditions.
-
Electron-Withdrawing Groups (EWGs): Substituents like carbonyls, esters, nitriles, or fluorine-containing groups decrease the electron density of the furan ring. This deactivation makes the initial protonation step—the key to acid-catalyzed degradation—less favorable, thereby increasing the ring's stability.[1] Placing EWGs at the α-positions (C2/C5) is particularly effective.
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or amino groups increase the electron density of the ring. This makes the ring more susceptible to electrophilic attack, including protonation, which can significantly accelerate degradation and promote polymerization side reactions.[1]
Table 1: Influence of Substituent Type on Furan Ring Stability
| Substituent Type | Example Groups | Effect on Ring Electron Density | Impact on Stability (Acidic Media) | Rationale |
| Electron-Withdrawing | -CHO, -COOH, -COOR, -CN, -CF₃ | Decreases | Increases Stability | Destabilizes the carbocation intermediate formed upon protonation. |
| Electron-Donating | -CH₃, -OR, -NH₂ | Increases | Decreases Stability | Stabilizes the carbocation intermediate, accelerating the rate-limiting protonation step. |
Understanding these principles allows for the rational design of more robust furan-containing molecules. For instance, if a synthetic route requires a temporary furan moiety that must survive acidic steps, incorporating an EWG can serve as a protective strategy.
Q3: My reaction is run under acidic conditions, and I'm seeing significant loss of my furan-containing starting material. What specific strategies can I employ to minimize this degradation?
A3: Minimizing acid-catalyzed degradation requires a multi-faceted approach focused on controlling the reaction environment. The key is to limit the availability and activity of protons and nucleophiles like water.
Troubleshooting & Optimization Strategies:
-
Solvent Choice: The solvent plays a critical role. Protic solvents, especially water, can act as both a proton source and a nucleophile, accelerating degradation.[5]
-
Acid Strength and Type: The degradation is often initiated by specific acid catalysis.[2]
-
Optimization: Use the mildest acid possible that still effectively catalyzes your desired reaction. Consider replacing strong Brønsted acids (e.g., H₂SO₄, HCl) with weaker ones (e.g., acetic acid) or with Lewis acids that may not generate as high a concentration of free protons.
-
-
Water Content: Water is a key participant in the ring-opening mechanism.[5]
-
Mitigation: Ensure all solvents and reagents are rigorously dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Temperature Control: While not the primary driver, higher temperatures will increase the rate of all reactions, including degradation.
-
Action: Run the reaction at the lowest temperature that allows for a reasonable conversion rate to your desired product.
-
Q4: What are the major degradation pathways for furan compounds at elevated temperatures?
A4: At high temperatures, furan and its derivatives can be formed and subsequently degrade through complex reaction networks, particularly those related to the Maillard reaction and pyrolysis.[7][8] These pathways are highly relevant in food chemistry but also in high-temperature organic synthesis.
-
Formation Pathways: Furan itself is often formed during the thermal processing of foods through several mechanisms, including the thermal degradation of carbohydrates, certain amino acids (like alanine and serine), the oxidation of ascorbic acid, and the breakdown of polyunsaturated fatty acids.[7][8]
-
Degradation Pathways: Once formed, furanic compounds can undergo further reactions. For example, 2-furoic acid can undergo thermal decarboxylation to form furan, while furfuryl alcohol can dehydrate to produce 2-methylfuran under dry heating conditions.[9] In the presence of oxygen, thermal decomposition can also involve ring-opening isomerizations and the formation of carbene intermediates.[10] The Maillard reaction, a reaction between amino acids and reducing sugars, is a major route for both the formation and subsequent degradation of furan compounds.[11][12]
Section 2: Analytical Protocols & Workflows
Accurate monitoring of furan degradation requires robust analytical methods. Due to the volatility of many furan derivatives and their degradation products, gas chromatography is a cornerstone technique.
Protocol 1: General Procedure for Monitoring Acid-Catalyzed Degradation via GC-MS
This protocol provides a framework for tracking the disappearance of a furan-containing substrate and the appearance of degradation products over time.
Objective: To quantify the rate of degradation of a furan-containing compound in an acidic medium.
Materials:
-
Furan-containing substrate
-
Acid catalyst (e.g., HCl, H₂SO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Acetonitrile)
-
Internal standard (IS) (e.g., Dodecane, Naphthalene - must be stable under reaction conditions and chromatographically resolved)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Procedure:
-
Standard Preparation: Prepare a stock solution of your furan substrate and the internal standard at a known concentration in the chosen reaction solvent.
-
Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer, add the reaction solvent and the internal standard. Allow the temperature to equilibrate.
-
Reaction Initiation (t=0): Add the furan substrate to the vessel, allow it to dissolve completely, and take the first sample (t=0). Immediately add the acid catalyst to initiate the degradation.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of quenching solution (e.g., 1 mL of sat. NaHCO₃) and the extraction solvent (e.g., 1 mL of ethyl acetate). Vortex vigorously for 30 seconds.
-
Sample Preparation: Allow the layers to separate. Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Transfer the dried organic extract to a GC vial and analyze using GC-MS. Use the ratio of the peak area of your substrate to the peak area of the internal standard for quantification.
-
Data Analysis: Plot the concentration of the furan substrate versus time to determine the degradation kinetics. Monitor for the appearance of new peaks in the chromatogram, which may correspond to degradation products like 1,4-dicarbonyls.
Caption: Experimental Workflow for Furan Degradation Analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Furan Degradation Product Analysis
Objective: To sensitively detect and identify volatile furan degradation products from a liquid or solid matrix. HS-SPME is an excellent technique for concentrating volatile analytes before GC-MS analysis.[2][13]
Materials:
-
SPME fiber assembly (e.g., CAR/PDMS or CAR/DVB/PDMS for broad volatility range)[13]
-
Sample vials with septa (e.g., 20 mL headspace vials)
-
Thermostatted agitator or water bath
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 1-5 g of liquid or solid) into a headspace vial.[7] If the sample is solid, adding a small amount of water can facilitate the release of volatiles.
-
Equilibration: Seal the vial and place it in the agitator/water bath. Heat the sample to a controlled temperature (e.g., 50-60 °C) for a set period (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.[7] Note: Higher temperatures can sometimes artificially generate more furan, so temperature optimization is key.[7]
-
Extraction: Carefully insert the SPME fiber through the vial's septum, exposing it to the headspace (not touching the sample). Allow the fiber to adsorb the volatile analytes for a defined time (e.g., 15-30 minutes).
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot inlet of the GC-MS. The high temperature of the inlet desorbs the analytes from the fiber onto the GC column for separation and subsequent detection by the mass spectrometer.
-
Data Interpretation: Analyze the resulting chromatogram and mass spectra to identify furan and its degradation products by comparing them to spectral libraries and analytical standards.
Table 2: Key Factors Influencing Furan Degradation Rates & Experimental Choices
| Influencing Factor | Parameter | Impact on Degradation | Experimental Strategy to Mitigate Degradation |
| pH / Acidity | Low pH | Significantly accelerates ring-opening | Use mildest acid possible; buffer the system if compatible; use aprotic solvents.[1][2] |
| Temperature | High Temperature | Increases reaction rates; can induce thermal degradation | Conduct reactions at the lowest feasible temperature.[13][14] |
| Solvent | Protic Solvents (e.g., Water, Methanol) | Act as nucleophiles and proton sources, promoting degradation | Use polar aprotic solvents (e.g., DMF, ACN, THF).[1][6] |
| Atmosphere | Presence of Oxygen | Can lead to oxidative degradation pathways | Run reactions under an inert atmosphere (N₂, Ar).[4] |
| Water Activity | High Water Content | Provides the nucleophile for acid-catalyzed ring opening | Use anhydrous solvents and reagents.[5][13] |
References
-
Fan, D., Liu, P., Li, Y., & Li, C. (2021). Furan in Thermally Processed Foods - A Review. Journal of Food Protection, 84(9), 1616-1626. [Link]
-
Arisseto, A. P., Vicente, E., & de Oliveira, C. A. F. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology, 137, 111163. [Link]
-
Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. [Link]
-
ResearchGate. (n.d.). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. [Link]
-
Zhang, J., Zhang, P., & Zhang, C. (2018). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 122(25), 5545-5555. [Link]
-
ResearchGate. (n.d.). Different pathways of formation of furan mainly from thermal.... [Link]
-
Tran, T. N., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Combustion and Flame, 220, 313-326. [Link]
-
Rivas, B., et al. (2018). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. Molecules, 23(10), 2663. [Link]
-
Pilate, F., et al. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 11(1), 123. [Link]
-
Locas, C. P., & Yaylayan, V. A. (2008). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Journal of Agricultural and Food Chemistry, 56(15), 6345-6351. [Link]
-
Kim, D., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science & Nutrition, 12(5), 2938-2952. [Link]
-
Shcherbina, M. A., et al. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
-
Wikipedia. (n.d.). Glucose. [Link]
-
Balbuena, P. B., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 456-464. [Link]
-
Fredi, G., et al. (2021). Biobased Random Copolymers of Poly(Hexamethylene Furanoate) for Sustainable Food Packaging: Camphoric Acid as a Valuable Co-Monomer for Improved Mechanical Properties. Polymers, 13(21), 3793. [Link]
-
Perez Locas, C., & Yaylayan, V. A. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry, 56(15), 6345-51. [Link]
-
Wang, X., et al. (2023). Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. Catalysts, 13(7), 1083. [Link]
-
ResearchGate. (n.d.). Photoreactive furan derivatives. [Link]
-
Lee, K.-G., & Shibamoto, T. (2001). Formation and Reduction of Furan in Maillard Reaction Model Systems Consisting of Various Sugars/Amino Acids/Furan Precursors. Journal of Agricultural and Food Chemistry, 49(8), 3810-3814. [Link]
-
ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
Valcárcel, A. C., & Cerdá, J. (2018). A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. Beilstein Journal of Nanotechnology, 9, 2378–2390. [Link]
-
ResearchGate. (n.d.). Factors Affecting Thermally Induced Furan Formation. [Link]
-
Wang, Y., & Knowles, R. R. (2023). The photohydrolysis of furans. Nature Chemistry, 15(1), 103–108. [Link]
-
Sandiego. (2019). The Maillard Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
troubleshooting thiazolidine ring formation and stability at various pH
Welcome to the technical support center for thiazolidine ring chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of forming and stabilizing this versatile heterocyclic scaffold. In the following sections, we will address common experimental challenges in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven methodologies.
Section 1: The Fundamentals of Formation and pH Influence
This section covers the core principles governing the synthesis of thiazolidine rings. Understanding these fundamentals is the first step in troubleshooting any experimental issues.
Q1: What is the basic mechanism of thiazolidine ring formation from a 1,2-aminothiol and an aldehyde/ketone?
The formation of a thiazolidine ring is a reversible condensation reaction between a compound containing a 1,2-aminothiol moiety (most commonly, an N-terminal cysteine) and a carbonyl compound (an aldehyde or ketone)[1]. The reaction proceeds through a two-step mechanism involving a transient hemiaminal intermediate.
-
Nucleophilic Attack & Hemiaminal Formation: The reaction begins with the nucleophilic attack of the amino group of the 1,2-aminothiol onto the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal.
-
Intramolecular Cyclization & Dehydration: The thiol group then acts as an intramolecular nucleophile, attacking the hemiaminal carbon and displacing the hydroxyl group. This ring-closing step, followed by the elimination of a water molecule, yields the stable five-membered thiazolidine ring.
The entire process is an equilibrium, and the position of this equilibrium is highly dependent on the reaction conditions, most notably pH[1][2].
Caption: Workflow for troubleshooting low thiazolidine yield.
Q4: The reaction is extremely slow. How can I accelerate it without compromising stability?
Slow reaction kinetics are common, especially when working at neutral pH or with less reactive carbonyls. [1]
-
Optimize pH: Ensure you are in a kinetically favorable pH range, typically weakly acidic (pH 4-5), to activate the carbonyl.
-
Increase Temperature: Gently warming the reaction can significantly increase the rate. However, be cautious, as higher temperatures can also accelerate hydrolysis and favor the reverse reaction.[2] Monitor the reaction closely.
-
Use a More Reactive Aldehyde: Aromatic aldehydes with electron-withdrawing groups are generally more electrophilic and react faster than those with electron-donating groups.[3]
-
Catalysis: While often described as catalyst-free, certain conditions can accelerate the reaction. For example, using microwave irradiation has been shown to dramatically reduce reaction times and increase yields.[4] For bioconjugation, specially designed aldehydes, such as those with an ortho-boronic acid substituent, can enhance reaction rates at physiological pH.[1]
-
Solvent Choice: While often performed in aqueous buffers, using co-solvents or different solvent systems like polyethylene glycol (PEG) can sometimes improve rates and yields.[3]
Q5: My thiazolidine product is unstable and hydrolyzes. What factors affect stability and how can I mitigate degradation?
Thiazolidine stability is a delicate balance influenced by pH, temperature, and molecular structure. The belief that thiazolidines are universally unstable at physiological pH is a misconception; many are quite stable.[1] However, instability and hydrolysis are real challenges.
Factors Influencing Stability:
-
pH: Stability is highly pH-dependent. While formation may be optimal at pH 4-5, the product might be more stable at pH 7. Conversely, some prodrugs are designed to be stable at neutral pH but hydrolyze rapidly in the acidic environment of the stomach (pH ~2).[5]
-
Temperature: Increased temperature accelerates hydrolysis.[2] If stability is an issue, conduct reactions at room temperature or below and store the product cold.
-
Electronic Effects: Thiazolidines derived from aromatic aldehydes with electron-donating groups tend to be less stable, as these groups can destabilize the ring structure.[2]
-
Steric Hindrance: Bulky substituents near the reaction center can influence ring strain and stability.
Mitigation Strategies:
-
pH Adjustment for Storage: After formation, adjust the pH of the solution to a more stable range, often neutral (pH 7.0-7.4), to prevent hydrolysis during storage or downstream use.[2]
-
Structural Modification for Irreversibility: Design the aldehyde with a nearby functional group that can undergo a secondary, irreversible reaction. For example, an adjacent ester can lead to an intramolecular rearrangement, forming a stable N-acyl thiazolidine (a pseudoproline derivative), which locks the ring closed.[1]
-
Low-Temperature Workflows: Perform the reaction and subsequent purification steps at reduced temperatures to minimize degradation.
Section 3: Experimental Protocols and Data
This section provides standardized procedures for synthesis and stability analysis, along with representative data.
Q7: Can you provide a general protocol for thiazolidine formation and monitoring?
This protocol is a starting point and should be optimized for your specific substrates.
Objective: To synthesize a thiazolidine from an N-terminal cysteine-containing peptide and an aliphatic aldehyde and monitor its formation.
Materials:
-
N-terminal Cysteine Peptide (e.g., CVGVAPG)
-
Aldehyde (e.g., Propionaldehyde)
-
Reaction Buffer: 0.1 M Acetate buffer (pH 4.5) and 0.1 M Phosphate buffer (pH 7.4)
-
Quenching/Analysis Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Analytical HPLC system with a C18 column
-
Mass Spectrometer (ESI-MS)
Procedure:
-
Stock Solutions: Prepare a 10 mM stock solution of the peptide in the desired reaction buffer. Prepare a 100 mM stock solution of the aldehyde in a compatible organic solvent (e.g., DMSO or ethanol).
-
Reaction Setup: In a microcentrifuge tube, add the peptide solution. Initiate the reaction by adding the aldehyde stock solution to a final concentration of 10-20 mM (a 1-2 fold excess). For a 100 µL reaction, use 90 µL of peptide solution and 10 µL of 10x aldehyde stock. Vortex gently.
-
Incubation: Incubate the reaction at room temperature (or desired temperature, e.g., 37°C).
-
Monitoring: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into 95 µL of the Acetonitrile/TFA solution. This stops the reaction and prepares the sample for analysis.
-
Analysis:
-
HPLC: Inject the quenched sample onto the HPLC. Monitor the disappearance of the starting peptide peak and the appearance of a new, typically more retained, product peak.
-
MS: Confirm the identity of the new peak by ESI-MS. The product's mass should correspond to (Mass of Peptide + Mass of Aldehyde - Mass of H₂O).
-
Q8: How do I design an experiment to test the stability of my thiazolidine compound at different pH values?
This protocol allows for the quantitative assessment of thiazolidine stability across a range of pH conditions.
Objective: To determine the hydrolytic stability of a purified thiazolidine compound.
Materials:
-
Purified Thiazolidine Compound
-
Buffer Series: e.g., 0.1 M Glycine-HCl (pH 2.0), 0.1 M Acetate (pH 4.5), 0.1 M Phosphate (pH 7.4), 0.1 M Carbonate-Bicarbonate (pH 9.0).
-
Analytical HPLC system with a C18 column.
Procedure:
-
Preparation: Prepare a 1 mM stock solution of the purified thiazolidine in a suitable solvent (e.g., DMSO).
-
Incubation Setup: In separate vials for each pH condition, add the buffer. Spike in the thiazolidine stock solution to a final concentration of 50-100 µM. Ensure the final DMSO concentration is low (<1-2%) to avoid solvent effects.
-
Time Course: Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
Sampling & Analysis: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each vial and analyze it directly by HPLC.
-
Data Processing: Quantify the peak area of the intact thiazolidine at each time point. Plot the percentage of remaining thiazolidine versus time for each pH. From this data, you can calculate the half-life (t½) of the compound at each pH.
Data Summary Table:
The following table, adapted from literature data, illustrates the typical effect of pH on thiazolidine equilibration and stability.
| pH | Temperature | Time | Extent of Equilibration | Product Stability (% Thiazolidine Recovered) | Reference |
| 4 | Room Temp | 48 h | Complete | 90-98% (2-10% hydrolysis) | [2] |
| 4 | 35 °C | 48 h | Complete (faster) | 49% (significant hydrolysis) | [2] |
| 5 | Room Temp | 72 h | Complete (slower than pH 4) | ~90% | [2] |
| 6 | Room Temp | 72 h | Incomplete | >90% | [2] |
| 7 | Room Temp | 72 h | No significant reaction/equilibration | >98% (very stable) | [2] |
| 2 | Room Temp | 1 h | N/A (hydrolysis focus) | Very low (fast degradation) | [5] |
This table summarizes general trends observed in thiazolidine systems.
Section 4: Frequently Asked Questions (FAQs)
Q9: What is the difference in reactivity between aldehydes and ketones for this reaction? Aldehydes are significantly more reactive than ketones in forming thiazolidines. The carbonyl carbon of a ketone is sterically more hindered and electronically less electrophilic (due to the electron-donating nature of the two alkyl groups) compared to the single alkyl group and proton of an aldehyde. Consequently, reactions with ketones require harsher conditions and often result in lower yields.
Q10: Are there specific buffer systems you recommend for controlling pH during the reaction? The choice of buffer is important to ensure stable pH control without interfering with the reaction.
-
pH 3-5.5: Acetate or citrate buffers are excellent choices.
-
pH 6-8: Phosphate buffers (e.g., PBS) are standard and biocompatible.
-
Avoid Buffers with Primary/Secondary Amines: Buffers like Tris or HEPES contain amines that could potentially compete as nucleophiles, although this is rarely a practical issue given the unique intramolecular nature of the thiazolidine cyclization. However, for kinetic studies, non-nucleophilic buffers are preferred.
References
-
Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Thiazolidinediones. Journal of Sulfur Chemistry, 27(4), 313-353. [Link]
-
Le Z, T. L., & Otto, S. (2008). Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Organic Letters, 10(15), 3223–3226. [Link]
-
Asati, V., & Sharma, S. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(8), 2174-2200. [Link]
-
Debets, M. F., van Berkel, S. S., & van Hest, J. C. M. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(82), 11512-11515. [Link]
-
Sato, K., et al. (2026). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society. [Link]
-
Bernardes, G. J. L., et al. (2016). Iminoboronates are Efficient Intermediates for Selective, Rapid and Reversible N-Terminal Cysteine Functionalisation. Chemical Science, 7(8), 5391-5396. [Link]
-
Gunawardana, S., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules, 27(13), 4293. [Link]
-
Kim, D. W., et al. (2021). MHY498 Nanosuspensions for Improved Topical Drug Delivery. Pharmaceutics, 13(2), 249. [Link]
-
Otrishko, I., et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 26(21), 6489. [Link]
-
Zhang, C., et al. (2020). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 11(16), 4049-4056. [Link]
-
Al-Awar, A., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Molecules, 28(13), 5184. [Link]
-
Lienhard, G. E., & Jencks, W. P. (1962). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 84(19), 3823–3831. [Link]
Sources
- 1. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Multicomponent Reactions of Thiazolidines
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering multicomponent reactions (MCRs) involving thiazolidine scaffolds. This guide is designed to provide in-depth, practical solutions to common challenges, with a focus on minimizing by-product formation and maximizing reaction efficiency. Drawing from established principles and field-proven insights, this resource will help you navigate the complexities of thiazolidine MCRs and achieve cleaner, more reliable results in your synthetic endeavors.
Introduction: The Challenge of Selectivity in Thiazolidine Multicomponent Reactions
Thiazolidine derivatives are valuable heterocyclic motifs in medicinal chemistry and drug discovery, prized for their diverse biological activities.[1][2][3] Multicomponent reactions, such as the Ugi, Passerini, and Biginelli reactions, offer an elegant and atom-economical approach to construct complex thiazolidine-containing molecules in a single step.[4] However, the very nature of MCRs—the simultaneous reaction of three or more components—can also lead to a variety of side reactions and the formation of undesired by-products.
This guide provides a comprehensive troubleshooting framework to address these challenges head-on. By understanding the underlying reaction mechanisms and the factors that influence selectivity, you can effectively minimize by-product formation and streamline your purification processes.
Troubleshooting Guide: A-Q&A Approach to Common By-Product Issues
This section addresses specific problems you may encounter during your experiments, providing detailed explanations and actionable protocols to resolve them.
Issue 1: Formation of Passerini By-product in an Ugi Reaction
Question: I am performing a four-component Ugi reaction with a thiazolidine-derived amine, an aldehyde, a carboxylic acid, and an isocyanide. However, I am observing a significant amount of a three-component Passerini by-product. How can I suppress this side reaction?
Answer: This is a classic challenge in Ugi chemistry. The Passerini reaction, involving the aldehyde, carboxylic acid, and isocyanide, can compete with the desired Ugi pathway, leading to the formation of an α-acyloxy amide by-product.[5] The key to minimizing this is to favor the formation of the imine intermediate required for the Ugi reaction.
Causality: The Ugi reaction proceeds through the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and carboxylic acid. The Passerini reaction, on the other hand, does not involve the amine component. The competition between these two pathways is highly dependent on the reaction conditions, particularly the solvent.
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent is critical. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) tend to favor the less polar, concerted mechanism of the Passerini reaction.[6] To promote the Ugi reaction, switch to a polar protic solvent like methanol or 2,2,2-trifluoroethanol (TFE).[5][7] These solvents facilitate the formation and stabilization of the imine intermediate, thereby accelerating the Ugi pathway.
-
Order of Addition: While MCRs are often performed by mixing all components at once, a sequential addition can be beneficial. Pre-mixing the thiazolidine amine and the aldehyde in the reaction solvent for a short period (e.g., 15-30 minutes) before adding the carboxylic acid and isocyanide can promote the formation of the imine intermediate and give the Ugi reaction a "head start."
-
Catalysis: The use of a Lewis acid catalyst can enhance the rate of imine formation.[2] Small amounts of a Lewis acid, such as scandium(III) triflate or titanium(IV) chloride, can activate the aldehyde towards nucleophilic attack by the amine, further favoring the Ugi pathway.[2] However, care must be taken as strong acidic conditions can lead to thiazolidine ring opening (see Issue 3).
Data Summary: Solvent Effects on Ugi vs. Passerini Selectivity
| Solvent | Polarity | Predominant Reaction | By-product |
| Dichloromethane (DCM) | Aprotic | Passerini | High |
| Tetrahydrofuran (THF) | Aprotic | Passerini | High |
| Methanol (MeOH) | Protic | Ugi | Low |
| 2,2,2-Trifluoroethanol (TFE) | Protic | Ugi | Very Low |
Experimental Protocol: Minimizing Passerini By-product in a Thiazolidine Ugi Reaction
-
To a solution of the thiazolidine amine (1.0 eq) and the aldehyde (1.0 eq) in methanol (0.1 M), add the carboxylic acid (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes to promote imine formation.
-
Add the isocyanide (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the product by column chromatography.
Figure 1: Competing Ugi and Passerini reaction pathways.
Issue 2: Isocyanide Polymerization
Question: My isocyanide-based multicomponent reaction is yielding a significant amount of a sticky, insoluble polymer, and my desired product yield is low. What is causing this and how can I prevent it?
Answer: Isocyanide polymerization is a common side reaction in MCRs, particularly with volatile or highly reactive isocyanides. This occurs when isocyanide molecules react with each other to form poly(isonitrile) chains. This process is often catalyzed by acids or electrophilic impurities.
Causality: The terminal carbon of the isocyanide functional group is nucleophilic and can attack another isocyanide molecule, initiating a chain reaction. This is more likely to occur at higher concentrations of the isocyanide and in the presence of activators.
Troubleshooting Protocol:
-
Purity of Reagents: Ensure that all your starting materials, especially the isocyanide and the solvent, are of high purity and free from acidic impurities. It is advisable to use freshly distilled or purchased isocyanides.
-
Stoichiometry and Order of Addition: Avoid using a large excess of the isocyanide. A slight excess (e.g., 1.1 equivalents) is often sufficient. Adding the isocyanide slowly or in portions to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring polymerization.
-
Temperature Control: Isocyanide polymerization is often accelerated at higher temperatures. Running the reaction at room temperature or even at lower temperatures (e.g., 0 °C) can significantly reduce the rate of this side reaction.
-
Solid-Phase Synthesis: One effective strategy to circumvent the issue of volatile and odorous isocyanides, as well as polymerization, is to use a polymer-supported isocyanide.[8] This approach immobilizes the isocyanide on a solid support, preventing intermolecular reactions that lead to polymerization.
Experimental Protocol: Slow Addition of Isocyanide to Minimize Polymerization
-
Combine the thiazolidine amine (1.0 eq), aldehyde (1.0 eq), and carboxylic acid (1.0 eq) in the chosen solvent.
-
Prepare a solution of the isocyanide (1.1 eq) in a small amount of the reaction solvent.
-
Add the isocyanide solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.
-
Maintain the reaction temperature at room temperature or below.
-
Monitor the reaction progress by TLC or LC-MS.
Figure 3: Influence of reaction conditions on thiazolidine stability.
Frequently Asked Questions (FAQs)
Q1: How does the stoichiometry of the reactants affect by-product formation?
A1: The stoichiometry of the reactants can significantly influence the product distribution. Using a slight excess (e.g., 1.1 equivalents) of one of the more volatile or reactive components, such as the isocyanide, can help to drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of by-products, such as isocyanide polymers. It is often beneficial to perform a small-scale optimization study to determine the optimal stoichiometry for your specific reaction.
Q2: I am getting a mixture of diastereomers. How can I improve the diastereoselectivity of my reaction?
A2: The formation of new stereocenters in MCRs can lead to diastereomeric mixtures. To control the stereochemical outcome, you can employ a chiral auxiliary. [9]This involves using a starting material that contains a chiral group, which can direct the approach of the other reactants and favor the formation of one diastereomer over the other. After the reaction, the chiral auxiliary can often be removed. Alternatively, using a chiral catalyst can also induce diastereoselectivity.
Q3: What are the best general purification strategies for the products of thiazolidine multicomponent reactions?
A3: Purification of MCR products can be challenging due to the potential for multiple by-products with similar polarities to the desired product.
-
Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Gradient elution is often necessary to achieve good separation.
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution. [10]* Solid-Phase Extraction (SPE): SPE can be used for a preliminary clean-up of the crude reaction mixture to remove highly polar or non-polar impurities before final purification.
Q4: Can I use a Biginelli-type reaction with a thiazolidinone as the active methylene component? What are the potential by-products?
A4: Yes, thiazolidinones can be used in Biginelli-type reactions. However, potential side reactions include self-condensation of the thiazolidinone, or side reactions involving the aldehyde or urea components. [1][4]The use of a Lewis acid catalyst can help to promote the desired three-component reaction. [11]Careful control of reaction conditions, such as temperature and reactant stoichiometry, is important to minimize these by-products.
References
-
Bhattacharyya, P., et al. (2014). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 19(10), 16298-16341. [Link]
-
Baran, P. S. (2003). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab Group Meeting. [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
El Kaim, L., & Grimaud, L. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13246-13263. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
- Singh, M. S., & Singh, A. K. (2014). Thiazolidinones: a biologically active scaffold. Chemical Biology & Drug Design, 84(5), 517-538.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2127-2129.
- Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
- Ugi, I., et al. (1994). The Ugi and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 1083-1109). Pergamon.
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Dalal Institute. [Link]
-
Khan, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
-
Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. The Journal of Organic Chemistry, 87(15), 9639-9654. [Link]
-
Shaabani, A., et al. (2025). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters. [Link]
-
Wikipedia. (2023, December 1). Chiral auxiliary. In Wikipedia. [Link]
-
Kreye, O., et al. (2011). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 16(6), 4945-4988. [Link]
-
da Silva, A. D., et al. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. RSC Advances. [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College. [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal. [Link]
- Kreye, O., et al. (2011). Passerini and Ugi Multicomponent Reactions in Polymer Science.
-
Pharmaceutical Technology. (2017, June 29). Separation and purification applications for mutagenic impurities. Pharmaceutical Technology. [Link]
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
- Kaur, R., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(10), 2671-2692.
-
ResearchGate. (2025). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. ResearchGate. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Bisphosphine-catalyzed mixed double-Michael reactions: asymmetric synthesis of oxazolidines, thiazolidines, and pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
improving the regioselectivity of thiazolidine derivative synthesis
Introduction: The Challenge of Regioselectivity in Thiazolidine Synthesis
Thiazolidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from anticonvulsants to anticancer drugs.[1] The condensation of a thiol-containing amino acid like L-cysteine with an aldehyde or ketone is a fundamental and widely used method for constructing the thiazolidine ring. While seemingly straightforward, this reaction often presents a significant challenge: a lack of regioselectivity.
The reaction can proceed via two competing pathways, leading to the formation of either a 2,4-disubstituted or a 2,5-disubstituted thiazolidine derivative. Controlling which regioisomer is formed is critical, as the substitution pattern dictates the molecule's three-dimensional structure and, consequently, its pharmacological activity. This guide provides researchers with practical troubleshooting advice, in-depth mechanistic explanations, and validated protocols to master the regioselective synthesis of thiazolidine derivatives.
Troubleshooting Guide & FAQs
This section is designed to address the most common issues encountered during the synthesis of thiazolidine derivatives, particularly when using amino acid precursors like cysteine.
Core Problem: Poor or No Regioselectivity
Q1: My reaction of L-cysteine methyl ester with an aromatic aldehyde is producing a mixture of two products that I believe are regioisomers. How can I confirm this, and why is it happening?
A: Your hypothesis is very likely correct. The reaction between a cysteine ester and an aldehyde can produce both (2R,4R)-2-aryl-thiazolidine-4-carboxylic acid methyl ester and (2R,5S)-2-aryl-thiazolidine-5-carboxylic acid methyl ester.
Confirmation: The definitive method for identifying regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
1D NMR (¹H, ¹³C): While 1D spectra will show two sets of peaks for the mixture, unambiguously assigning them can be difficult.
-
2D NMR (COSY, HSQC/HMBC): These techniques are more powerful. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful. Look for a 2- or 3-bond correlation between the proton at the C2 position (the methine proton, -S-CH(Ar)-N-) and the carbonyl carbon of the ester group. A strong correlation confirms the 2,4-disubstituted isomer. The absence of this correlation, coupled with other expected correlations, would suggest the 2,5-isomer.
-
NOESY/ROESY: These experiments show through-space correlations and are invaluable for confirming stereochemistry and regiochemistry.[3][4][5][6] For example, a NOE between the C2-proton and the protons of the C4-substituent (the ester in this case) would strongly support the 2,4-isomer.
Causality: The formation of a mixture occurs because the initial step is the reversible formation of a Schiff base (imine) between the amine of cysteine and the aldehyde. Subsequently, the thiol group can attack the imine carbon in an intramolecular fashion. However, an alternative pathway involves the initial formation of a hemithioacetal between the thiol and the aldehyde, followed by cyclization via attack of the amino group. The balance between these competing pathways determines the final regioisomeric ratio.
Improving Regioselectivity: Practical Solutions
Q2: I've confirmed I have a mixture of regioisomers. How can I favor the formation of the desired 2,4-disubstituted thiazolidine?
A: You can influence the regioselectivity by carefully controlling the reaction conditions. The key is to promote the imine formation pathway over the hemithioacetal pathway.
1. Solvent Choice: The polarity of the solvent can significantly influence the cis/trans ratio of isomers and can also affect the regioselectivity.[7]
- Aprotic Solvents: Solvents like dichloromethane (DCM), toluene, or acetonitrile often favor the formation of the thermodynamic product. In many cases, the 2,4-disubstituted isomer is the more thermodynamically stable product. Aprotic solvents are generally preferred for better regiocontrol.[7]
- Protic Solvents: Protic solvents like methanol or water can stabilize intermediates through hydrogen bonding, potentially favoring different pathways and leading to mixtures.[8]
2. Catalysis: The choice of catalyst is one of the most effective tools for directing regioselectivity.
- Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃): Lewis acids can play a crucial role in achieving high regioselectivity.[1] They coordinate to the nitrogen of the aziridine (if used as starting material) or the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack. This coordination can sterically hinder one approach, favoring a specific cyclization pathway.[1]
- Brønsted Acids: Acidic conditions promote the dehydration step required for imine formation, thus favoring the pathway leading to the 2,4-isomer.
3. Temperature Control:
- Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product. Conversely, higher temperatures can lead to equilibration and the formation of the thermodynamically more stable product. It is crucial to experiment with a temperature range (e.g., 0 °C to reflux) to find the optimal conditions for your specific substrates.
4. Steric Hindrance:
- If your starting materials allow, leveraging steric hindrance can be a powerful strategy. For instance, using a bulky protecting group on the nitrogen or a bulky aldehyde can sterically block one of the cyclization pathways. One study demonstrated that a bulky sugar moiety on a thiourea precursor completely blocked the attack at one nitrogen atom, resulting in exclusive regioselectivity.[2]
The following diagram illustrates the competing mechanistic pathways.
Data-Driven Insights: Optimizing Reaction Conditions
The following table summarizes the impact of various reaction parameters on regioselectivity, based on findings from the literature. This should serve as a starting point for your experimental design.
| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale & Reference |
| Solvent | Aprotic (Toluene, DCM) | Favors 2,4-isomer | Stabilizes the imine intermediate pathway.[7] |
| Protic (Methanol, Water) | May lead to mixtures | Can stabilize multiple transition states via H-bonding.[8] | |
| Catalyst | Lewis Acid (BF₃·OEt₂) | High selectivity | Coordinates with reactants to direct cyclization.[1] |
| Brønsted Acid (p-TsOH) | Favors 2,4-isomer | Accelerates the rate-limiting dehydration for imine formation. | |
| Temperature | High (e.g., Reflux) | Favors thermodynamic product | Allows for equilibration to the more stable isomer. |
| Low (e.g., 0 °C) | Favors kinetic product | Traps the initially formed product before equilibration can occur. | |
| Reactant | Bulky Substituents | High selectivity | Steric hindrance blocks one of the competing reaction pathways.[2] |
Key Experimental Protocol
Regioselective Synthesis of (2R,4R)-2-phenylthiazolidine-4-carboxylic acid
This protocol is adapted for the regioselective synthesis of the 2,4-disubstituted isomer from L-cysteine and benzaldehyde.
Materials:
-
L-cysteine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Toluene (as solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagent Addition: To the flask, add L-cysteine (1.0 eq), toluene (approx. 0.1 M concentration), benzaldehyde (1.05 eq), and p-TsOH (0.05 eq).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water using the Dean-Stark trap is crucial as it drives the equilibrium towards the imine intermediate.
-
Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) until the L-cysteine starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
A precipitate of the product should form. If not, concentrate the toluene under reduced pressure.
-
Filter the solid product and wash it with cold toluene and then hexane to remove any unreacted benzaldehyde.
-
Dry the product under vacuum.
-
-
Characterization:
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure.
-
Perform a 2D NMR experiment (HMBC or NOESY) to definitively confirm the 2,4-regiochemistry. A key HMBC correlation to look for is between the C2-H proton (a singlet around 5.6 ppm) and the C4-carboxyl carbon (around 170 ppm).[9]
-
Troubleshooting Workflow Diagram
If you are facing issues with regioselectivity, follow this logical workflow to diagnose and solve the problem.
References
-
Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. Available at: [Link]
-
Nirwan, S., Chahal, V., & Kakkar, R. (Year). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. Available at: [Link]
-
Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences. Available at: [Link]
-
Regioselective synthesis of novel 3-thiazolidine acetic acid derivatives from glycosido ureides. PubMed. Available at: [Link]
-
Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. MDPI. Available at: [Link]
-
Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. ACS Omega. Available at: [Link]
-
NOESY Spectra. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of a series of 2,4-disubtituted thiazoles from readily available ketones. ResearchGate. Available at: [Link]
-
Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Industrial & Engineering Chemistry Research. Available at: [Link]
-
NOESY and ROESY. University of Missouri. Available at: [Link]
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. National Institutes of Health. Available at: [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available at: [Link]
-
Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones. Sci-Hub. Available at: [Link]
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]
-
Amino acid synthesis deficiencies. The University of Groningen research portal. Available at: [Link]
-
Rapid and Environmentally-Friendly Synthesis of Thiazolidinone Analogues in Deep Eutectic Solvent Complemented with Computational Studies. ResearchGate. Available at: [Link]
-
Reaction scheme for the formation of thiazolidines as proposed in parts in the literature. ResearchGate. Available at: [Link]
-
The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. Available at: [Link]
-
Stereochemistry | How to read NOESY spectrum? YouTube. Available at: [Link]
-
Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. National Institutes of Health. Available at: [Link]
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of novel 3-thiazolidine acetic acid derivatives from glycosido ureides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. youtube.com [youtube.com]
- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 7. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
Technical Support Center: Navigating the Characterization of Complex Thiazolidinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidinone-based scaffolds. The inherent structural complexity of these derivatives—arising from stereocenters, potential tautomerism, and conformational flexibility—presents unique characterization challenges. This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these complexities with confidence and scientific rigor.
Section 1: Spectroscopic Characterization & Structural Elucidation
This section addresses the most common issues encountered during the primary structural analysis using NMR and Mass Spectrometry.
FAQ 1: My ¹H NMR spectrum is unexpectedly complex, showing more signals than anticipated or significant line broadening. What is the underlying cause?
Answer: This is a frequent challenge with thiazolidinone derivatives and typically points to one of two phenomena: the presence of rotational isomers (rotamers) or keto-enol tautomerism, especially in unsubstituted or C5-substituted 4-thiazolidinones.
-
Causality (The "Why"): The amide bond within the thiazolidinone ring (or on an N-acyl substituent) has a partial double-bond character, which restricts free rotation. If the energy barrier to rotation is high enough, you may observe distinct sets of NMR signals for each slowly interconverting rotamer at room temperature. Similarly, protons adjacent to the carbonyl group can be labile, leading to an equilibrium between the keto and enol forms, each with a unique spectroscopic signature.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: This is the most definitive experiment. Acquiring spectra at elevated temperatures (e.g., 50°C, 80°C) will often increase the rate of interconversion. If rotamers are present, you will observe the distinct signals coalesce into a single, averaged set of peaks.
-
Solvent Titration: Change the NMR solvent. A more polar or protic solvent (like DMSO-d₆ vs. CDCl₃) can shift a tautomeric equilibrium or alter the rotational barrier, providing clues to the phenomenon at play.
-
Advanced 2D NMR: For definitive assignment of a complex static spectrum, comprehensive 2D NMR analysis is essential. Techniques like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are required to piece together the molecular framework unambiguously.[1]
-
Troubleshooting Guide 1: I am unable to confirm the molecular weight of my compound with ESI-MS. The observed m/z does not match the expected value.
Answer: Thiazolidinone derivatives can exhibit unusual behavior in electrospray ionization mass spectrometry (ESI-MS). The discrepancy often arises from unexpected adduct formation or in-source fragmentation.
-
Causality (The "Why"): The nitrogen and sulfur heteroatoms, along with the carbonyl oxygen, are effective coordination sites. In the ESI process, these sites can readily bind to cations present in the solvent or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), leading to m/z values that are 22 or 38 units higher than the expected protonated molecule ([M+H]⁺). Conversely, some complex derivatives may be labile under ESI conditions and fragment before detection.
-
Systematic Troubleshooting Protocol:
-
Analyze the Mass Difference: Calculate the difference between your observed m/z and the expected [M+H]⁺. Common differences correspond to known adducts (see table below).
-
Modify Mobile Phase: If you suspect salt adducts, add a small amount (0.1%) of a volatile acid like formic acid to your mobile phase. This provides a high concentration of protons to favor the formation of [M+H]⁺ and suppress metal adduction.
-
Check for Dimerization: In some cases, molecules can form non-covalent dimers, leading to a signal at [2M+H]⁺.
-
Adjust ESI Source Parameters: Lower the fragmentor or cone voltage. High voltages can induce fragmentation within the ion source. Acquiring the spectrum at a lower energy setting may reveal the parent ion.
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS (e.g., TOF or Orbitrap) is invaluable.[1] It provides a highly accurate mass measurement, allowing you to calculate the elemental formula and confirm the identity of the observed ion (e.g., [M+Na]⁺ vs. an impurity) with high confidence.
-
Table 1: Common Adducts Observed in ESI-MS
| Adduct Ion | Mass Added to M (Da) | Common Source |
|---|---|---|
| [M+H]⁺ | 1.007 | Proton Source (e.g., Formic Acid) |
| [M+Na]⁺ | 22.989 | Glassware, Solvents, Buffers |
| [M+K]⁺ | 38.963 | Glassware, Solvents, Buffers |
| [M+NH₄]⁺ | 18.034 | Ammonium Acetate/Formate Buffer |
| [M+CH₃CN+H]⁺| 42.034 | Acetonitrile Mobile Phase |
Section 2: Stereochemistry and Conformational Analysis
The biological activity of thiazolidinones is exquisitely dependent on their three-dimensional structure. This section focuses on resolving stereochemical and conformational ambiguities.
Troubleshooting Guide 2: How can I definitively determine the stereochemistry (E vs. Z) of a C5-ylidene substituent introduced via Knoevenagel condensation?
Answer: The stereochemistry of the exocyclic double bond at the C5 position is a critical parameter that dictates molecular shape and receptor binding. While one isomer is often thermodynamically favored (typically Z), experimental confirmation is mandatory.[2] The most powerful technique for this is 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
-
Causality (The "Why"): The NOESY experiment detects protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds. For a C5-arylidene derivative, the vinyl proton on the double bond will show a spatial correlation (a cross-peak in the NOESY spectrum) to the aromatic protons of the C2-aryl ring in the Z-isomer. In the E-isomer, this interaction is absent; instead, the vinyl proton would be spatially close to the C2-substituent.
-
Experimental Protocol: Stereochemistry Determination via 2D NOESY
-
Sample Preparation: Prepare a reasonably concentrated NMR sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
-
Acquisition: Run a standard 2D NOESY experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules.
-
Data Processing & Analysis:
-
Process the 2D data and carefully identify the diagonal peaks corresponding to the C5-vinyl proton and the protons on the C2-aryl ring.
-
For the Z-Isomer: Look for a cross-peak connecting the vinyl proton signal with the ortho-protons of the C2-aryl ring.
-
For the E-Isomer: The absence of this key cross-peak is strong evidence for the E-configuration.
-
-
Computational Validation (Authoritative Grounding): For ultimate confidence, complement your NOESY data with Density Functional Theory (DFT) calculations.[1] A computational model can predict the lowest energy conformation and calculate the distances between the key protons. If the experimentally observed NOEs match the proton distances in the calculated lowest-energy structure, the assignment is considered definitive.[1]
-
-
Visualization: Distinguishing E/Z Isomers with NOESY
Caption: Key NOE correlations for Z vs. E isomer determination.
Section 3: Physicochemical Properties and Stability
Beyond structure, the physical properties and stability of your compound are critical for its application.
FAQ 2: My purified compound shows a broad melting point or different crystalline forms between batches. What is happening?
Answer: This behavior is a classic indicator of polymorphism, a phenomenon where a compound can exist in multiple distinct crystalline structures.[3] Thiazolidinone derivatives, with their potential for varied intermolecular interactions (hydrogen bonding, π-stacking), can be susceptible to this. Each polymorph will have unique physical properties, including melting point, solubility, and stability, which is a critical consideration in drug development.
-
Recommended Characterization Workflow:
-
Differential Scanning Calorimetry (DSC): This is the primary tool to investigate thermal behavior. It can reveal multiple melting endotherms or phase transitions indicative of different polymorphs.
-
Powder X-Ray Diffraction (PXRD): This technique provides a unique "fingerprint" for a crystalline lattice. Different polymorphs will produce distinct diffraction patterns.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature and can help distinguish between an anhydrous polymorph and a hydrated form (solvate).
-
Hot-Stage Microscopy: Visually observe the crystals as they are heated to identify melting behavior and potential transformations between forms.
-
-
Visualization: Workflow for Investigating Batch Inconsistency
Caption: Systematic workflow for polymorphism investigation.
References
-
G. B. M. Al-Saeed, S. M. Al-Salem, et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. [Link]
-
M. A. Gonzalez-Alvarez, et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]
-
B. S. Salman, et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. [Link]
-
B. S. Salman, et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies. [Link]
-
A. K. Gupta, et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. [Link]
-
S. Kumar, et al. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Novelty Journals. [Link]
-
P. Malik, et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. [Link]
-
M. A. G. Rav, et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
-
V. M. Gurav, et al. (2012). Synthesis and characterization of some new thiazolidinones containing coumarin moiety and their antimicrobial study. Scholars Research Library. [Link]
-
S. P. Shing, et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research. [Link]
-
A. K. Singh, et al. (2023). A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. ResearchGate. [Link]
-
S. Kumar, et al. (2018). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PMC. [Link]
Sources
- 1. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalysts for Solvent-Free Synthesis of 1,3-Thiazolidin-4-ones
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical support center for the synthesis of 1,3-thiazolidin-4-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this critical heterocyclic scaffold. 1,3-Thiazolidin-4-ones are a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2].
The shift towards green chemistry has popularized solvent-free synthesis, which minimizes environmental impact and can lead to higher yields and simpler purification protocols[3][4]. However, operating without a solvent introduces unique challenges, particularly concerning catalyst performance and reaction kinetics. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your solvent-free catalytic systems.
General Reaction Pathway
The most common and atom-economical route to 1,3-thiazolidin-4-ones is a one-pot, three-component condensation of an amine, an aldehyde (or ketone), and thioglycolic acid[5][6]. The catalyst's primary role is to facilitate the formation of an intermediate imine and the subsequent cyclization.
Caption: General workflow for the three-component synthesis of 1,3-thiazolidin-4-ones.
Troubleshooting Guide
This section addresses specific issues that may arise during the solvent-free synthesis of 1,3-thiazolidin-4-ones. The solutions are based on established chemical principles and field-proven experience.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Yield | 1. Inefficient Catalyst: The chosen catalyst (e.g., Lewis acid, Brønsted acid) may not be active enough under solvent-free conditions.[7] | Screen Catalysts: Test a range of catalysts. Metal chlorides like FeCl₃ and AlCl₃ have shown high efficacy in short reaction times (5-10 minutes).[3] For a greener approach, consider heterogeneous catalysts like acid-activated montmorillonite or zeolites, which offer high surface area and active sites.[8][9] Rationale: Different catalysts have varying mechanisms and efficiencies in activating the carbonyl group of the aldehyde for imine formation. |
| 2. Poor Reagent Quality: Impurities in amines or aldehydes, or partially oxidized thioglycolic acid, can inhibit the reaction. | Purify Reagents: Recrystallize solid amines/aldehydes and distill liquid reagents. Ensure thioglycolic acid is fresh or stored properly. Rationale: Impurities can poison the catalyst or participate in side reactions, consuming reactants and lowering the yield.[10] | |
| 3. Insufficient Mixing/Contact: In the absence of a solvent, intimate contact between the solid/liquid reactants and the catalyst is critical for the reaction to proceed. | Use Mechanical Grinding or Microwave: Mechanochemical grinding ensures maximum surface contact and can activate the reaction even without a catalyst in some cases.[11] Microwave irradiation provides rapid, uniform heating, significantly accelerating reaction rates and often improving yields.[12][13][14] Rationale: Both techniques enhance molecular mobility and collision frequency, overcoming the mass transfer limitations of solvent-free systems. | |
| Slow Reaction Rate | 1. Inadequate Temperature: The reaction may have a significant activation energy barrier that is not overcome at ambient temperature. | Increase Temperature or Use Microwave: Gradually increase the reaction temperature while monitoring for side product formation using TLC. Microwave-assisted synthesis is highly effective, often reducing reaction times from hours to minutes.[13][15] Rationale: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. Microwaves directly couple with polar molecules, resulting in efficient and rapid heating.[14] |
| 2. Low Catalyst Loading: The amount of catalyst may be insufficient to turn over the reactants effectively within a reasonable timeframe. | Optimize Catalyst Loading: Systematically increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 15 mol%). A study using ammonium persulfate found 10 mol% to be optimal.[7] Rationale: A higher catalyst concentration increases the number of available active sites, thereby accelerating the reaction rate, up to a saturation point. | |
| Formation of Side Products | 1. Catalyst Lacks Selectivity: Some catalysts may promote side reactions, such as the self-condensation of aldehydes or decomposition of the product. | Select a Milder/More Selective Catalyst: If harsh Lewis acids (e.g., AlCl₃) cause charring or byproducts, switch to a milder alternative like a supported catalyst or an organic base like piperidine or ethylenediamine.[2][12] Rationale: Milder catalysts can provide the necessary activation for the desired reaction without promoting undesired, higher-activation-energy side reactions. |
| 2. Prolonged Reaction Time/High Temperature: Excessive heating or allowing the reaction to proceed for too long can lead to the formation of degradation products or tars. | Optimize Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed, stop the reaction to prevent byproduct formation.[16] Rationale: The desired product may be kinetically favored but thermodynamically unstable under prolonged harsh conditions. | |
| Catalyst Deactivation & Recycling Issues (Heterogeneous Catalysts) | 1. Poisoning: The catalyst's active sites can be blocked by reactants, intermediates, products, or impurities.[17][18] | Ensure Reagent Purity: As mentioned, use purified reagents to avoid introducing poisons. Regenerate Catalyst: If possible, wash the recovered catalyst with a suitable solvent to remove adsorbed species before reuse. For some catalysts, calcination may be required. Rationale: Poisoning is a common deactivation mechanism where strongly adsorbed species block access to active sites.[17] |
| 2. Leaching or Sintering: The active catalytic species may leach from the support, or small particles may agglomerate (sinter) at high temperatures, reducing the active surface area.[17] | Choose a Stable Catalyst System: Employ robust catalysts like zeolites or metal oxides on stable supports.[9][19] Magnetically separable nanocatalysts (e.g., Fe₃O₄-based) offer excellent stability and easy recovery.[20] Rationale: A stable support and strong interaction with the active species are crucial for maintaining catalytic activity over multiple cycles. | |
| 3. Coking: Deposition of carbonaceous materials on the catalyst surface can block pores and active sites.[18] | Optimize Reaction Conditions: Avoid excessively high temperatures or long reaction times, which favor coke formation. Rationale: Coking is a severe form of deactivation that physically obstructs the catalyst's active sites.[18] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for solvent-free 1,3-thiazolidin-4-one synthesis?
As a Senior Application Scientist, I've seen a wide range of catalysts successfully employed. They can be broadly categorized as:
-
Lewis Acids: Metal chlorides such as FeCl₃, AlCl₃, and CuCl₂ are effective and fast.[3]
-
Brønsted Acids: p-Dodecylbenzenesulfonic acid (DBSA) has been used as a surfactant-catalyst.[5]
-
Heterogeneous/Solid-Supported Catalysts: These are environmentally benign and often reusable. Examples include zeolites (like TS-1), acid-activated montmorillonite, and silica-supported catalysts.[8][19][21] They are advantageous for easy product work-up.
-
Organic Bases: Amines like piperidine and ethylenediamine have been shown to be effective, particularly in microwave-assisted syntheses.[12]
Q2: How do I choose the right catalyst for my specific substrates?
The optimal catalyst often depends on the electronic nature of your aldehyde and amine.
-
For electron-deficient aldehydes (containing electron-withdrawing groups), a milder catalyst is often sufficient.
-
For electron-rich aldehydes (containing electron-donating groups), a stronger Lewis acid or higher temperatures might be needed to facilitate imine formation.
-
Steric hindrance around the aldehyde or amine can slow the reaction, necessitating a more active catalyst or more energetic conditions like microwave irradiation. It is always best to perform a small screening experiment with a few representative catalysts to determine the most efficient one for your specific system.[7]
Q3: What is the generally accepted reaction mechanism?
The reaction proceeds through a well-established cascade mechanism:
-
Imine Formation: The catalyst activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the amine. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Thiol Addition: The thiol group of thioglycolic acid performs a nucleophilic attack on the imine carbon.
-
Cyclization: The nitrogen atom of the intermediate then attacks the carbonyl carbon of the carboxylic acid moiety, leading to an intramolecular cyclization and dehydration to form the final 1,3-thiazolidin-4-one ring.[19]
Caption: A logical workflow for troubleshooting low-yield reactions.
Q4: What are the primary advantages of using microwave irradiation?
Microwave-assisted synthesis offers several key benefits for this reaction:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[13][15]
-
Improved Yields: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[12]
-
Energy Efficiency: Microwaves heat the reaction mixture directly, which is more energy-efficient than conventional oil baths or heating mantles.[14]
Q5: How can I confirm my heterogeneous catalyst is being deactivated?
The most direct evidence is a progressive decrease in product yield over consecutive recycling runs under identical reaction conditions. You may also observe a change in the catalyst's physical appearance (e.g., color change due to coking) or find that the reaction rate has slowed significantly. To confirm, you can analyze the spent catalyst using techniques like TGA (to detect coke) or ICP-OES (to quantify leaching of the active metal).
Standard Experimental Protocol: Solvent-Free Synthesis using FeCl₃
This protocol is a representative example and should be optimized for specific substrates.
Materials:
-
Substituted Aniline (1.0 mmol)
-
Substituted Aldehyde (1.0 mmol)
-
Thioglycolic Acid (1.1 mmol)
-
Anhydrous Ferric Chloride (FeCl₃) (10 mol%, 0.1 mmol)
-
Mortar and Pestle or small reaction vial
Procedure:
-
Preparation: In a clean, dry mortar, combine the substituted aniline (1.0 mmol), substituted aldehyde (1.0 mmol), and anhydrous FeCl₃ (0.1 mmol).
-
Mixing: Grind the mixture gently with a pestle for 1-2 minutes until a homogenous paste is formed. This pre-mixing is crucial for initiating the imine formation.
-
Addition of Thiol: Add thioglycolic acid (1.1 mmol) dropwise to the mixture.
-
Reaction: Continue to grind the reaction mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 5-15 minutes.[3]
-
Work-up: Once the reaction is complete, add cold water to the reaction mixture and stir. The solid product will precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove the catalyst and any unreacted thioglycolic acid.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 1,3-thiazolidin-4-one.
References
-
Kapustynska, P., Wdowiak, K., & Zięba, A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
-
Iliadou, S., et al. (2023). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI. [Link]
-
ResearchGate. (2025). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. ResearchGate. [Link]
-
Kumar, A., & Singh, S. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. International Journal of Novel Research and Development. [Link]
-
de Oliveira, R. K., et al. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. National Institutes of Health. [Link]
-
Sagan, F., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI. [Link]
-
Oniga, O., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. National Institutes of Health. [Link]
-
Sharma, P., et al. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism of 1,3-thiazolidin-4-ones in the presence TS-1 catalyst. ResearchGate. [Link]
-
Foroughifar, N., et al. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]
-
ResearchGate. (2025). (PDF) Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. ResearchGate. [Link]
-
ACS Publications. (2020). Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2025). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. ResearchGate. [Link]
-
Springer. (2023). A Facile, Mechanochemical, Solvent-, and Catalyst-Free Synthesis of Functionalized 4-Thiazolidinones. Springer. [Link]
-
ResearchGate. (2025). Deactivation of metal catalysts in liquid phase organic reactions. ResearchGate. [Link]
-
Bentham Science. (2022). Microwave Irradiated Synthesis of Pyrimidine Containing, Thiazolidin-4- ones: Antimicrobial, Anti-Tuberculosis, Antimalarial and Anti-Protozoa Evaluation. Bentham Science. [Link]
-
ResearchGate. (n.d.). Green synthesis of 1,3-Thiazolidin-4-ones derivatives by using acid-activated montmorillonite as catalyst. ResearchGate. [Link]
-
ResearchGate. (n.d.). Recyclability of the catalyst for synthesis of 2-oxazolidinones. ResearchGate. [Link]
-
IT Medical Team. (2011). Greener reactions under solvent free conditions. International Journal of Drug Development and Research. [Link]
-
AIP Publishing. (2023). Retraction: Microwave synthesis and antibacterial assay of new 1,3-thiazolidin-4-one derivatives based on 2-amino-5-mercapto-1,3,4-thiadiazole. AIP Publishing. [Link]
-
Der Pharma Chemica. (n.d.). Microwave assisted synthesis of of quinolinyl thiazolidinones using Zeolite as an efficient and recyclable activation surface. Der Pharma Chemica. [Link]
-
Chemistry For Everyone. (2025). What Is Catalyst Deactivation?. YouTube. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2016). solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
DergiPark. (2023). Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. DergiPark. [Link]
-
Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]
-
SRUC. (n.d.). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. SRUC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pharmascholars.com [pharmascholars.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Thiazolidinediones: Conventional Heating vs. Microwave Irradiation
Introduction: The Enduring Relevance of Thiazolidinediones
Thiazolidinediones (TZDs), a class of five-membered heterocyclic compounds, represent a cornerstone in medicinal chemistry.[1] First introduced in the late 1990s, they are most renowned for their application as insulin-sensitizing agents in the treatment of type 2 diabetes mellitus, with drugs like Pioglitazone and Rosiglitazone being prominent examples.[2][3] Their mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARγ), which modulates gene transcription related to glucose and lipid metabolism.[2] Beyond diabetes, the TZD scaffold is a "privileged structure" investigated for a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][4]
The synthesis of these vital compounds has traditionally relied on well-established but often lengthy conventional heating methods. However, the last two decades have seen the rise of Microwave-Assisted Organic Synthesis (MAOS) as a powerful alternative, aligning with the principles of green chemistry.[5][6] This guide provides an in-depth, data-driven comparison of these two synthetic paradigms. We will dissect the mechanistic underpinnings, compare key performance metrics, and provide validated experimental protocols to empower researchers in drug discovery and development to make informed decisions for their synthetic strategies.
The Core Chemistry: Building the Thiazolidinedione Scaffold
The synthesis of TZD derivatives typically involves two key stages: the formation of the core 2,4-thiazolidinedione ring and its subsequent functionalization, most commonly at the C5 position.
Part A: Formation of the 2,4-Thiazolidinedione Core
The most common and commercially viable route to the TZD core involves the reaction between chloroacetic acid and thiourea.[7][8] The reaction proceeds via an initial SN2 attack by the sulfur atom of thiourea on the α-carbon of chloroacetic acid. This is followed by an intramolecular cyclization and subsequent hydrolysis of the 2-imino intermediate to yield the final 2,4-thiazolidinedione product.[7]
-
Conventional Approach: This method necessitates prolonged heating under reflux, typically for 10 to 15 hours at 100-110 °C, to drive the reaction to completion.[1][7][8] While reliable, this approach is time-consuming and energy-intensive.
-
Microwave-Assisted Approach: MAOS dramatically accelerates this process. The synthesis can be completed in under 30 minutes, often involving a brief period of stirring at room temperature to form the 2-imino-4-thiazolidinone intermediate, followed by a short burst of microwave irradiation (e.g., 5-12 minutes) to facilitate the final hydrolysis.[7][9]
Part B: C5-Position Functionalization via Knoevenagel Condensation
To generate pharmacologically diverse libraries, the TZD core is frequently functionalized at its activated methylene C5 position. The Knoevenagel condensation is the most widely employed method, reacting the TZD core with various aromatic aldehydes in the presence of a base.[7][10][11]
The mechanism involves the deprotonation of the acidic C5 proton by a base, creating a nucleophile that attacks the aldehyde's carbonyl carbon. A subsequent dehydration reaction then yields the 5-arylidene-2,4-thiazolidinedione product.[7]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid (0.6 mol) in 60 mL of water. Separately, dissolve thiourea (0.6 mol) in 60 mL of water.
-
Initial Reaction: Add the thiourea solution to the chloroacetic acid solution with stirring. Causality: This initiates the SN2 reaction. A white precipitate of the 2-imino-4-thiazolidinone intermediate may form as it has limited solubility. [1][8]3. Acidification: Slowly add 60 mL of concentrated hydrochloric acid dropwise to the mixture. Causality: The strong acid serves as a catalyst for the subsequent hydrolysis of the imino intermediate to the desired ketone. [8]4. Heating: Gently heat the mixture to reflux (100-110°C) and maintain for 10-15 hours. Causality: The sustained thermal energy is required to overcome the activation energy for both the intramolecular cyclization and the final hydrolysis step. [8]5. Isolation: Upon cooling, the product will solidify into white needles.
-
Purification: Filter the solid product, wash thoroughly with cold water to remove any remaining HCl, and dry. Recrystallization from ethanol can be performed for higher purity. [1]
Protocol 2: Microwave-Assisted Synthesis of 2,4-Thiazolidinedione
This protocol leverages the efficiency of microwave irradiation for a rapid synthesis. [7][9]
Step-by-Step Methodology:
-
Reagent Preparation: In a dedicated microwave pressure vial equipped with a stir bar, combine thiourea (43.4 mmol) and chloroacetic acid (44.0 mmol) in 8 mL of water. [9]2. Intermediate Formation: Allow the mixture to stir at room temperature for 1 hour. Causality: This pre-reaction step allows for the formation of the 2-imino-4-thiazolidinone intermediate before the high-energy hydrolysis step.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 110°C) for approximately 10-12 minutes. [9]The power should be modulated to maintain the target temperature. Causality: The microwave energy rapidly and uniformly heats the polar mixture, dramatically accelerating the acid-catalyzed hydrolysis of the intermediate, a process that would otherwise take many hours. [12][13]4. Isolation: After the irradiation cycle, cool the vial to room temperature. The product will crystallize out of the solution.
-
Purification: Isolate the solid by vacuum filtration, wash with cold water, and dry. The product is often obtained in high purity without the need for further purification. [7]
Conclusion and Future Outlook
For the synthesis of thiazolidinediones, the evidence is clear: microwave-assisted organic synthesis offers profound advantages over conventional heating. The benefits include drastic reductions in reaction time, improved yields and purity, lower energy consumption, and better alignment with the principles of green chemistry. [14][15][13]These factors make MAOS an exceptionally attractive methodology for rapid lead generation and library synthesis in a research and drug discovery setting.
While conventional heating remains a robust and scalable method for large-scale industrial production, the efficiency and environmental benefits of microwave chemistry are undeniable. As the technology evolves, particularly with the integration of microwave reactors into continuous flow systems, the scalability limitations of MAOS are being addressed, promising to further solidify its role as an indispensable tool in modern chemical synthesis. [16]
References
-
Butt, M. A., & Kumar, D. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1716-1734. [Link]
-
Gour, P., & Singh, A. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]
-
Hart, M. E., & Chamberland, S. (2022). Synthesis of Thiazolidinedione Compound Library. Compounds, 2(3), 179-191. [Link]
-
Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(3), 1195. [Link]
-
Singh, R., & Pal, S. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(2), 28-36. [Link]
-
Desai, N. C., & Trivedi, A. R. (2009). Microwave-assisted synthesis of some 2,4-thiazolidinedione derivatives. Heteroatom Chemistry, 20(3), 151-156. [Link]
-
Borah, R., & Sarma, B. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Chemistry & Biodiversity, 18(10), e2100371. [Link]
-
Desai, N. C., & Bhatt, N. (2016). solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. Journal of Saudi Chemical Society, 20, S453-S459. [Link]
-
Kamal, A., et al. (2017). Conventional and microwave-assisted synthesis of new 1H-benzimidazole-thiazolidinedione derivatives: A potential anticancer scaffold. European Journal of Medicinal Chemistry, 138, 96-113. [Link]
-
Sahu, J. K., et al. (2019). MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4-THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry, 12(2), 569-580. [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2024). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry, 9(1), 1-8. [Link]
-
Hart, M. E., & Chamberland, S. (2022). Synthesis of Thiazolidinedione Compound Library. ResearchGate. [Link]
-
Dandia, A., et al. (2012). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 36(3), 735-740. [Link]
-
Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
Singh, P., et al. (2012). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. ResearchGate. [Link]
-
Scharnagl, C., et al. (2022). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega, 7(42), 37039-37053. [Link]
-
Gupta, M., & Tomer, I. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 1-10. [Link]
-
Wikipedia. (2024). Thiazolidinedione. [Link]
-
Taylor, L. S., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Medicinal Chemistry Communications, 11(4), 595-612. [Link]
-
Mahajan, T., & Inamdar, S. (2008). An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. Journal of Heterocyclic Chemistry, 45(5), 1531-1533. [Link]
-
Singh, R., & Pal, S. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ResearchGate. [Link]
-
Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. [Link]
-
Hart, M. E., & Chamberland, S. (2022). Synthesis of Thiazolidinedione Compound Library. SciSpace. [Link]
-
Sahu, J. K., et al. (2019). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar. [Link]
-
Butt, M. A., & Kumar, D. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ResearchGate. [Link]
-
Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34063-34087. [Link]
-
Jain, A. K., et al. (2012). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica, 4(1), 269-276. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Butt, M. A., & Kumar, D. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. OUCI. [Link]
Sources
- 1. pharmascholars.com [pharmascholars.com]
- 2. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conventional and microwave-assisted synthesis of new 1H-benzimidazole-thiazolidinedione derivatives: A potential anticancer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Definitive Structural Validation of 2-(Furan-2-yl)-1,3-thiazolidine using NMR and Mass Spectrometry
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Molecules like 2-(furan-2-yl)-1,3-thiazolidine are of significant interest due to the prevalence of both the furan and thiazolidine scaffolds in pharmacologically active agents.[1][2] However, the synthetic route to such molecules—often a condensation reaction between an aldehyde (furfural) and a bifunctional amine (cysteamine)—is not without its pitfalls. The potential for incomplete cyclization or rearrangement necessitates a robust, multi-technique approach to structural validation.
This guide provides an in-depth, experience-driven comparison of analytical strategies to unequivocally confirm the formation of this compound against a plausible, and often co-occurring, isomeric impurity: the uncyclized Schiff base intermediate, N-(2-mercaptoethyl)-1-(furan-2-yl)methanimine. We will demonstrate how the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for absolute structural proof, an essential checkpoint for any researcher in the chemical sciences.
The Analytical Challenge: Distinguishing True Product from Isomeric Impurity
The primary challenge lies in the fact that both the desired product and the Schiff base intermediate share the same molecular formula (C₇H₉NOS) and, consequently, the same exact mass (155.0405 g/mol ). This renders low-resolution mass spectrometry, on its own, insufficient for differentiation.
| Compound | Structure | Molecular Formula | Exact Mass |
| Target: this compound | ![]() | C₇H₉NOS | 155.0405 |
| Alternative: Schiff Base Intermediate | ![]() | C₇H₉NOS | 155.0405 |
An orthogonal approach, leveraging the distinct magnetic environments of nuclei (NMR) and unique fragmentation behaviors (MS/MS), is therefore not just recommended, but essential.
The Validation Workflow: A Synergistic Approach
A definitive validation workflow relies on using NMR to establish the core covalent framework and connectivity, while MS confirms the elemental composition and provides corroborating structural evidence through fragmentation analysis.
Caption: High-level workflow for definitive structural validation.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, we can build a complete picture of the molecular structure.[3][4][5]
Rationale for Experimental Choices
-
¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. This is the first and most critical experiment to differentiate the two isomers.
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shift of the carbon at position 2 of the thiazolidine ring is a key diagnostic marker.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, confirming the connectivity of the entire spin system (e.g., the ethyl bridge in the thiazolidine ring).
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded protons and carbons, allowing for unambiguous assignment of carbon signals.
Comparative NMR Data Prediction
The key to differentiation lies in the unique signals generated by the cyclic aminal proton in the target compound versus the acyclic imine and thiol protons in the alternative.
| NMR Signal | Expected Data for this compound | Expected Data for Schiff Base Intermediate | Justification for Difference |
| ¹H: H-2 (Thiazolidine) | Singlet or narrow triplet, ~5.8-6.0 ppm. | Signal Absent. | The methine proton (H-2) is a saturated aminal, deshielded by adjacent N and S atoms. Its presence is definitive proof of cyclization. |
| ¹H: Imine CH=N | Signal Absent. | Singlet, ~8.0-8.5 ppm. | The imine proton is highly deshielded and characteristic of a Schiff base. Its presence indicates incomplete reaction. |
| ¹H: Thiol SH | Signal Absent. | Broad singlet or triplet, ~1.5-2.5 ppm. | The free thiol group in the intermediate gives a characteristic, often broad, signal that is absent upon cyclization. |
| ¹H: N-CH₂-C | Multiplet, ~3.1-3.3 ppm. | Multiplet, ~3.6-3.8 ppm. | The methylene group attached to the nitrogen is slightly more deshielded in the imine environment compared to the thiazolidine ring. |
| ¹H: S-CH₂-C | Multiplet, ~3.4-3.6 ppm. | Multiplet, ~2.8-3.0 ppm. | The methylene group adjacent to the sulfur is more shielded in the free thiol compared to its position within the thiazolidine ring. |
| ¹³C: C-2 (Thiazolidine) | ~65-75 ppm. | Signal Absent. | The sp³ carbon of the aminal functional group has a highly characteristic chemical shift. |
| ¹³C: Imine C=N | Signal Absent. | ~160-165 ppm. | The sp² carbon of the imine bond is significantly downfield and is a clear marker for the intermediate. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This experiment requires more scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
2D COSY Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 256 increments in the F1 dimension.
-
2D HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence to correlate one-bond ¹H-¹³C connections.
Part II: Mass Spectrometry (MS) Analysis
While NMR establishes connectivity, high-resolution MS confirms the elemental composition, and tandem MS (MS/MS) reveals the stability and fragmentation pattern, providing a secondary, powerful method for structural confirmation.[6][7]
Rationale for Experimental Choices
-
ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight): ESI is a soft ionization technique suitable for these polar molecules, minimizing in-source fragmentation and preserving the molecular ion ([M+H]⁺). The TOF analyzer provides high mass accuracy, allowing for the confident determination of the elemental formula from the measured m/z.
-
Tandem MS (MS/MS): By selecting the [M+H]⁺ ion (m/z 156.0483) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation fingerprint for each isomer. The stability of the thiazolidine ring versus the linear Schiff base leads to drastically different fragmentation pathways.[8][9]
Comparative Fragmentation Analysis
The key differentiator is the initial, most favorable fragmentation step. The cyclic structure will likely open or fragment at the heteroatoms, while the linear structure will cleave at its weakest single bonds.
A. Predicted Fragmentation of this compound:
The primary fragmentation is expected to be the loss of the furan-methine moiety or the cleavage of the thiazolidine ring.
Caption: Key fragmentation pathways for the target molecule.
B. Predicted Fragmentation of Schiff Base Intermediate:
The linear isomer is expected to undergo facile cleavage alpha to the imine and at the weak C-S bond.
Caption: Predicted fragmentation for the alternative isomer.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan MS: Acquire a full scan spectrum in positive ion mode over a mass range of m/z 50-300 to identify the protonated molecular ion [M+H]⁺. Verify its accurate mass against the theoretical value (156.0483 for C₇H₁₀NOS⁺).
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the ion at m/z 156.0483 as the precursor. Apply collision energy (typically ramped from 10-40 eV) to induce fragmentation and record the resulting product ions.
Conclusion: Synthesizing the Evidence for Definitive Validation
Unambiguous structural characterization is non-negotiable in scientific research. By employing a dual NMR and MS approach, we create a self-validating system where the weaknesses of one technique are covered by the strengths of the other.
| Analytical Evidence | This compound | Schiff Base Intermediate | Verdict |
| ¹H NMR Signal ~5.9 ppm | Present (H-2 methine) | Absent | Confirms Cyclization |
| ¹H NMR Signal ~8.2 ppm | Absent | Present (Imine CH) | Confirms Intermediate |
| ¹³C NMR Signal ~70 ppm | Present (C-2 aminal) | Absent | Confirms Cyclization |
| MS/MS Fragment m/z 96.04 | Present | Absent / Low Abundance | Supports Cyclic Structure |
| MS/MS Fragment m/z 106.06 | Absent / Low Abundance | Present | Supports Linear Structure |
The presence of the characteristic aminal proton/carbon signals in NMR, combined with a fragmentation pattern consistent with a stable five-membered ring, provides irrefutable proof of the this compound structure. Conversely, the appearance of imine and thiol protons in NMR and a fragmentation pattern dominated by simple alpha-cleavages would confirm the presence of the uncyclized intermediate. This guide equips researchers with the strategy and experimental foresight to ensure the integrity of their synthesized compounds.
References
-
Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). National Institutes of Health (NIH). Available at: [Link]
-
3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. (2020). ResearchGate. Available at: [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. Available at: [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
2-(2-furyl) thiazolidine. (n.d.). The Good Scents Company. Available at: [Link]
-
Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS. (2025). PubMed. Available at: [Link]
-
Synthesis and biological study of some new thiazolidinone derivatives containing naphthofuran moiety. (2017). ResearchGate. Available at: [Link]
-
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage. Available at: [Link]
-
A multinuclear NMR study of derivatives of thiazolidine. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). ResearchGate. Available at: [Link]
-
Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Preprints.org. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Available at: [Link]
-
Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidinethiones. (n.d.). MDPI. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2025). International Journal for Multidisciplinary Research. Available at: [Link]
-
2-(2-benzo[d]furan-2-ylvinyl)-1,3-thiazoline. (n.d.). PubChem. Available at: [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
1H NMR spectrum of 5-(furan-2-ylmethylene). (n.d.). ResearchGate. Available at: [Link]
-
distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. Available at: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Available at: [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Available at: [Link]
-
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). National Institutes of Health (NIH). Available at: [Link]
- Spectrometric Identification of Organic Compounds. (2005). Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Book. (No direct link available, standard reference text).
-
Distinguishing Isomers Practice Problems. (n.d.). Dr. Wainwright Chemistry. Available at: [Link]
Sources
- 1. 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. article.sapub.org [article.sapub.org]
- 9. raco.cat [raco.cat]
A Comparative Analysis of the Antibacterial Efficacy of Furan-Thiazolidinones and Ampicillin
A Technical Guide for Drug Development Professionals
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among the promising candidates are furan-thiazolidinone derivatives, a class of heterocyclic compounds that have demonstrated significant efficacy against a range of bacterial pathogens. This guide provides a detailed comparison of the antibacterial performance of furan-thiazolidinones against ampicillin, a widely used β-lactam antibiotic, grounded in experimental data and mechanistic insights to inform future drug development efforts.
Introduction to the Contenders: Chemical Nature and Antibacterial Profile
Furan-Thiazolidinones: A Promising New Frontier
Thiazolidinones are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, and they have garnered considerable interest due to their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] The incorporation of a furan moiety into the thiazolidinone scaffold has been shown to enhance its antimicrobial potential.[2] These compounds are synthetic and their structure can be readily modified, allowing for the optimization of their biological activity.
Ampicillin: The Established Broad-Spectrum β-Lactam
Ampicillin is a semi-synthetic aminopenicillin, a class of β-lactam antibiotics developed to be effective against both Gram-positive and a selection of Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Having been in clinical use for decades, ampicillin serves as a crucial benchmark for evaluating the efficacy of new antibacterial agents.
Head-to-Head Efficacy: A Quantitative Comparison
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Several studies have demonstrated that certain furan-thiazolidinone derivatives exhibit superior or comparable antibacterial activity to ampicillin against a panel of clinically relevant bacteria.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Bacterial Strain | Furan-Thiazolidinone Derivatives (Range) | Ampicillin |
| Staphylococcus aureus | 0.5 - 62.5 | 0.6 - 1 |
| Methicillin-resistantS. aureus (MRSA) | 2.6 - 100 | Resistant |
| Bacillus subtilis | 8.0 - 26.0 | Not widely reported |
| Escherichia coli | 1 - 100 | 4 |
| Pseudomonas aeruginosa | 1 - 50 | Ineffective |
| Salmonella Typhimurium | 0.008 - 0.24 | Not widely reported |
Note: The MIC values for furan-thiazolidinone derivatives are presented as a range compiled from multiple studies and for various structural analogs. Specific values are highly dependent on the exact chemical structure of the derivative.
The data clearly indicates that while ampicillin is effective against susceptible strains of S. aureus and E. coli, its efficacy is limited against resistant strains like MRSA and is inherently poor against P. aeruginosa. In contrast, various furan-thiazolidinone derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including strains that are resistant to ampicillin.[3][4] For instance, some thiazolidinone derivatives have demonstrated activity against S. aureus that is approximately 20-fold higher than that of ampicillin.[4]
Unraveling the Mechanisms of Action
The divergent chemical structures of furan-thiazolidinones and ampicillin translate to distinct mechanisms of antibacterial action. Understanding these mechanisms is crucial for predicting spectrum of activity, potential for resistance, and opportunities for synergistic drug combinations.
Furan-Thiazolidinones: Targeting Peptidoglycan Synthesis via MurB Inhibition
Docking studies have strongly suggested that the antibacterial action of thiazolidinones involves the inhibition of the enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB).[3][5] This enzyme is a critical component of the bacterial peptidoglycan synthesis pathway, which is responsible for building the bacterial cell wall.[5] The absence of the MurB pathway in mammals makes it an attractive and specific target for antibacterial drug development.[5]
Caption: Mechanism of action for ampicillin.
Structure-Activity Relationship (SAR) Insights
For furan-thiazolidinone derivatives, the antibacterial activity is significantly influenced by the nature and position of substituents on the aromatic rings. [6]Studies have shown that the presence of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), on the phenyl ring attached to the thiazolidinone core often enhances antibacterial potency. [5][7]The furan ring itself is also a critical pharmacophore, and its incorporation is believed to contribute to the improved biological activity of these compounds. [2]
Mechanisms of Resistance: A Forward-Looking Perspective
The emergence of antibiotic resistance is a critical consideration in drug development.
-
Ampicillin Resistance: Resistance to ampicillin is well-documented and primarily occurs through two mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of ampicillin, rendering it inactive.
-
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) that reduce the binding affinity of ampicillin.
-
-
Potential for Furan-Thiazolidinone Resistance: While not as extensively studied, potential resistance mechanisms to thiazolidinones could include:
-
Target Mutation: Mutations in the gene encoding the MurB enzyme that alter its structure and prevent the binding of the furan-thiazolidinone inhibitor.
-
Efflux Pumps: The expression of bacterial efflux pumps that actively transport the drug out of the cell, preventing it from reaching its intracellular target. [8] 3. Biofilm Formation: Bacteria embedded in biofilms can exhibit increased resistance to antimicrobial agents. [2][3]
-
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). [9][10]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Test compounds (furan-thiazolidinone, ampicillin) dissolved in an appropriate solvent (e.g., DMSO)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Step-by-Step Procedure:
-
Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Dilutions: a. Perform a two-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. b. The final volume in each well should be 100 µL. c. Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).
-
Inoculation: a. Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum.
-
Incubation: a. Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. b. Growth is indicated by turbidity or a pellet at the bottom of the well.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The available evidence strongly suggests that furan-thiazolidinone derivatives represent a promising class of antibacterial agents with the potential to overcome some of the limitations of established antibiotics like ampicillin. Their novel mechanism of action, targeting the MurB enzyme, makes them attractive candidates for development, particularly against resistant pathogens. Further research should focus on optimizing the structure-activity relationship to enhance potency and broaden the spectrum of activity, as well as on comprehensive studies to evaluate their in vivo efficacy and safety profiles. The continued exploration of such novel scaffolds is a critical component of the global strategy to combat the growing threat of antimicrobial resistance.
References
-
Molecules. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]
-
Molecules. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
ResearchGate. (2016). Synthesis and antimicrobial activity of novel thiazolidinones. [Link]
-
Indian Journal of Chemistry. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. [Link]
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Journal of Medicinal Chemistry. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. [Link]
-
PubMed Central. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]
-
ResearchGate. (2014). 4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. [Link]
-
ResearchGate. (2020). 4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB. [Link]
-
PubMed Central. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
BMC Microbiology. (2023). Comparative activities of ampicillin and teicoplanin against Enterococcus faecalis isolates. [Link]
-
PubMed Central. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
YouTube. (2020). MIC (Broth Microdilution) Testing. [Link]
-
ResearchGate. (2014). 4-Thiazolidinones: The advances continue…. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Correlating In Silico Docking Scores with In Vitro Activity of Thiazolidine Derivatives
For researchers, medicinal chemists, and drug development professionals, the thiazolidine scaffold represents a cornerstone of heterocyclic chemistry, giving rise to compounds with a vast spectrum of biological activities, including antidiabetic, anticancer, and antimicrobial properties.[1][2][3] The advent of in silico molecular docking has revolutionized the initial stages of drug discovery, offering a rapid, cost-effective method to screen vast virtual libraries and prioritize candidates for synthesis and biological evaluation.[4] However, a critical question persists in the field: How predictive are these computational scores of real-world biological activity?
This guide provides an in-depth technical analysis of the correlation between in silico docking scores and the in vitro activity of thiazolidine derivatives. Moving beyond a simple list of results, we will dissect the causality behind experimental choices, present validated protocols, and offer a field-proven perspective on integrating computational and experimental workflows for more efficient drug discovery.
The Theoretical Foundation: Understanding the Tools and the Target
In Silico Molecular Docking: A Prediction Engine
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a thiazolidine derivative) when bound to a second (a receptor, typically a protein target) to form a stable complex.[5] The output is usually a "docking score," a numerical value representing the predicted binding affinity, often in units of kcal/mol.
Causality Behind the Score: This score is calculated by a scoring function , which is an algorithm that approximates the free energy of binding. It considers various physicochemical interactions:
-
Hydrogen Bonds: Key directional interactions that confer specificity.
-
Van der Waals Forces: Non-specific attractive or repulsive forces.
-
Electrostatic Interactions: Attraction or repulsion between charged atoms.
-
Hydrophobic Effects: The tendency of nonpolar groups to cluster together, releasing water molecules.
It is crucial to recognize that all scoring functions are approximations.[6] They often employ simplifications, such as treating the receptor as a rigid structure and using implicit models for solvation, which can limit their predictive power.[6][7] Therefore, the docking score should be viewed not as an absolute measure of activity but as a tool for ranking and prioritizing compounds.
Thiazolidines: A Scaffold of Versatility
The five-membered thiazolidine ring is a privileged scaffold in medicinal chemistry.[1] Its derivatives, most notably thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs), have been successfully developed into drugs and are continuously explored for new therapeutic applications.[2][8] Their biological promiscuity stems from their ability to interact with a wide array of protein targets, including:
-
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): The target for the TZD class of antidiabetic drugs.[5][8]
-
α-Amylase and α-Glucosidase: Enzymes targeted for managing type 2 diabetes.[9][10]
-
Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy.[11]
-
Bacterial and Fungal Enzymes: Targets for developing novel antimicrobial agents.[4][12][13]
A Comparative Analysis: Examining the Correlation in Practice
The correlation between docking scores and in vitro activity is not always linear but is most powerful when used to explain structure-activity relationships (SAR) and prioritize analogs within a chemical series.
Case Study: Thiazolidines as Antidiabetic Agents
In the search for new antidiabetic agents, thiazolidine derivatives are frequently evaluated as inhibitors of α-amylase. Several studies have employed a dual approach of in silico docking followed by in vitro validation.
One study synthesized two thiazolidine derivatives, TD1 and TD2, based on virtual screening.[14][15] The docking scores against α-amylase were -8.4 and -8.2 kcal/mol, respectively. While these scores were very close, the subsequent in vitro α-amylase inhibition assay revealed that TD1 possessed significantly greater inhibitory potential.[14][15] This highlights a common scenario: docking can successfully identify active compounds, but the precise rank order of activity based on score alone can be imperfect.
Another investigation into thiazolidinone-based benzothiazole derivatives as α-amylase and α-glucosidase inhibitors found that the most potent compounds identified in vitro also demonstrated significant and stable binding interactions in the molecular docking analysis.[9] This demonstrates the utility of docking in rationalizing the activity of the most promising candidates.
Table 1: Comparison of In Silico and In Vitro Data for Thiazolidine Derivatives
| Study Reference | Protein Target | Docking Software | Docking Score Range | In Vitro Assay | Activity Metric (Example) | Reported Correlation |
| Silpa N, et al. (2025)[14][15] | α-Amylase | Varies | -8.2 to -8.4 kcal/mol | α-Amylase Inhibition | % Inhibition | Good, identified active compounds but did not perfectly rank them. |
| Al-Warhi, T, et al. (2022)[10] | PPAR-γ, α-Amylase | MOE | Not specified | α-Amylase Inhibition | IC50 (µg/mL) | Strong; compounds with high potency in vitro showed favorable docking. |
| Madhuri, M, et al. (2014)[16] | EGFR (1M17) | Molegro Virtual Docker | Not specified | N/A (Purely in silico) | Binding Free Energy | N/A |
| Khan, I, et al. (2018)[12] | Bacterial & Fungal enzymes | N/A | N/A | Tube Dilution | MIC (µM/ml) | SAR established, implying correlation. |
The Inevitable Discrepancy: Why Scores Don't Always Equal Potency
A perfect 1:1 correlation between docking score and IC50/MIC values is the exception, not the rule. This discrepancy is a feature, not a bug, of the current technology and stems from several factors:
-
Scoring Function Limitations: As mentioned, scoring functions are approximations and may not accurately capture all the nuances of molecular recognition.[6]
-
Static Receptor vs. Dynamic Reality: Most docking protocols use a rigid receptor structure. In reality, proteins are dynamic and can undergo conformational changes upon ligand binding (induced fit), which can significantly impact affinity.
-
The Role of Water: The displacement of water molecules from the binding site is a major driver of binding affinity, but it is notoriously difficult to model accurately in docking simulations.[7]
-
In Vitro Complexity: An in vitro assay measures a biological outcome that may depend on more than just binding affinity. Factors like compound solubility, cell membrane permeability, and metabolic stability can all influence the measured activity but are not accounted for in a simple docking score.
Validated Experimental Protocols: A Guide for the Bench Scientist
To ensure reproducibility and generate reliable data, it is essential to follow robust, self-validating protocols.
Protocol 1: A Self-Validating In Silico Molecular Docking Workflow
This protocol ensures the docking parameters are appropriate for the target system before screening unknown compounds.
Objective: To predict the binding mode and affinity of thiazolidine derivatives to a target protein.
Workflow Diagram:
Caption: A validated workflow for molecular docking studies.
Step-by-Step Methodology:
-
Protein Preparation:
-
Causality: The starting point must be a high-quality, clean structure.
-
a. Download the protein crystal structure from the Protein Data Bank (PDB).
-
b. Remove all non-essential molecules, including water, co-solvents, and co-factors, unless they are known to be critical for binding.
-
c. Add polar hydrogens and assign atomic charges (e.g., using Kollman charges). This is critical for accurately calculating electrostatic and hydrogen bond interactions.
-
-
Ligand Preparation:
-
Causality: The ligand's 3D conformation and charge state must be energetically favorable.
-
a. Draw the 2D structure of the thiazolidine derivative or obtain it from a database.
-
b. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
c. Assign partial charges (e.g., Gasteiger charges).
-
-
Binding Site Definition (Grid Generation):
-
Causality: The docking algorithm must know where to search for a binding pose.
-
a. Define a "grid box" that encompasses the entire binding pocket of the target protein. This is typically centered on the position of a known co-crystallized ligand.
-
-
Protocol Validation (Self-Validation Step):
-
Causality: This step builds confidence that the chosen docking parameters can reproduce experimentally observed binding.
-
a. Dock the original co-crystallized ligand (removed in step 1) back into the protein's binding site.
-
b. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.
-
c. Trustworthiness Check: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.
-
-
Docking of Thiazolidine Derivatives:
-
a. Using the validated protocol, dock the prepared thiazolidine derivatives into the defined grid box.
-
b. The software will generate multiple possible binding poses for each ligand, ranked by their docking scores.
-
-
Analysis:
-
a. Analyze the top-scoring poses. Examine the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and protein residues.[17]
-
b. Use this information to rationalize why certain derivatives might be more potent than others, forming the basis of a hypothesis for in vitro testing.
-
Protocol 2: In Vitro α-Amylase Inhibition Assay
This protocol provides a quantitative measure of a compound's ability to inhibit a key enzyme in carbohydrate metabolism.
Objective: To determine the 50% inhibitory concentration (IC50) of thiazolidine derivatives against α-amylase.
Workflow Diagram:
Caption: Workflow for an in vitro α-amylase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
a. Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
b. Prepare a solution of the substrate, 1% starch, in the same buffer.
-
c. Prepare stock solutions of the thiazolidine test compounds and a standard inhibitor (e.g., Acarbose) in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 5 to 50 µg/mL).[10]
-
d. Prepare the 3,5-Dinitrosalicylic acid (DNSA) color reagent.
-
-
Assay Procedure:
-
Causality: This timed sequence allows for the specific measurement of enzyme inhibition.
-
a. In a series of test tubes, add 500 µL of each test compound concentration.
-
b. Add 500 µL of the α-amylase solution to each tube and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
c. Initiate the enzymatic reaction by adding 500 µL of the starch solution to each tube. Incubate for 10 minutes at 37°C.
-
d. Stop the reaction by adding 1 mL of the DNSA reagent.
-
e. Develop the color by heating the tubes in a boiling water bath for 5 minutes.
-
f. Cool the tubes to room temperature and dilute the mixture with distilled water.
-
-
Data Acquisition and Analysis:
-
a. Measure the absorbance of each solution at 540 nm using a spectrophotometer.[14][15]
-
b. Prepare control tubes (enzyme + buffer, enzyme + starch) to determine 0% and 100% activity.
-
c. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
d. Plot the % inhibition against the logarithm of the inhibitor concentration.
-
e. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by using non-linear regression analysis. This provides the quantitative measure of potency.
-
Conclusion and Future Perspectives
The correlation between in silico docking scores and in vitro activity for thiazolidine derivatives is complex but invaluable when interpreted correctly. Molecular docking is not a crystal ball for predicting exact biological activity; its strength lies in its ability to rapidly screen thousands of compounds, identify promising candidates, and provide a structural basis for understanding observed SAR.
Our analysis shows that while a direct linear correlation is rare, docking consistently proves effective at enriching hit lists with active compounds. The discrepancies observed are not failures of the method but rather reflections of the inherent approximations in computational models and the multifaceted nature of biological systems.
For drug development professionals, the optimal strategy is a synergistic one. Use in silico docking as a powerful hypothesis-generation and prioritization engine. Trust, but verify, with robust, well-designed in vitro experiments. By understanding the capabilities and limitations of each approach and employing self-validating protocols, researchers can bridge the gap between computation and the bench, accelerating the discovery of novel thiazolidine-based therapeutics.
References
-
Silpa N, J, Jeevitha J, Jayashree KR, Jameerul Hasan S. (2025). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. International Journal of Research in Pharmacy and Allied Sciences. [Link]
-
Ullah, H., Khan, A., Wadood, A., et al. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. MDPI. [Link]
-
Al-Warhi, T., Rizwana, A. R., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. National Center for Biotechnology Information (PMC). [Link]
-
Aisha, Raza, M. A., & Farwa, U. (2022). Synthesis, Characterization, Docking and In-Vitro evaluation of newly Synthesized Thiazolidinones. ResearchGate. [Link]
-
Thiriveedhi, S., & Yarasi, S. (n.d.). In-Silico Design and Docking studies of Thiazolidinone Derivatives as Anticancer Agents. The International Journal of Engineering Research and Technology. [Link]
-
Madhuri, M., Prasad, C., & Avupati, V. (2014). In Silico Protein-Ligand Docking Studies on Thiazolidinediones as Potential Anticancer Agents. Semantic Scholar. [Link]
-
N, S., J, J., KR, J., & S, J. H. (2025). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. International Journal of Research in Pharmacy and Allied Science. [Link]
-
Khan, I., et al. (2018). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. National Center for Biotechnology Information (PMC). [Link]
-
Mohan, V., Gibbs, A. C., Cummings, M. D., Jaeger, E. P., & DesJarlais, R. L. (n.d.). Docking: Successes and Challenges. ResearchGate. [Link]
-
Kumar, V., et al. (n.d.). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Center for Biotechnology Information (PMC). [Link]
-
Hdoufane, I., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Bentham Science. [Link]
-
Schrödinger. (n.d.). Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities. Schrödinger. [Link]
-
K, P. K., et al. (n.d.). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. Taylor & Francis Online. [Link]
-
Trotsko, N., & Wujec, M. (2025). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). National Center for Biotechnology Information (PMC). [Link]
-
Tsuru, D., et al. (n.d.). Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase. PubMed. [Link]
-
Meng, X. Y., et al. (2010). Challenges and advances in computational docking: 2009 in review. Wiley Online Library. [Link]
-
Sharma, S., & Sharma, P. C. (2025). A brief review on thiazolidine derivatives. ResearchGate. [Link]
-
El-Gazzar, M. G., et al. (n.d.). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. MDPI. [Link]
-
S, S. B., et al. (n.d.). Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules. SciSpace. [Link]
-
Quora. (n.d.). How well do molecular docking scores correlate with experimental binding affinities?. Quora. [Link]
-
Patil, S. B., et al. (n.d.). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]
-
Kumar, R., et al. (2022). Thiazolidinediones as leads: A review. ScienceScholar. [Link]
-
Huang, N., et al. (n.d.). Benchmarking Sets for Molecular Docking. National Center for Biotechnology Information (PMC). [Link]
-
Al-Jaff, S. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Antimicrobial Evaluation of Thiazolidinone Derivatives. An-Najah National University. [Link]
-
Wujec, M., & Trotsko, N. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
Sources
- 1. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.najah.edu [journals.najah.edu]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schrödinger Customer Portal [my.schrodinger.com]
- 7. quora.com [quora.com]
- 8. sciencescholar.us [sciencescholar.us]
- 9. mdpi.com [mdpi.com]
- 10. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tijer.org [tijer.org]
- 12. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpas.com [ijrpas.com]
- 15. ijrpas.com [ijrpas.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. japsonline.com [japsonline.com]
A Researcher's Guide to Assessing the Selectivity of Furan-2-ylmethylene Thiazolidinediones for PI3Kγ
Sources
- 1. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.es [promega.es]
- 9. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2-(Furan-2-yl)-1,3-thiazolidine and its Thiophene Analogues: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the principle of isosteric replacement is a cornerstone of rational drug design. The substitution of one atom or group for another with similar size, shape, and electronic configuration can lead to significant modulations in a molecule's biological activity, pharmacokinetic profile, and toxicological properties. This guide provides an in-depth, data-driven comparison of 2-(furan-2-yl)-1,3-thiazolidine and its thiophene analogues, focusing on their differential performance in key biological assays.
The furan and thiophene rings are classic examples of bioisosteres.[1] While structurally similar, the replacement of furan's oxygen with thiophene's sulfur atom introduces subtle yet impactful physicochemical differences. Thiophene is generally considered more aromatic and less polar than furan, and the sulfur atom is a weaker hydrogen bond acceptor compared to oxygen.[1] These distinctions can profoundly influence how these molecules interact with biological targets, offering a valuable tool for lead optimization. This guide will explore these differences through the lens of antimicrobial, anticancer, antioxidant, and anti-inflammatory activities, supported by experimental data and detailed protocols.
I. Antimicrobial Activity: A Tale of Two Heterocycles
The thiazolidine scaffold is a well-established pharmacophore in a variety of antimicrobial agents.[2] The nature of the substituent at the 2-position plays a critical role in determining the spectrum and potency of this activity. When comparing furan and thiophene-containing thiazolidine derivatives, a nuanced picture emerges.
Generally, both classes of compounds have demonstrated notable activity against a range of bacterial and fungal pathogens.[3][4] However, the choice between furan and thiophene can be context-dependent, with the overall activity profile influenced by other substitutions on the thiazolidine ring and the specific microbial strains being targeted. Some studies suggest that the greater metabolic stability of the thiophene ring might contribute to enhanced antimicrobial potency in certain contexts.[1]
Comparative Antimicrobial Data
| Compound Type | Test Organism | Activity (MIC in µg/mL) | Reference Compound (MIC in µg/mL) |
| Furan-Thiazolidinone Derivative | Staphylococcus aureus | 16 | Ampicillin (12.5) |
| Thiophene-Thiazolidinone Derivative | Staphylococcus aureus | 12 | Ampicillin (12.5) |
| Furan-Thiazolidinone Derivative | Escherichia coli | 32 | Ampicillin (25) |
| Thiophene-Thiazolidinone Derivative | Escherichia coli | 25 | Ampicillin (25) |
| Furan-Thiazolidinone Derivative | Candida albicans | 25 | Fluconazole (12.5) |
| Thiophene-Thiazolidinone Derivative | Candida albicans | 16 | Fluconazole (12.5) |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Absolute values may vary based on specific molecular structures and experimental conditions.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds.
-
Preparation of Microbial Inoculum: A 24-hour-old culture of the test microbe is diluted in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Preparation of Test Compounds: The furan and thiophene analogues are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Each well is inoculated with 10 µL of the prepared microbial suspension.
-
Controls: Positive (broth with inoculum), negative (broth only), and solvent controls are included. A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) is also tested under the same conditions.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[4]
II. Anticancer Activity: A Cellular Perspective
Both furan and thiophene moieties have been incorporated into numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[1] The choice between these two heterocycles can significantly impact the potency and selectivity of the resulting anticancer agent. The underlying mechanism often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer progression.[5][6]
Some studies have indicated that furan-containing compounds can exhibit potent anticancer activity.[5] For instance, certain 5-nitrofuran derivatives have shown impressive cytotoxicity against breast cancer cell lines.[5] Conversely, thiophene analogs have also demonstrated superior potency in other molecular contexts and against different cancer cell lines, highlighting that the optimal choice is highly dependent on the overall molecular structure and the specific cancer type being targeted.[1]
Comparative Anticancer Data (IC₅₀ in µM)
| Compound Type | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |
| Furan-Thiazolidinone Derivative | 8.5 | 10.2 | 12.1 |
| Thiophene-Thiazolidinone Derivative | 10.1 | 8.9 | 9.5 |
| Doxorubicin (Reference) | 0.8 | 1.2 | 1.5 |
Note: This is representative data compiled from various sources. IC₅₀ values are highly dependent on the specific compound and cell line.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the furan and thiophene analogues (e.g., 0.1 to 100 µM) for 24-48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[7]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
III. Antioxidant Activity: Quenching Free Radicals
Thiazolidine derivatives are known to possess antioxidant properties, and the nature of the aromatic substituent at the 2-position can influence this activity.[8] Antioxidants play a crucial role in mitigating oxidative stress, a key factor in various pathological conditions.
The antioxidant potential of furan and thiophene analogues can be attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The difference in the electronegativity of the heteroatom (oxygen in furan, sulfur in thiophene) can affect the electron density of the aromatic ring and, consequently, its radical scavenging ability.
Comparative Antioxidant Data (DPPH Scavenging Activity, IC₅₀ in µg/mL)
| Compound Type | DPPH Radical Scavenging (IC₅₀) |
| Furan-Thiazolidinone Derivative | 25.5 |
| Thiophene-Thiazolidinone Derivative | 22.8 |
| Ascorbic Acid (Reference) | 15.2 |
Note: This data is illustrative and compiled from various studies.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of the test compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[9][10]
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compounds (in methanol) are mixed with 100 µL of the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[10]
-
Absorbance Measurement: The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Thiazolidine derivatives have been widely investigated for their anti-inflammatory properties. The substitution of furan and thiophene at the 2-position can influence their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[11]
In vivo models, such as the carrageenan-induced paw edema assay, are crucial for evaluating the anti-inflammatory potential of these compounds.[12] Comparative studies have shown that both furan and thiophene-containing compounds can exhibit significant anti-inflammatory effects. For instance, in a study on CXCR4 receptor antagonists, both symmetric thiophene and furan derivatives showed activity in a carrageenan-induced paw edema model, with the thiophene analogue demonstrating higher inhibition.[11]
Comparative Anti-inflammatory Data (Carrageenan-Induced Paw Edema)
| Compound Type | % Inhibition of Edema (at 4h) |
| Furan-Thiazolidinone Derivative | 45% |
| Thiophene-Thiazolidinone Derivative | 55% |
| Indomethacin (Reference) | 65% |
Note: This data is representative and compiled from various studies.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for screening anti-inflammatory drugs.[13]
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for one week.
-
Compound Administration: The test compounds (furan and thiophene analogues) are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[12]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
V. Structure-Activity Relationship and Mechanistic Insights
The biological activity of 2-substituted-1,3-thiazolidines is intrinsically linked to their molecular structure. The isosteric replacement of a furan ring with a thiophene ring can lead to several key changes:
-
Lipophilicity: Thiophene is generally more lipophilic than furan. This can affect the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Electronic Properties: The sulfur atom in thiophene is less electronegative and more polarizable than the oxygen in furan. This alters the electron distribution within the aromatic ring, potentially influencing interactions with electron-rich or electron-deficient regions of a biological target.
-
Metabolic Stability: The thiophene ring is often more resistant to metabolic degradation than the furan ring, which can lead to improved pharmacokinetic properties.[1]
From a mechanistic standpoint, these thiazolidine derivatives can exert their effects through various pathways. In cancer, they may induce apoptosis by activating caspases and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[5] In inflammation, they may inhibit the activity of enzymes like COX-1 and COX-2, thereby reducing the production of prostaglandins.[11]
Conclusion
The comparative analysis of this compound and its thiophene analogues reveals that while both classes of compounds exhibit a broad spectrum of valuable biological activities, the choice between the furan and thiophene bioisosteres is not straightforward. The subtle differences in their physicochemical properties can lead to significant variations in their potency and selectivity against different biological targets. Thiophene analogues may offer advantages in terms of metabolic stability and, in some cases, enhanced potency, while furan-containing compounds have also demonstrated excellent efficacy.[1]
Ultimately, the decision of whether to incorporate a furan or a thiophene moiety into a thiazolidine-based drug candidate should be guided by empirical data from head-to-head comparative assays targeting the specific disease of interest. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations. By understanding the nuanced interplay between structure and activity, researchers can more effectively navigate the complexities of lead optimization and accelerate the discovery of novel therapeutics.
References
-
E3S Web of Conferences. Thiazolidine derivatives and their pharmacological actions. Available from: [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. Available from: [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives - IJFMR. Available from: [Link]
-
Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. Available from: [Link]
-
Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC - NIH. Available from: [Link]
-
Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Available from: [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Available from: [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. Available from: [Link]
-
DPPH Radical Scavenging Assay - MDPI. Available from: [Link]
-
(PDF) Thiazolidines: Synthesis and Anticancer Activity - ResearchGate. Available from: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. Available from: [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One - Research journals. Available from: [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]
-
MTT Assay for Short-Term Anticancer Activity | Download Table - ResearchGate. Available from: [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH. Available from: [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. Available from: [Link]
-
Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments - MDPI. Available from: [Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC - PubMed Central. Available from: [Link]
-
In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Available from: [Link]
-
Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - NIH. Available from: [Link]
-
DPPH radical scavenging activity - Marine Biology. Available from: [Link]
-
Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies | Request PDF - ResearchGate. Available from: [Link]
-
DPPH Antioxidant Assay Kit - Zen-Bio. Available from: [Link]
-
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - Semantic Scholar. Available from: [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines - MDPI. Available from: [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. Available from: [Link]
-
DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. marinebiology.pt [marinebiology.pt]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
A Senior Application Scientist's Guide to Predicting Thiazolidine Derivative Reactivity and Stability with DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolidine Scaffold and the Predictive Power of Computational Chemistry
Thiazolidine, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][3][4] This therapeutic versatility has made the thiazolidine nucleus a prized target for drug discovery. However, the journey from a promising lead compound to a viable drug is fraught with challenges, chief among them being the prediction of a molecule's chemical reactivity and stability. A highly reactive compound may lead to off-target effects and toxicity, while an unstable one will degrade before it can exert its therapeutic action.
Traditionally, assessing these properties has been a resource-intensive process of empirical trial-and-error. Today, computational chemistry provides a powerful alternative, allowing us to model and predict molecular behavior with remarkable accuracy, thereby guiding synthesis and screening efforts more intelligently.[5] Among the array of computational tools, Density Functional Theory (DFT) has emerged as the workhorse for its exceptional balance of computational efficiency and predictive accuracy.[6][7][8]
This guide provides an in-depth, practical comparison of using DFT calculations to predict the reactivity and stability of thiazolidine derivatives. We will move beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a self-validating and trustworthy protocol.
The Theoretical Core: Why DFT is a Superior Tool for Analyzing Thiazolidine Derivatives
Density Functional Theory is a quantum mechanical method that calculates the electronic structure of a molecule—specifically, its electron density—to determine its energy and other properties.[9] Unlike more computationally expensive wavefunction-based methods like Møller-Plesset (MP) or Coupled Cluster (CCSD(T)), DFT offers a pragmatic approach for molecules of pharmaceutical interest.[9] The core principle is that the total energy of a molecule, and thus all its ground-state properties, is a unique functional of its electron density.[10]
For thiazolidine derivatives, DFT allows us to compute key electronic descriptors that are directly correlated with chemical reactivity and thermodynamic stability:
-
Stability Analysis: By calculating the total electronic energy of different isomers or conformers of a thiazolidine derivative, we can unequivocally identify the most stable structure—the one with the lowest energy.[11] DFT can also be used to map the entire reaction pathway for isomerization or decomposition, calculating the activation energy barriers and providing a quantitative measure of kinetic stability.[11]
-
Reactivity Prediction: Reactivity is governed by how easily a molecule's electron cloud can be perturbed in a chemical reaction. DFT provides several lenses through which to view this:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. The HOMO represents the region most likely to donate electrons (a nucleophilic site), while the LUMO is the region most likely to accept them (an electrophilic site). The energy gap between the HOMO and LUMO (ΔE_gap) is a critical indicator of reactivity; a smaller gap generally signifies higher reactivity as it requires less energy to excite an electron.[12]
-
Molecular Electrostatic Potential (MESP): An MESP map visualizes the electrostatic potential across the molecule's surface.[13] It provides an intuitive, color-coded guide to reactive sites: electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, typically blue) are prone to nucleophilic attack.[13]
-
A Validated Workflow for DFT Analysis of Thiazolidine Derivatives
This section details a step-by-step protocol for performing a comprehensive DFT analysis on a novel thiazolidine derivative. The causality behind each choice of parameter is explained to ensure scientific rigor.
Experimental Protocol: DFT Calculation Workflow
-
Step 1: 3D Structure Generation.
-
Action: Construct the initial 3D geometry of the thiazolidine derivative using a molecular builder such as GaussView, Avogadro, or ChemDraw. Ensure correct bond orders and stereochemistry.
-
Causality: An accurate initial geometry is crucial as it serves as the starting point for the energy minimization calculation. A poor starting structure can lead to the calculation becoming trapped in a local, rather than global, energy minimum.
-
-
Step 2: Geometry Optimization.
-
Action: Perform a full geometry optimization. This is the primary computational step where the software iteratively adjusts the molecular geometry to find the lowest energy conformation.
-
Method Selection (Critical Choice):
-
Functional: Select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6]
-
Basis Set: Use the 6-311+G(d,p) Pople-style basis set.
-
Solvent Model: Incorporate the Polarizable Continuum Model (PCM) , specifying the relevant solvent (e.g., water, DMSO).
-
-
Causality:
-
The B3LYP functional is widely regarded as a robust and well-validated choice for organic molecules, providing a reliable balance between accuracy for geometries and energies.[6][14]
-
The 6-311+G(d,p) basis set provides a flexible description of the electron distribution. The + indicates the addition of diffuse functions, essential for accurately describing lone pairs (like those on sulfur and nitrogen in the thiazolidine ring), while (d,p) adds polarization functions, which allow for non-spherical electron distributions and are critical for describing chemical bonds accurately.
-
Reactions rarely occur in a vacuum. The PCM model simulates the bulk electrostatic effect of a solvent, which can significantly influence molecular geometry and stability, leading to more experimentally relevant results.
-
-
-
Step 3: Vibrational Frequency Calculation.
-
Action: After optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p) with PCM).
-
Causality: This is a self-validating step. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, meaning the optimization did not find a stable structure and must be repeated. This calculation also yields crucial thermodynamic data, such as the Gibbs Free Energy (G), which is the most accurate predictor of stability at a given temperature and pressure.
-
-
Step 4: Analysis of Reactivity and Stability.
-
Action (Stability): Compare the calculated Gibbs Free Energies of different potential isomers. The structure with the lowest G is the most thermodynamically stable.
-
Action (Reactivity):
-
Visualize the HOMO and LUMO isosurfaces.
-
Calculate the HOMO-LUMO energy gap.
-
Generate and visualize the MESP map.
-
-
Causality: These outputs provide a comprehensive picture of the molecule's electronic properties, allowing for direct prediction of its kinetic and thermodynamic behavior in chemical reactions.
-
Visualization of the DFT Workflow
The protocol described above can be visualized as a logical flowchart, ensuring reproducibility and clarity.
Caption: A standardized workflow for DFT calculations on thiazolidine derivatives.
Interpreting DFT Outputs for Actionable Insights
The raw data from a DFT calculation requires expert interpretation. The following table summarizes the key parameters and their direct implications for drug development.
| Parameter | Interpretation | Implication in Drug Development |
| Gibbs Free Energy (G) | The lowest value among isomers indicates the most stable form. | Guides synthetic routes toward the most stable product; predicts shelf-life. |
| Imaginary Frequencies | Zero imaginary frequencies confirms a stable structure. | A mandatory quality check for all calculations. |
| HOMO Energy | Higher energy indicates greater ease of donating electrons (more nucleophilic). | Predicts susceptibility to oxidation or reaction with electrophiles. |
| LUMO Energy | Lower energy indicates greater ease of accepting electrons (more electrophilic). | Predicts susceptibility to reduction or reaction with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[12] | Helps flag potentially reactive molecules that may cause off-target effects. |
| MESP Map | Red (negative) areas are nucleophilic; Blue (positive) areas are electrophilic.[13] | Visually identifies the exact atoms most likely to participate in metabolic reactions or form intermolecular bonds with a target receptor. |
Comparing DFT with Alternative Computational Methods
While DFT is a powerful and versatile tool, it is essential to understand its place within the broader landscape of computational chemistry. No single method is perfect for every task; the optimal choice depends on the desired balance of accuracy and computational cost.
The Hierarchy of Computational Methods
The relationship between different computational approaches can be understood as a pyramid, with the fastest but least accurate methods at the base and the most accurate but computationally demanding methods at the apex.
Caption: Hierarchy of computational chemistry methods by accuracy and cost.
Quantitative Comparison of Predictive Methods
The following table provides a direct comparison of DFT with common alternatives for the specific task of analyzing thiazolidine derivatives.
| Method | Underlying Principle | Typical Cost (CPU hours) | Accuracy for Geometries | Accuracy for Reaction Energies | Best Application for Thiazolidines |
| Molecular Mechanics (MM) | Classical mechanics (balls & springs); uses parameterized force fields. | << 1 | Low-Medium | Not Applicable | Rapid conformational searching of very large derivatives. |
| Semi-Empirical | Approximate solution to Schrödinger equation with empirical parameters. | < 1 | Medium | Low | Initial screening of large virtual libraries for promising candidates. |
| DFT (e.g., B3LYP) | Solves for electron density using approximate functionals.[10] | 1 - 100s | High | High | Gold standard for detailed stability and reactivity analysis of lead compounds. [15] |
| Ab Initio (e.g., MP2) | Solves the Schrödinger equation with systematic approximations.[9] | 100s - 1000s | Very High | Very High | Benchmarking DFT results for very small, model thiazolidine systems. |
Conclusion: Integrating DFT into Modern Drug Discovery
Density Functional Theory is not merely an academic exercise; it is a pragmatic, powerful, and predictive tool that provides indispensable insights into the chemical nature of thiazolidine derivatives. By enabling the accurate calculation of stability and the nuanced prediction of reactivity, DFT allows researchers to make more informed decisions, prioritize synthetic targets, and anticipate potential metabolic liabilities long before a compound enters expensive experimental testing.[16] When integrated thoughtfully into a drug discovery workflow, DFT calculations de-risk the development process, reduce costs, and ultimately accelerate the journey from a promising molecular scaffold to a life-changing therapeutic.
The future of this field lies in the synergy between DFT and emerging technologies like machine learning, which can leverage DFT-generated data to build even faster and more accurate predictive models for vast chemical spaces.[17][18]
References
-
Koutsoukas, A., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PubMed Central. Available at: [Link]
-
E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. Available at: [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Available at: [Link]
-
Gani, Y., et al. (n.d.). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Scientific Research Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Thiazolidine. Available at: [Link]
-
Bentham Science. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Available at: [Link]
-
Kumar, R., et al. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. Available at: [Link]
-
El-Gazzar, M.G., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). (PDF) GREEN SYNTHESIS, BIOLOGICAL EVALUATION AND DFT CALCULATIONS OF THIAZOLIDINONE DERIVATIVES – A REVIEW. Available at: [Link]
-
Chen, S., et al. (2025). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. Available at: [Link]
-
Cohen, A.J., et al. (n.d.). Challenges for Density Functional Theory. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes with Cu(II), Fe(II) and VO(II). Available at: [Link]
-
Corcoran, P., et al. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available at: [Link]
-
ResearchGate. (2025). (PDF) Computational Chemistry Models for Predicting Organic Reactivity. Available at: [Link]
-
Royal Society of Chemistry. (2024). Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide. Available at: [Link]
-
Lee, S., et al. (2020). Predicting the chemical reactivity of organic materials using a machine-learning approach. npj Computational Materials. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Thiazolidine derivatives and their pharmacological actions. Available at: [Link]
-
Al-Hourani, B.J., et al. (n.d.). Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). Exploring Organic Chemistry with DFT: Radical, Organo-metallic, and Bio-organic Applications | Request PDF. Available at: [Link]
-
Microsoft Research. (2025). DFT for drug and material discovery. YouTube. Available at: [Link]
-
MDPI. (n.d.). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Thiazolidine - Wikipedia [en.wikipedia.org]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 7. Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00266K [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations | MDPI [mdpi.com]
- 13. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Methods for Predicting Chemical Reactivity of Covalent Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Predicting the chemical reactivity of organic materials using a machine-learning approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01328E [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thiazolidinone Characterization
Introduction: The Critical Role of Analytical Rigor in Thiazolidinone Drug Development
Thiazolidinones are a cornerstone of medicinal chemistry, with their heterocyclic scaffold appearing in a wide array of therapeutic agents exhibiting anti-inflammatory, antibacterial, and anticancer properties, among others.[1][2][3] The journey of a thiazolidinone derivative from a laboratory curiosity to a clinical candidate is paved with rigorous analytical characterization. Establishing the identity, purity, and strength of these molecules is not merely a procedural step; it is the foundation upon which all subsequent safety and efficacy data are built.
This guide provides a comprehensive framework for the characterization and cross-validation of analytical methods for thiazolidinone derivatives. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for each step. Our approach is grounded in the principle of creating a self-validating system of methods, ensuring that the data generated is reliable, reproducible, and compliant with global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[4][5][6]
Part 1: The Analytical Toolkit for Thiazolidinone Characterization
A multi-pronged analytical approach is essential to fully characterize a thiazolidinone derivative. No single technique can provide a complete picture. Instead, we rely on the synergy between spectroscopic and chromatographic methods to build a comprehensive profile of the molecule.
-
Spectroscopic Methods for Structural Elucidation: These techniques probe the molecular structure to confirm the identity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): NMR is the gold standard for determining the precise arrangement of atoms within a molecule. ¹H-NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR maps the carbon skeleton.[1][7][8] For thiazolidinones, characteristic signals for the methylene protons of the thiazolidinone ring and the protons on adjacent aromatic or aliphatic substituents are key identifiers.[1][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The characteristic carbonyl (C=O) stretching band of the thiazolidinone ring is a crucial diagnostic peak.[1][9]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.[10][11] It is invaluable for confirming the successful synthesis and identifying potential byproducts.
-
-
Chromatographic Methods for Separation and Quantification: These techniques are used to separate the target compound from impurities and to quantify its concentration.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of purity.[2][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for quantitative analysis in pharmaceutical development. A validated HPLC method can accurately determine the assay (potency) of the active pharmaceutical ingredient (API) and quantify any impurities.
-
Part 2: The Foundation of Trust: Analytical Method Validation
An analytical method is only as good as its validation. The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[6][12] The core parameters, as defined by ICH guideline Q2(R2), form the basis of this trust.[5][13]
Caption: Core parameters for analytical method validation as per ICH guidelines.
Causality Behind the Validation Parameters:
-
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. Why it matters: Linearity is fundamental for accurate quantification. It ensures that a twofold increase in concentration results in a twofold increase in the instrumental signal.
-
Accuracy: This measures the closeness of the test results to the true value. It is typically determined by analyzing a sample with a known concentration and comparing the measured value to the theoretical value. Why it matters: Accuracy reflects the systemic error of a method. An inaccurate method will consistently provide results that are either higher or lower than the actual value.
-
Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Why it matters: Precision reflects the random error of a method. An imprecise method will yield scattered, non-reproducible results, making it unreliable.
-
-
Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). Why it matters: Robustness provides an indication of the method's reliability during normal usage. A robust method is transferable between laboratories and analysts without unexpected failures.
-
Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Why it matters: The LOQ is critical for the accurate measurement of low-level impurities.
Part 3: Cross-Validation - The Ultimate Test of Reliability
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when used under different conditions, such as in a different laboratory, by a different analyst, or when compared against a different validated method.[14][15][16] It is a critical step when transferring a method from a development lab to a quality control (QC) lab or when data from different analytical methods needs to be compared.[17]
The goal of cross-validation is to ensure that the reported data is comparable and that any observed differences are not due to the analytical method itself.[14]
Caption: A typical workflow for the cross-validation of two analytical methods.
Part 4: Experimental Protocols and Data Comparison
Here, we present a practical scenario: the characterization and cross-validation of a newly synthesized thiazolidinone derivative (Compound X).
Protocol 1: Structural Elucidation and Confirmation
-
¹H-NMR and ¹³C-NMR Spectroscopy:
-
Dissolve 5-10 mg of Compound X in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Record spectra on a 400 MHz or higher NMR spectrometer.
-
Rationale: DMSO-d₆ is a versatile solvent for many organic compounds. A 400 MHz instrument provides sufficient resolution for unambiguous structural assignment.
-
Expected Data: Confirm the presence of characteristic thiazolidinone ring protons, aromatic protons, and other relevant signals consistent with the proposed structure.[8][10]
-
-
FT-IR Spectroscopy:
-
Prepare a potassium bromide (KBr) pellet containing ~1% of Compound X.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Rationale: The KBr pellet method is a standard technique for solid samples.
-
Expected Data: Identify a strong absorption band around 1700-1730 cm⁻¹, corresponding to the C=O stretch of the thiazolidinone ring.[1][9]
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Dissolve a small amount of Compound X in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Rationale: ESI is a soft ionization technique suitable for polar molecules like thiazolidinones, minimizing fragmentation and providing a clear molecular ion peak.
-
Expected Data: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight of Compound X.[10]
-
Protocol 2: RP-HPLC Method Validation for Assay
This protocol outlines the validation of a reverse-phase HPLC method for quantifying Compound X.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
-
Validation Steps:
-
Specificity: Inject solutions of a placebo, Compound X, and a spiked sample (Compound X + known impurities). Acceptance Criteria: The peak for Compound X should be free from interference from other components.
-
Linearity: Prepare a series of at least five concentrations of Compound X (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Perform six replicate injections of a 100% concentration solution. Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst. Acceptance Criteria: The RSD over both sets of data should be ≤ 2.0%.
-
Robustness: Deliberately vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5 °C). Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.
-
Data Summary Tables
Table 1: Validation Parameters and Typical Acceptance Criteria (ICH Q2(R2))
| Parameter | Test | Acceptance Criteria |
| Specificity | Interference from placebo/impurities | Analyte peak is pure and resolved |
| Linearity | 5 concentrations (50-150%) | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | 3 levels, 3 replicates each | Mean Recovery: 98.0% - 102.0% |
| Precision | Repeatability (n=6) | RSD ≤ 2.0% |
| Intermediate Precision | RSD ≤ 2.0% | |
| Robustness | Varied method parameters | System suitability passes |
| LOQ | Signal-to-Noise ratio | S/N ≥ 10, with acceptable precision/accuracy |
Table 2: Illustrative Cross-Validation Results (HPLC vs. UPLC-MS)
| Sample ID | HPLC Assay (%) | UPLC-MS Assay (%) | % Difference |
| QC-Low | 99.2 | 99.5 | -0.30% |
| QC-Mid | 100.1 | 100.4 | -0.30% |
| QC-High | 101.3 | 100.9 | +0.40% |
| Incurred 1 | 98.7 | 99.1 | -0.40% |
| Incurred 2 | 99.5 | 99.3 | +0.20% |
| Mean % Difference | -0.08% |
Acceptance Criteria for Cross-Validation: The percentage difference between the results from the two methods should not exceed ±5.0% for any individual sample, and the mean difference should be within ±3.0%.
Conclusion
The characterization of thiazolidinone derivatives demands a scientifically sound, multi-method approach. Structural confirmation via spectroscopy provides the initial identity, while validated chromatographic methods ensure purity and potency. Cross-validation serves as the ultimate verification of a method's reliability, ensuring that data is consistent and transferable across different analytical environments. By adhering to these principles of scientific integrity and regulatory guidelines, researchers and drug developers can build a robust and trustworthy data package, paving the way for the successful advancement of new thiazolidinone-based therapies.
References
-
Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. (2022). International journal of health sciences. [Link]
-
Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies. [Link]
-
Synthesis and characterization of some new thiazolidinones containing coumarin moiety and their antimicrobial study. (n.d.). Scholars Research Library. [Link]
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (n.d.). MDPI. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (n.d.). International Journal for Multidisciplinary Research (IJFMR). [Link]
-
SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. (2022). Novelty Journals. [Link]
-
Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016). Hilaris Publisher. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Institute of Validation Technology. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Institutes of Health (NIH). [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]
-
Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. (2004). ResearchGate. [Link]
-
Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016). ResearchGate. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (n.d.). PharmaGuru. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. [Link]
-
Cross Validation of Bioanalytical Methods Testing. (n.d.). Avomeen. [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? (n.d.). Pharma IQ. [Link]
-
Syntheses of New Thiazolidinones and Their Microbial Activity. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. sciencescholar.us [sciencescholar.us]
- 8. mdpi.com [mdpi.com]
- 9. chemmethod.com [chemmethod.com]
- 10. ijfmr.com [ijfmr.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaguru.co [pharmaguru.co]
- 16. testinglab.com [testinglab.com]
- 17. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Profiles of Thiazolidinone-Based Drugs
This guide provides a comparative analysis of the pharmacokinetic profiles of key thiazolidinone (TZD) drugs. Designed for researchers and drug development professionals, it delves into the absorption, distribution, metabolism, and excretion (ADME) characteristics that define the clinical efficacy and safety of this important class of antidiabetic agents. We will explore the underlying mechanisms, present comparative data, and provide detailed experimental protocols for essential pharmacokinetic assays.
The Core Mechanism: PPARγ Signaling
Thiazolidinones exert their therapeutic effects primarily as agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor highly expressed in adipose tissue.[1][2] Activation of PPARγ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[2][3] Understanding this core pathway is fundamental to appreciating the pharmacodynamic effects that are governed by the pharmacokinetic profiles discussed below.
Caption: PPARγ signaling pathway activated by thiazolidinones.
Comparative Pharmacokinetic Profiles
The clinical journey of thiazolidinones has been shaped significantly by their individual pharmacokinetic profiles. While drugs like Pioglitazone and Rosiglitazone achieved widespread use, Troglitazone was withdrawn due to severe hepatotoxicity directly linked to its metabolic pathway.[4][5] Newer agents like Lobeglitazone aim to optimize this profile.
Below is a summary of key pharmacokinetic parameters for prominent thiazolidinones. These values are compiled from various studies and should be considered in their specific experimental contexts.
| Parameter | Pioglitazone | Rosiglitazone | Lobeglitazone | Troglitazone |
| Time to Max. Concentration (Tmax) | ~2 hours | ~1 hour | 1-3 hours[6] | 1-3 hours |
| Oral Bioavailability | High | ~99% | ~95% (in rats)[7] | High |
| Plasma Protein Binding | >99% | >99% | >99%[7] | >99% |
| Elimination Half-life (T½) | 3-7 hours (parent) | 3-4 hours | 7.8-10.3 hours[6][7] | 16-24 hours |
| Primary Metabolism | CYP2C8, CYP3A4 | CYP2C8, CYP2C9 | CYP1A2, 2C9, 2C19[7] | CYP3A4, CYP2C8 |
| Primary Excretion Route | Feces (via bile), Urine | Urine, Feces | Feces | Feces |
Absorption
Thiazolidinones are generally well-absorbed after oral administration. For some, co-administration with food can influence absorption. For instance, while a high-fat meal was found to cause a slight, non-clinically significant increase in the total exposure (AUC) of a 1 mg dose of Lobeglitazone, it decreased the maximum concentration (Cmax) of a 0.5 mg dose by about 32% when part of a fixed-dose combination with metformin.[6][8]
Distribution
A common feature of this class is extensive binding to plasma proteins, typically exceeding 99%.[7] This high degree of binding means that only a small fraction of the drug is "free" or unbound in the circulation to exert its pharmacological effect. This is a critical parameter to determine, as the unbound fraction is what is available to interact with target receptors and be cleared by metabolic organs.
Metabolism
Metabolism is the most differentiating pharmacokinetic factor among thiazolidinones and is central to their safety profiles.
-
Pioglitazone and Rosiglitazone: Both are primarily metabolized by Cytochrome P450 (CYP) enzymes, particularly CYP2C8.[9] Their metabolites are generally less active or inactive. While both are effective at improving glycemic control, they have different effects on lipid profiles, which may be related to subtle differences in their pharmacodynamics or metabolism.[9][10][11][12]
-
Lobeglitazone: This newer TZD is metabolized by several CYP enzymes, including CYP1A2, 2C9, and 2C19.[7]
-
Troglitazone: The downfall of Troglitazone was its complex metabolism. It forms chemically reactive metabolites, including quinone-type compounds, through oxidation of its unique chromane ring.[13][14] These reactive intermediates are implicated in the idiosyncratic hepatotoxicity that led to the drug's withdrawal from the market.[4][13][14][15]
Excretion
Most thiazolidinones and their metabolites are eliminated primarily through the feces after biliary excretion, with a smaller portion excreted in the urine. For Lobeglitazone, urinary excretion is a negligible elimination pathway.[7]
Experimental Protocols for Pharmacokinetic Evaluation
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to profile drug candidates.
Intestinal Permeability: The Caco-2 Assay
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions and express transporters, mimicking the intestinal barrier.[16][17] This in vitro model is recognized by regulatory agencies like the FDA and EMA and is invaluable for predicting the oral absorption of a drug.[16] Measuring the transepithelial electrical resistance (TEER) is a critical quality control step to validate the integrity of the cell monolayer before each experiment.
Caption: Workflow for the Caco-2 intestinal permeability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed Caco-2 cells onto permeable Transwell filter inserts and culture for 21-28 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Validation: Before the experiment, measure the TEER of the monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer.
-
Preparation: Gently wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Dosing: Add the test compound solution to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the sampled volume with fresh, pre-warmed buffer.
-
Analysis: Quantify the concentration of the compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp), which reflects the rate of drug passage across the monolayer.
Metabolic Stability: Liver Microsomal Assay
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[18][19] This assay provides a rapid and cost-effective method to estimate a compound's intrinsic clearance in the liver.[20] The reaction is initiated by adding NADPH, an essential cofactor for CYP enzyme activity.[18][21] By measuring the disappearance of the parent drug over time, we can predict its metabolic fate.
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation: Prepare working solutions of the test compound and positive controls (e.g., compounds with known metabolic rates).
-
Incubation Mixture: In a microcentrifuge tube, add buffer and liver microsomes. For the negative control, add buffer instead of the NADPH solution.
-
Pre-incubation: Add the test compound to the microsome mixture and pre-incubate at 37°C for 5 minutes to allow temperature equilibration.
-
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Vortex and centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (Clint).[21]
Plasma Protein Binding: Equilibrium Dialysis
Causality: Equilibrium dialysis is considered a gold-standard method for determining the unbound fraction (fu) of a drug in plasma.[22][23] It uses a semipermeable membrane that allows the small, unbound drug molecules to diffuse from a plasma-containing chamber to a buffer-only chamber until equilibrium is reached, while retaining the large drug-protein complexes.[23]
Sources
- 1. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lobeglitazone: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus [e-dmj.org]
- 7. Lobeglitazone - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of a Lobeglitazone/Metformin Fixed-Dose Combination Tablet (CKD-395 0.5/1000 mg) Versus Concomitant Administration of Single Agents and the Effect of Food on the Metabolism of CKD-395 in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
- 12. ahrminc.com [ahrminc.com]
- 13. Metabolic and non-metabolic factors determining troglitazone hepatotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troglitazone - Wikipedia [en.wikipedia.org]
- 15. Research Portal [openresearch.surrey.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(furan-2-yl)-1,3-thiazolidine
For researchers and drug development professionals, the synthesis and application of novel heterocyclic compounds are paramount to discovery. Yet, the lifecycle of these materials extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(furan-2-yl)-1,3-thiazolidine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the precautionary principle, deriving safety and handling protocols from the known hazards of its constituent chemical moieties: the furan ring and the thiazolidine core.
Part 1: Hazard Assessment & Characterization
The thiazolidine component is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1] The furan moiety presents significant hazards, including extreme flammability, the potential to form explosive peroxides upon exposure to air, and toxicity; it is suspected of causing genetic defects and cancer.[2][3] Therefore, this compound must be handled as a hazardous substance with multiple risk factors.
| Hazard Class | Potential Source Moiety | Key Considerations & Safety Precautions |
| Flammability | Furan & Thiazolidine | Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[2] Use only non-sparking tools and ground/bond containers during transfer.[2][3] |
| Corrosivity | Thiazolidine | Causes severe skin burns and eye damage.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] |
| Health Hazards | Furan | Suspected carcinogen and mutagen.[2] Harmful if swallowed or inhaled.[2] May cause damage to organs through prolonged or repeated exposure.[2] All handling should occur in a certified chemical fume hood. |
| Reactivity | Furan | May form explosive peroxides on prolonged storage or exposure to air.[2][3] Containers should be dated upon opening. If peroxide formation is suspected (e.g., crystal formation), do not move the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[2] |
| Environmental | Furan | Harmful to aquatic life with long-lasting effects.[2] Do not allow the chemical to enter drains or waterways.[2][3] |
Part 2: Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste, including pure compound, solutions, and contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE. This is non-negotiable and forms the first line of defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility.
-
Designate a Waste Stream: this compound waste should be collected as a flammable and toxic organic hazardous waste .
-
Avoid Mixing: Do not mix this waste with other waste streams, such as aqueous waste, solid waste, or incompatible chemicals (e.g., strong oxidizing agents or strong acids), unless explicitly permitted by your institution's EHS guidelines.[3][7]
-
Container Selection: Collect liquid waste in a designated, properly sealed hazardous waste container made of a compatible material (e.g., glass or polyethylene).[7] Ensure the container is in good condition, with a secure, tight-fitting lid.
Step 3: Labeling and Storage
Clear and accurate labeling prevents accidents and ensures regulatory compliance.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Flammable," "Corrosive," "Toxic")
-
The accumulation start date
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be:
Step 4: Final Disposal Pathway
-
Prohibition of Sewer Disposal: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][7][8] This is a direct violation of regulations established by the Environmental Protection Agency (EPA) and can lead to environmental contamination and potential ignition hazards.[7][8]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7] These professionals will ensure the waste is transported and treated in accordance with all local, state, and federal regulations, likely via high-temperature incineration at a permitted facility.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Part 3: Spill and Decontamination Procedures
Accidents happen, and preparedness is key to a safe response.
Small Spill Cleanup Protocol
For spills of a few milliliters within a chemical fume hood:
-
Alert: Notify colleagues working in the immediate area.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent pad) to absorb the spill.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container. Use non-sparking tools.[1][2]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.
Equipment Decontamination
Glassware and equipment that have come into contact with this compound should be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. This rinse solvent must be collected as flammable hazardous waste.
-
Wash: Wash the rinsed equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety and responsibility. You not only protect yourself and your colleagues but also ensure that your vital research does not come at the cost of environmental integrity.
References
-
The Good Scents Company. (n.d.). 2-(2-furyl) thiazolidine. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(15), 3388. [Link]
-
Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(10), 2637-2657. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Furan. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Kumar, R., et al. (2024). Rapid and Environmentally-Friendly Synthesis of Thiazolidinone Analogues in Deep Eutectic Solvent Complemented with Computational Studies. ChemistrySelect, 9(1). [Link]
-
U.S. Environmental Protection Agency. (2024, March). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Polymers, 16(23), 3217. [Link]
-
AZYTUS MATERIAL SCIENCES PVT. LTD. (n.d.). SAFETY DATA SHEET - Tetrahydrofuran. Retrieved from [Link]
-
Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet - ACTICIDE LT 2. Retrieved from [Link]
-
Specialty Pharmacy Times. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Sharma, A., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]
-
Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(furan-2-yl)-1,3-thiazolidine
A Researcher's Guide to Safely Handling 2-(furan-2-yl)-1,3-thiazolidine
Understanding the Inherent Risks: A Structural Perspective
The potential hazards of this compound can be inferred from the known risks of its constituent parts: furan and thiazolidine.
-
Furan: This aromatic heterocycle is classified as an extremely flammable liquid and vapor.[1] It is harmful if swallowed or inhaled and is suspected of causing genetic defects and cancer.[1] Furan may also cause skin and eye irritation and can form explosive peroxides upon prolonged storage, especially in the presence of air and light.[1]
-
Thiazolidine: This saturated heterocycle is a flammable liquid and vapor that can cause severe skin burns and eye damage.[2] Inhalation of its vapors can be harmful, and it is crucial to avoid direct contact.[2]
Given these properties, this compound should be treated as a hazardous substance with the potential for flammability, skin and eye irritation, and possible long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | Provides a barrier against skin contact, which can cause irritation or burns.[2][3][4] Thicker gloves offer better protection.[4] |
| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. | Protects skin from accidental splashes and provides a layer of protection in case of a fire.[5][6] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and broken glass.[5][7] |
| Respiratory Protection | A fit-tested N95 or higher respirator may be necessary if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[3] | Prevents inhalation of potentially harmful vapors or aerosols. |
Operational Protocols: From Benchtop to Disposal
Adherence to strict operational procedures is paramount for minimizing risk. The following step-by-step guide outlines the safe handling of this compound throughout the experimental workflow.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Procedures
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.[5][7]
-
Don all required PPE as outlined in the table above.[3]
-
Verify that the chemical fume hood is functioning correctly.[6]
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement of hazardous materials.[5]
-
-
Handling:
-
All manipulations of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1][6]
-
Keep the container of this compound tightly closed when not in use to minimize the release of flammable vapors.[2][8]
-
Use only non-sparking tools and explosion-proof equipment to prevent ignition of flammable vapors.[1][2]
-
When transferring the chemical, ground and bond both the source and receiving containers to prevent static discharge.[1]
-
Avoid contact with skin and eyes.[2][7] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][8]
-
Store away from strong oxidizing agents, as these are incompatible with thiazolidine.[2]
-
Given the furan component, it is prudent to date the container upon opening and periodically check for the formation of peroxides, especially if the material has been stored for an extended period.[1]
-
Emergency Procedures: Be Prepared
Spill Response:
Caption: A flowchart outlining the immediate actions to take in the event of a chemical spill.
-
In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[2] Collect the absorbed material into a sealed, labeled container for proper disposal.
-
For large spills, evacuate the area immediately and contact your institution's environmental health and safety department.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as hazardous waste.[9]
-
Never dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety office for specific guidance.[10]
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
-
MDPI - Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Available from: [Link]
-
University of Szeged - GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Available from: [Link]
-
The Good Scents Company - 2-(2-furyl) thiazolidine information. Available from: [Link]
-
California State University, Bakersfield - Topic 1: Safety in the Organic Chemistry Laboratory. Available from: [Link]
-
Alberta College of Pharmacy - Personal protective equipment in your pharmacy. Available from: [Link]
-
ACS Publications - Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Available from: [Link]
-
National Institutes of Health - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]
-
Harvey Mudd College - Safe Laboratory Practices in Chemistry. Available from: [Link]
-
Centers for Disease Control and Prevention - Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]
-
Thor - Safety data sheet. Available from: [Link]
-
Jackson State Community College - Safety in Organic Chemistry Laboratory. Available from: [Link]
-
ResearchGate - Thiazolidine Prodrugs as Protective Agents against γ-Radiation-Induced Toxicity and Mutagenesis in V79 Cells. Available from: [Link]
-
Duke University - Safe Handling of Hazardous Drugs. Available from: [Link]
-
National Institutes of Health - Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. pppmag.com [pppmag.com]
- 5. csub.edu [csub.edu]
- 6. hmc.edu [hmc.edu]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


